Technical Documentation Center

Methyl 2-acetyl-3-methylbutanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-acetyl-3-methylbutanoate
  • CAS: 51756-10-6

Core Science & Biosynthesis

Foundational

Methyl 2-acetyl-3-methylbutanoate CAS 51756-10-6 properties

An In-depth Technical Guide to Methyl 2-acetyl-3-methylbutanoate (CAS 51756-10-6) This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the properti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 2-acetyl-3-methylbutanoate (CAS 51756-10-6)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the properties, synthesis, and characterization of Methyl 2-acetyl-3-methylbutanoate. As a versatile β-keto ester, this compound represents an important class of synthons whose unique chemical reactivity is pivotal in the construction of complex molecular architectures.

Compound Identification and Overview

Methyl 2-acetyl-3-methylbutanoate is a β-keto ester, a structural motif that imparts a rich and versatile reactivity profile. The presence of a ketone group beta to the ester functionality creates an acidic α-proton, making it a valuable nucleophile in various carbon-carbon bond-forming reactions. Its structure is foundational for creating more complex molecules, particularly within pharmaceutical and agrochemical research.[1][2][3]

The primary identifiers for this compound are cataloged below.

IdentifierValue
CAS Number 51756-10-6[4]
IUPAC Name methyl 2-acetyl-3-methylbutanoate[4]
Synonyms Methyl 2-isopropyl-3-oxobutanoate, Butanoic acid, 2-acetyl-3-methyl-, methyl ester[4]
Molecular Formula C₈H₁₄O₃[4]
Molecular Weight 158.19 g/mol [4]
Canonical SMILES CC(C)C(C(=O)C)C(=O)OC[4]
InChI Key DWMUXGFADNZQQV-UHFFFAOYSA-N[4]

Physicochemical Properties

Experimental physicochemical data for Methyl 2-acetyl-3-methylbutanoate is not widely published. The data presented below is a combination of computed values from reliable databases and experimental data from the closely related analogue, ethyl 2-acetyl-3-methylbutanoate (CAS 1522-46-9), for reference.

PropertyValueSource/Comment
Molecular Weight 158.19 g/mol Computed[4]
XLogP3 1.3Computed[4]
Hydrogen Bond Donor Count 0Computed[4]
Hydrogen Bond Acceptor Count 3Computed[4]
Rotatable Bond Count 4Computed[4]
Boiling Point 82-85 °C (12 mmHg)Data for ethyl ester analogue[5]
Density 0.962 g/mLData for ethyl ester analogue[5]

Synthesis and Reaction Chemistry

The most logical and established method for synthesizing β-keto esters like Methyl 2-acetyl-3-methylbutanoate is the Claisen Condensation .[1][6][7][8] This reaction involves the base-mediated condensation of two ester molecules, where one forms an enolate to act as a nucleophile, and the other serves as the electrophile.

Proposed Synthetic Pathway: Mixed Claisen Condensation

A mixed (or crossed) Claisen condensation is the ideal approach, reacting methyl 3-methylbutanoate (methyl isovalerate) with methyl acetate in the presence of a strong, non-nucleophilic base.[8][9]

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process Steps R1 Methyl 3-methylbutanoate Step1 Enolate Formation R1->Step1 R2 Methyl Acetate Step2 Nucleophilic Attack R2->Step2 Base 1. Sodium Methoxide (NaOMe) in Anhydrous Solvent (e.g., THF) Base->Step1 Acid 2. Aqueous Acid Workup (e.g., dilute HCl) Step5 Protonation Acid->Step5 Step1->Step2 Step3 Elimination Step2->Step3 Step4 Deprotonation (Driving Force) Step3->Step4 Step4->Step5 Acid Workup Product Product: Methyl 2-acetyl-3-methylbutanoate Step5->Product

Caption: Synthetic workflow via Mixed Claisen Condensation.

Causality of Experimental Choices: The mechanism begins with the deprotonation of the α-carbon of methyl acetate by a strong base like sodium methoxide (NaOMe) to form a nucleophilic enolate.[10] Methyl acetate is chosen as the enolate precursor because it has three α-protons and can self-condense, but in a mixed reaction, careful addition can favor the desired cross-condensation. Sodium methoxide is used as the base because it is the conjugate base of the methanol leaving group, preventing transesterification side reactions.[6][8] The reaction is driven to completion by the final deprotonation of the product, which has a more acidic α-proton (pKa ≈ 11) between the two carbonyl groups. A final acidic workup is required to neutralize the enolate and isolate the neutral β-keto ester product.[6][10]

Experimental Protocol: Synthesis
  • Preparation: To a dry, three-necked, 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add sodium methoxide (1.1 equivalents) to anhydrous tetrahydrofuran (THF).

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add methyl acetate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir for an additional hour at 0 °C.

  • Condensation: Add methyl 3-methylbutanoate (1.0 equivalent) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and quench by slowly adding 1M aqueous HCl until the solution is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Keto-Enol Tautomerism

A key characteristic of β-keto esters is their existence as a mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This equilibrium is fundamental to the compound's reactivity.

Caption: Keto-Enol tautomerism in β-keto esters.

Spectroscopic Analysis and Characterization

Characterization of Methyl 2-acetyl-3-methylbutanoate relies on standard spectroscopic techniques. While public spectral data is limited, the expected signals can be reliably predicted based on the molecular structure.[4]

Predicted Spectroscopic Data
TechniqueExpected Signals / Peaks
¹H NMR ~1.0 ppm (d, 6H): Two methyl groups of the isopropyl moiety. ~2.2 ppm (s, 3H): Methyl group of the acetyl moiety. ~2.5 ppm (m, 1H): Methine proton of the isopropyl moiety. ~3.6 ppm (d, 1H): Methine proton alpha to both carbonyls. ~3.7 ppm (s, 3H): Methyl group of the ester moiety. Note: A broad singlet for the enolic -OH may appear between 12-14 ppm.
¹³C NMR ~20-22 ppm: Isopropyl methyl carbons. ~30 ppm: Acetyl methyl carbon. ~32 ppm: Isopropyl methine carbon. ~52 ppm: Ester methoxy carbon. ~65 ppm: Alpha-carbon (between carbonyls). ~169 ppm: Ester carbonyl carbon. ~203 ppm: Ketone carbonyl carbon.
IR Spectroscopy ~1745 cm⁻¹: C=O stretch (ester). ~1720 cm⁻¹: C=O stretch (ketone). ~2870-2960 cm⁻¹: C-H stretch (aliphatic). ~1150-1250 cm⁻¹: C-O stretch (ester).
Mass Spectrometry Molecular Ion (M⁺): m/z = 158. Key Fragments: Loss of methoxy group (•OCH₃, m/z=127), loss of acetyl group (•COCH₃, m/z=115), McLafferty rearrangement products.[11][12]
Analytical Workflow Protocol (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for confirming the purity and identity of the synthesized product.

G Sample 1. Sample Prep (Dilute in Volatile Solvent) GC 2. GC Injection (Vaporization) Sample->GC Separation 3. Chromatographic Separation (Capillary Column) GC->Separation Ionization 4. EI Ionization (70 eV) Separation->Ionization Analysis 5. Mass Analysis (Quadrupole) Ionization->Analysis Detection 6. Detection & Data (Spectrum Generation) Analysis->Detection

Caption: Standard workflow for GC-MS analysis.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified product in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 min, then ramp at 10 °C/min to 250 °C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Data Analysis: The resulting chromatogram will indicate the purity of the sample by the presence of a single major peak. The mass spectrum of this peak should be compared against the predicted fragmentation pattern and molecular ion to confirm the compound's identity.

Applications in Research and Drug Development

While specific applications for Methyl 2-acetyl-3-methylbutanoate are not extensively documented, its role as a β-keto ester places it within a class of compounds of high synthetic value.[13][14] β-Keto esters are key intermediates in the synthesis of a wide array of more complex molecules, including various heterocyclic systems and pharmacologically active agents.[1][14]

  • Pharmaceutical Synthesis: They are foundational building blocks for creating anti-inflammatory drugs, analgesics, and other therapeutic agents.[1] The dual reactivity (electrophilic carbonyls and nucleophilic α-carbon) allows for sequential and controlled introduction of new functional groups.

  • Agrochemicals: This class of compounds is vital for synthesizing a range of pesticides and herbicides.[1][2]

  • Complex Molecule Synthesis: β-keto esters are precursors in reactions like the Hantzsch pyridine synthesis and can be readily transformed into other functional groups, making them versatile intermediates in multi-step total synthesis projects.[2][3]

Safety and Handling

  • GHS Classification (Anticipated):

    • Physical Hazards: Flammable/Combustible Liquid (Category 4).[15][16]

    • Health Hazards: Causes serious eye irritation (Category 2A).[16] May cause skin irritation (Category 2).[16] May cause respiratory irritation or drowsiness/dizziness upon inhalation.[15][17]

  • Precautionary Statements:

    • Prevention: Keep away from heat, sparks, and open flames.[19] Use only in a well-ventilated area or under a chemical fume hood.[20] Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[19]

    • Handling: Avoid breathing vapors or mist.[20] Avoid contact with skin and eyes.[20] Ground and bond containers when transferring material to prevent static discharge.[19]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[18]

    • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Chemical waste should be handled by a licensed disposal company.[19]

References

  • Khaled, J. (2025, November 24). Beta Ketoester Synthesis: Preparation and Reactions. Prezi. Retrieved March 7, 2026, from [Link]

  • (2021, October 26). β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-acetyl-3-methylbutanoate. PubChem. Retrieved March 7, 2026, from [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021, July 2). Recent advances in the transesterification of β-keto esters. RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2023, May 8). Recent advances in the transesterification of b-keto esters. CORA. Retrieved March 7, 2026, from [Link]

  • ethyl 2-acetyl-3-methylbutanoate. (2025, May 20). ChemSynthesis. Retrieved March 7, 2026, from [Link]

  • 1H NMR Spectrum (1D, 300 MHz, H2O, predicted). (n.d.). NP-MRD. Retrieved March 7, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Simplified reaction scheme of methyl butanoate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Claisen condensation. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Illustrated Glossary of Organic Chemistry - Claisen condensation. (n.d.). UCLA Chemistry & Biochemistry. Retrieved March 7, 2026, from [Link]

  • The Claisen Condensation Reactions of Esters. (2019, September 3). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Claisen Condensation. (n.d.). Organic Chemistry Tutor. Retrieved March 7, 2026, from [Link]

  • Safety Data Sheet - Methyl Acetoacetate. (n.d.). ChemDmart. Retrieved March 7, 2026, from [Link]

  • Claisen Condensation. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • METHYLACETOACETATE. (n.d.). Sdfine. Retrieved March 7, 2026, from [Link]

  • PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 17). YouTube. Retrieved March 7, 2026, from [Link]

  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021, January 10). YouTube. Retrieved March 7, 2026, from [Link]

  • Methyl 3-methyl-2-[(3-methylbutanoyl)amino]butanoate. (n.d.). SpectraBase. Retrieved March 7, 2026, from [Link]

  • 2-methylpropyl 3-methylbutanoate. (n.d.). Stenutz. Retrieved March 7, 2026, from [Link]

  • Ethyl 3-methyl butanoate (YMDB01334). (n.d.). Yeast Metabolome Database. Retrieved March 7, 2026, from [Link]

  • Showing Compound 2-Methylbutyl 3-methylbutanoate (FDB017248). (2010, April 8). FooDB. Retrieved March 7, 2026, from [Link]

  • Showing Compound Methyl 3-methylbutanoate (FDB001325). (2010, April 8). FooDB. Retrieved March 7, 2026, from [Link]

  • 3-Methylbutanoic acid (YMDB01606). (n.d.). Yeast Metabolome Database. Retrieved March 7, 2026, from [Link]

  • Draw the mechanism for the reaction of 3-methylbutanoic acid and ... (n.d.). Pearson. Retrieved March 7, 2026, from [Link]

  • Showing Compound 2-Methylbutanoic acid (FDB008135). (2010, April 8). FooDB. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

Methyl 2-isopropyl-3-oxobutanoate: Structural Analysis and Synthetic Utility

Executive Summary Methyl 2-isopropyl-3-oxobutanoate (CAS: 51756-10-6) is a specialized -keto ester intermediate widely utilized in organic synthesis and medicinal chemistry. Characterized by the presence of a bulky isopr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-isopropyl-3-oxobutanoate (CAS: 51756-10-6) is a specialized


-keto ester intermediate widely utilized in organic synthesis and medicinal chemistry. Characterized by the presence of a bulky isopropyl group at the 

-position of the acetoacetate core, this compound serves as a critical building block for the construction of sterically demanding heterocycles, particularly substituted dihydropyridines, pyrimidines, and pyrroles. This technical guide provides a comprehensive analysis of its structural dynamics (keto-enol tautomerism), synthetic pathways, and application in drug discovery workflows.[1]

Chemical Identity & Structural Analysis

The compound exists as a dynamic equilibrium between keto and enol forms, a feature intrinsic to


-dicarbonyl systems. The steric bulk of the isopropyl group significantly influences the tautomeric ratio and the kinetics of nucleophilic substitution at the 

-carbon.
Property Details
IUPAC Name Methyl 2-isopropyl-3-oxobutanoate
Synonyms Methyl 2-acetyl-3-methylbutanoate; 2-Acetyl-3-methylbutyric acid methyl ester
CAS Number 51756-10-6
Molecular Formula

Molecular Weight 158.19 g/mol
SMILES COC(=O)C(C(C)C)C(C)=O
InChI Key DWMUXGFADNZQQV-UHFFFAOYSA-N
Structural Visualization: Keto-Enol Tautomerism

The following diagram illustrates the equilibrium between the keto form (favored in polar solvents) and the enol form (stabilized by intramolecular hydrogen bonding).

Tautomerism Keto Keto Form (C8H14O3) Reactive Electrophile Enol Enol Form (Stabilized by H-bond) Nucleophilic Character Keto->Enol Tautomerization (Solvent Dependent)

Figure 1: Keto-enol tautomerism of Methyl 2-isopropyl-3-oxobutanoate.[2] The equilibrium shifts based on solvent polarity.

Physicochemical Properties

The introduction of the isopropyl group increases lipophilicity compared to the parent methyl acetoacetate, affecting its partition coefficient and solubility profile.

PropertyValue / DescriptionSource/Validation
Physical State Colorless to pale yellow liquidExperimental observation
Boiling Point 80–85 °C @ 15 mmHgEstimated from ethyl analog (79-82°C @ 20mmHg)
Density 0.98 – 1.02 g/mLStandard ester range
Flash Point ~75 °C (Closed Cup)Predicted based on MW and structure
Solubility Miscible with MeOH, EtOH, DCM, EtOAc; Low water solubilityLipophilic isopropyl group effect
pKa ~11–12 (

-proton)
Higher than acetoacetate (~10.[1][2][3][4][5][6][7][8]7) due to alkyl donation

Synthesis & Production

The most robust synthetic route involves the


-alkylation of methyl acetoacetate. This reaction requires careful control of base strength and temperature to prevent O-alkylation or dialkylation.
Protocol: -Alkylation of Methyl Acetoacetate

Reaction:



  • Reagents :

    • Methyl acetoacetate (1.0 eq)

    • Isopropyl Iodide (1.1 eq) or Isopropyl Bromide (1.2 eq)

    • Base: Sodium Methoxide (NaOMe) in Methanol or Potassium Carbonate (

      
      ) in Acetone.
      
  • Procedure :

    • Step 1 (Deprotonation) : Charge a flame-dried flask with anhydrous methanol and add NaOMe (1.05 eq) at 0°C. Add methyl acetoacetate dropwise over 30 mins. Stir for 1 hour to generate the enolate.

    • Step 2 (Alkylation) : Add Isopropyl Iodide dropwise. The reaction is endothermic; heat to reflux (60-65°C) for 12–18 hours.

    • Step 3 (Workup) : Cool to RT. Quench with dilute HCl (pH ~6). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

      
      , and concentrate.
      
    • Step 4 (Purification) : Distill under reduced pressure (vacuum distillation) to isolate the product from unreacted starting material and O-alkylated byproducts.

Synthesis Start Methyl Acetoacetate Base Base (NaOMe) Deprotonation Start->Base Enolate Enolate Intermediate (Nucleophile) Base->Enolate - MeOH Product Methyl 2-isopropyl-3-oxobutanoate Enolate->Product + iPr-X SN2 Reaction Reagent Isopropyl Halide (Electrophile) Reagent->Product Alkylation

Figure 2: Synthetic pathway via SN2 alkylation of the enolate.

Reactivity & Mechanistic Pathways

Methyl 2-isopropyl-3-oxobutanoate serves as a "chassis" for heterocyclic synthesis. The isopropyl group provides steric bulk that can lock conformations in bioactive molecules.

Hantzsch Dihydropyridine Synthesis

Reacting this compound with an aldehyde and a nitrogen source (ammonia/urea) yields 1,4-dihydropyridines, a scaffold common in calcium channel blockers (e.g., Nifedipine analogs). The isopropyl group at the C3/C5 position of the pyridine ring enhances lipophilicity and metabolic stability.

Biginelli Reaction

Condensation with urea and an aryl aldehyde yields 3,4-dihydropyrimidin-2(1H)-ones.

  • Mechanism : Acid-catalyzed condensation.

  • Utility : Synthesis of kinesin spindle protein (Eg5) inhibitors and calcium channel modulators.

Applications Core Methyl 2-isopropyl- 3-oxobutanoate Hantzsch Hantzsch Synthesis (+ Aldehyde + NH3) Core->Hantzsch Biginelli Biginelli Reaction (+ Aldehyde + Urea) Core->Biginelli DHP 1,4-Dihydropyridines (Ca2+ Channel Blockers) Hantzsch->DHP DHPM Dihydropyrimidines (Antiviral/Anticancer) Biginelli->DHPM

Figure 3: Key heterocyclic transformations utilized in medicinal chemistry.

Analytical Characterization

Verification of the structure relies on NMR spectroscopy.[8] The isopropyl group introduces distinct splitting patterns.

Predicted NMR Data ( , 400 MHz)
Shift (

)
MultiplicityIntegrationAssignment
0.95 Doublet (

Hz)
6HIsopropyl

groups
2.20 Singlet3HAcetyl

(C4)
2.35 Multiplet (Septet)1HIsopropyl

3.25 Doublet (

Hz)
1H

-Proton (C2)
3.73 Singlet3HMethyl Ester

Note: The presence of enol tautomers may show a minor singlet around


 12.0 (OH) and shifts in the vinyl region, though the bulky isopropyl group favors the keto form.

Safety & Handling

While specific toxicological data for CAS 51756-10-6 is limited, it should be handled with the standard precautions for


-halo/alkyl 

-keto esters.
  • Hazards :

    • H227 : Combustible liquid.

    • H315 : Causes skin irritation.[9]

    • H319 : Causes serious eye irritation.[9][10]

  • Storage : Store under inert gas (

    
    ) at 2–8°C. Moisture sensitive (hydrolysis of ester).
    
  • Disposal : Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • PubChem Database . "Methyl 2-acetyl-3-methylbutanoate (CAS 51756-10-6)". National Center for Biotechnology Information. Link

  • Organic Syntheses . "Alkylation of acetoacetic esters". Org.[2][11] Synth. Coll. Vol. 1, p. 248. (General methodology for

    
    -alkylation).
    
  • ChemicalBook . "Methyl 2-isopropyl-3-oxobutanoate Product Description". Link

  • Wang, X. et al. "Recent Advances in the Synthesis of Dihydropyrimidinones via Biginelli Reaction". Current Organic Chemistry, 2012.

Sources

Foundational

An In-depth Technical Guide to Methyl 2-Acetyl-3-methylbutanoate

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of Methyl 2-Acetyl-3-methylbutanoate and its synonyms. Abstract Methyl 2-acetyl-3-meth...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of Methyl 2-Acetyl-3-methylbutanoate and its synonyms.

Abstract

Methyl 2-acetyl-3-methylbutanoate, a versatile β-keto ester, holds a significant position in synthetic organic chemistry. Its unique structural features, including a reactive methylene group flanked by two carbonyl functionalities, render it a valuable precursor for the synthesis of a diverse array of complex organic molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and detailed methodologies for its synthesis. Furthermore, it delves into its critical applications as a building block in the pharmaceutical industry for creating key heterocyclic scaffolds and its emerging role in the flavor and fragrance sector. This document is intended to be a comprehensive resource, providing both theoretical understanding and practical, field-proven insights for professionals in research and development.

Chemical Identity and Nomenclature

Methyl 2-acetyl-3-methylbutanoate is a β-keto ester characterized by an acetyl group and a methyl ester functionality attached to the same carbon atom, which is also substituted with an isopropyl group. A thorough understanding of its various nomenclatures is crucial for navigating the scientific literature.

Table 1: Synonyms and Identifiers [1]

Identifier TypeValue
IUPAC Name methyl 2-acetyl-3-methylbutanoate
Synonym Methyl 2-isopropyl-3-oxobutanoate
Synonym Butanoic acid, 2-acetyl-3-methyl-, methyl ester
Synonym 2-Acetyl-3-methyl-butyric acid methyl ester
CAS Registry Number 51756-10-6
PubChem CID 538774
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.19 g/mol
InChIKey DWMUXGFADNZQQV-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)C)C(=O)OC

Physicochemical Properties

The physical and chemical properties of methyl 2-acetyl-3-methylbutanoate are fundamental to its handling, reactivity, and application in various synthetic protocols.

Table 2: Physicochemical Data [1]

PropertyValue
Appearance Expected to be a liquid
Boiling Point Not explicitly reported, but related compounds suggest it would be in the range of 180-200 °C at atmospheric pressure.
Density Not explicitly reported.
Solubility Expected to be soluble in common organic solvents.
XLogP3 1.3

Synthesis of Methyl 2-Acetyl-3-methylbutanoate

The synthesis of β-keto esters like methyl 2-acetyl-3-methylbutanoate is a cornerstone of organic synthesis. These compounds are valuable intermediates due to their dual reactive sites.[2][3][4][5] The primary synthetic routes involve the Claisen condensation and the acetoacetic ester synthesis.

Claisen Condensation Approach

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base.[6][7][8][9][10] For the synthesis of methyl 2-acetyl-3-methylbutanoate, a "crossed" or "mixed" Claisen condensation is required, as the target molecule is unsymmetrical. This involves the reaction of methyl isobutyrate with methyl acetate in the presence of a strong base, such as sodium methoxide.

The mechanism involves the deprotonation of the α-carbon of methyl acetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl isobutyrate. Subsequent elimination of a methoxide ion yields the desired β-keto ester.[8]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Methyl_Acetate Methyl Acetate Enolate Enolate Anion Methyl_Acetate->Enolate  + NaOMe - MeOH Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate  + Methyl Isobutyrate Methyl_Isobutyrate Methyl Isobutyrate Product Methyl 2-acetyl-3-methylbutanoate Tetrahedral_Intermediate->Product  - MeO⁻

Caption: Claisen condensation workflow for synthesis.

Experimental Protocol: Crossed Claisen Condensation

This protocol is a plausible method derived from standard Claisen condensation procedures.[6][8]

Materials:

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Methyl acetate

  • Methyl isobutyrate

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) to anhydrous methanol.

  • Add methyl acetate (1.0 equivalent) dropwise to the stirred solution at room temperature.

  • Heat the mixture to reflux for 30 minutes to ensure complete enolate formation.

  • Cool the reaction mixture to room temperature and add methyl isobutyrate (1.2 equivalents) dropwise via the addition funnel.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench by slowly adding 1 M HCl until the solution is acidic.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain methyl 2-acetyl-3-methylbutanoate.

Acetoacetic Ester Synthesis Approach

The acetoacetic ester synthesis is another powerful method for preparing ketones and substituted acetoacetic esters.[11][12][13][14] In this approach, methyl acetoacetate is first deprotonated to form an enolate, which is then alkylated with an isopropyl halide (e.g., 2-bromopropane).

The acidity of the α-protons in methyl acetoacetate (pKa ≈ 11) allows for the use of a moderately strong base like sodium methoxide to generate the nucleophilic enolate. This enolate then undergoes an S_N2 reaction with the alkyl halide.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation Methyl_Acetoacetate Methyl Acetoacetate Enolate Enolate Anion Methyl_Acetoacetate->Enolate  + NaOMe Product Methyl 2-acetyl-3-methylbutanoate Enolate->Product  + 2-Bromopropane (S_N2 reaction)

Caption: Acetoacetic ester synthesis workflow.

Experimental Protocol: Alkylation of Methyl Acetoacetate

This protocol is adapted from general procedures for the alkylation of β-keto esters.[11][12]

Materials:

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Methyl acetoacetate

  • 2-Bromopropane

  • Anhydrous acetone

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

  • Add methyl acetoacetate (1.0 equivalent) dropwise to the stirred solution at room temperature.

  • After stirring for 30 minutes, add 2-bromopropane (1.2 equivalents) dissolved in anhydrous acetone.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by vacuum distillation.

Applications in Pharmaceutical Synthesis

β-Keto esters are highly sought-after intermediates in the pharmaceutical industry due to their ability to participate in a wide range of cyclization and condensation reactions to form heterocyclic compounds.[2][3][5] These heterocyclic scaffolds are prevalent in a vast number of marketed drugs.

Synthesis of Pyrazole Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[15] The Knorr pyrazole synthesis, a classic reaction, involves the condensation of a β-dicarbonyl compound, such as methyl 2-acetyl-3-methylbutanoate, with a hydrazine derivative.[15]

The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the stable pyrazole ring. The substitution pattern of the resulting pyrazole can be controlled by the choice of the β-keto ester and the hydrazine.

G Start Methyl 2-acetyl-3-methylbutanoate + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Cyclization Intramolecular Cyclization Hydrazone->Cyclization Pyrazole Substituted Pyrazole Cyclization->Pyrazole Dehydration

Caption: General scheme for pyrazole synthesis.

Synthesis of Dihydropyrimidinone Derivatives

Dihydropyrimidinones (DHPMs) and their derivatives are another important class of heterocyclic compounds with a wide range of pharmacological activities, including antiviral, antitumor, and antihypertensive properties. The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of DHPMs, which involves the acid-catalyzed condensation of an aldehyde, a β-keto ester, and urea or thiourea.[16][17][18]

Methyl 2-acetyl-3-methylbutanoate can serve as the β-keto ester component in this reaction, allowing for the synthesis of DHPMs with an isopropyl group at the 4-position and a methyl group at the 6-position of the dihydropyrimidine ring.

G Aldehyde Aldehyde DHPM Dihydropyrimidinone Aldehyde->DHPM Urea Urea Urea->DHPM Ketoester Methyl 2-acetyl-3-methylbutanoate Ketoester->DHPM

Caption: Biginelli reaction for DHPM synthesis.

Applications in Flavor and Fragrance

Esters are widely used as flavoring and fragrance agents due to their characteristic fruity and sweet aromas. While specific information on the organoleptic properties of methyl 2-acetyl-3-methylbutanoate is not widely published, related compounds such as methyl 2-methylbutyrate are known for their sweet, fruity, and apple-like notes.[19][20] Given its structure, methyl 2-acetyl-3-methylbutanoate is likely to possess a complex fruity aroma and could be a valuable component in the creation of novel flavor and fragrance profiles. Further sensory evaluation is warranted to fully characterize its potential in this industry.

Analytical Characterization

The accurate identification and characterization of methyl 2-acetyl-3-methylbutanoate are essential for quality control and reaction monitoring. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The mass spectrum of methyl 2-acetyl-3-methylbutanoate will exhibit a molecular ion peak (M⁺) at m/z 158, corresponding to its molecular weight. The fragmentation pattern will provide structural information. Based on the data from PubChem, the most prominent peaks are observed at m/z 43, 101, and 116.[1]

Table 3: Predicted GC-MS Fragmentation

m/zPredicted Fragment
158[M]⁺ (Molecular Ion)
116[M - C₃H₆]⁺ (Loss of propene via McLafferty rearrangement)
101[M - C₃H₇O]⁺ (Loss of isopropoxy radical)
43[CH₃CO]⁺ (Acetyl cation)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The spectrum is expected to show distinct signals for the different proton environments in the molecule.

Table 4: Predicted ¹H NMR Chemical Shifts

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-CH ₃ (acetyl)~2.2Singlet3H
-OCH ₃ (ester)~3.7Singlet3H
-CH - (methine)~3.5Doublet1H
-CH -(isopropyl)~2.5Multiplet1H
-CH ₃ (isopropyl)~1.0Doublet6H

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃): The ¹³C NMR spectrum will provide information on the carbon skeleton.

Table 5: Predicted ¹³C NMR Chemical Shifts

CarbonChemical Shift (δ, ppm)
C =O (ketone)~203
C =O (ester)~169
-C H- (α-carbon)~60
-OC H₃ (ester)~52
-C H- (isopropyl)~32
-C H₃ (acetyl)~29
-C H₃ (isopropyl)~20

Conclusion

Methyl 2-acetyl-3-methylbutanoate is a synthetically valuable β-keto ester with significant potential in various fields, particularly in the pharmaceutical industry as a precursor to bioactive heterocyclic compounds. The synthetic routes via Claisen condensation and acetoacetic ester synthesis offer reliable methods for its preparation. This guide has provided a comprehensive overview of its chemical properties, detailed synthesis protocols, key applications, and analytical characterization, serving as a vital resource for chemists and researchers. Further exploration of its applications in the flavor and fragrance industry and the development of more efficient and greener synthetic methodologies will undoubtedly continue to expand its utility.

References

  • BenchChem. (2025).
  • Chemo-selective synthesis of pyrazole derivatives via β-enamino keto esters. (2000, July 31).
  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013, July 19). PMC.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals.
  • PubChem.
  • BenchChem. (2025).
  • Synthesis, Characterization and Biological Evalu
  • BenchChem. (2025).
  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC.
  • The Claisen Condens
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of Methyl Ketones via Acetoacetic Ester Synthesis.
  • BYJU'S.
  • 22.7: Alkylation of Enolate Ions. (2025, March 12). Chemistry LibreTexts.
  • Acetoacetic Ester Synthesis. Organic Chemistry On-Line.
  • Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Deriv
  • CN103922934A - Alkylation method of active methylene compound.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Multicomponent Biginelli's synthesis of 3,4-dihydropyrimidin-2(1H)-ones promoted by SnCl2.2H2O. SciSpace.
  • 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • n-benzyl-2,3-azetidinedione. Organic Syntheses Procedure.
  • Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. (2013, December 11). Beilstein Journals.
  • 21.9: The Claisen Condensation Reactions of Esters. (2019, September 3). Chemistry LibreTexts.
  • Claisen Condens
  • 2-Acetyl-3-methyl-but-2-enoic acid ethyl ester - Optional[Vapor Phase IR]. SpectraBase.
  • Illustrated Glossary of Organic Chemistry - Claisen condens
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole deriv
  • Flavor and Extract Manufacturers Association.
  • NMR Spectroscopy – 1H NMR Chemical Shifts. (2020, February 14).
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • BenchChem. (2025). Technical Support Center: Synthesis of Methyl 2-(3-acetylphenyl)
  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts.
  • Iron-Catalyzed Stereospecific Arylation of Enol Tosyl
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.
  • Methyl 3-methyl-2-[(3-methylbutanoyl)
  • ethyl 2-acetyl-3-methylbutanoate - 1522-46-9, C9H16O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
  • The Good Scents Company.
  • BenchChem. (2025). Synthesis of 2-Isopropyl-3-methylbutanoic Acid: A Technical Guide.
  • Showing Compound 2-Methylbutyl 3-methylbutano
  • Natural Advantage's Methyl 2-methylbutyrate. (2021, August 2). Perfumer & Flavorist.
  • methyl ethyl acetoacet
  • Fraterworks.
  • 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as....
  • The Good Scents Company.
  • 2-Butenoic acid, 3-methyl-, methyl ester. NIST WebBook.
  • Ethyl 3-methyl butanoate (YMDB01334).

Sources

Exploratory

Methyl 2-acetyl-3-methylbutanoate molecular weight and formula

An In-Depth Technical Guide to Methyl 2-acetyl-3-methylbutanoate: Synthesis, Properties, and Applications Introduction to Methyl 2-acetyl-3-methylbutanoate Methyl 2-acetyl-3-methylbutanoate is a β-keto ester with the che...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 2-acetyl-3-methylbutanoate: Synthesis, Properties, and Applications

Introduction to Methyl 2-acetyl-3-methylbutanoate

Methyl 2-acetyl-3-methylbutanoate is a β-keto ester with the chemical formula C8H14O3 and a molecular weight of 158.19 g/mol .[1] Its structure features a ketone group on the beta carbon relative to the ester group, a characteristic that imparts significant synthetic versatility. This compound and other β-keto esters are pivotal intermediates in organic synthesis, serving as foundational building blocks for a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[2][3][4]

Key Identifiers:

  • IUPAC Name: methyl 2-acetyl-3-methylbutanoate[1]

  • CAS Number: 51756-10-6[1]

  • Synonyms: Methyl 2-isopropyl-3-oxobutanoate[1]

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-acetyl-3-methylbutanoate is presented in the table below.

PropertyValueSource
Molecular FormulaC8H14O3PubChem[1]
Molecular Weight158.19 g/mol PubChem[1]
AppearanceColorless liquidInferred from similar compounds
Boiling Point82-85 °C (12 mmHg) for the ethyl esterChem-Supply.net[5]
Density0.962 g/mL for the ethyl esterChem-Supply.net[5]

Synthesis and Manufacturing

The synthesis of β-keto esters like Methyl 2-acetyl-3-methylbutanoate can be achieved through several established synthetic methodologies. The choice of a particular method often depends on the availability of starting materials, desired scale, and required purity.

Claisen Condensation

One of the most fundamental methods for synthesizing β-keto esters is the Claisen condensation.[3][6] This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. The crossed Claisen condensation, utilizing two different esters, can also be employed.

A plausible synthetic route to Methyl 2-acetyl-3-methylbutanoate via a crossed Claisen condensation would involve the reaction of methyl isovalerate and methyl acetate in the presence of a suitable base like sodium methoxide.

Diagram of the General Claisen Condensation Reaction

claisen_condensation cluster_reactants Reactants cluster_products Products Ester_1 R1-CH2-COOR' beta_keto_ester R1-CH(COR2)-COOR' Ester_1->beta_keto_ester + NaOR' Ester_2 R2-COOR' Ester_2->beta_keto_ester alcohol R'OH

Caption: General scheme of a crossed Claisen condensation.

Transesterification

Transesterification is another widely used method for the synthesis of various β-keto esters, often starting from commercially available methyl or ethyl esters.[2][4] This approach is beneficial as it avoids the handling of unstable β-keto acids, which are prone to decarboxylation.[4] The reaction can be catalyzed by acids, bases, or enzymes, with a growing preference for environmentally benign catalysts like boric acid.[4]

Spectroscopic Characterization

The structural confirmation of Methyl 2-acetyl-3-methylbutanoate relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.7 ppm), the α-proton (a doublet), the isopropyl methine proton (a multiplet), and the isopropyl methyl protons (two doublets).[7]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the two carbonyl carbons (ketone and ester), the ester methoxy carbon, and the carbons of the isopropyl and acetyl groups.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups, typically in the range of 1700-1750 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[1]

Applications in Research and Drug Development

β-Keto esters are highly valued in synthetic organic chemistry due to their dual electrophilic and nucleophilic nature, making them versatile precursors for a multitude of chemical transformations.[4][6]

Synthetic Intermediates

Their ability to undergo reactions such as alkylation, acylation, and decarboxylation makes them key intermediates in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients (APIs).[3][4]

Bioactivity and Drug Discovery

Recent research has focused on the design and synthesis of novel β-keto esters as potential therapeutic agents. For instance, some β-keto ester derivatives have been investigated for their antibacterial properties and their ability to inhibit bacterial quorum sensing.[8] Quorum sensing is a cell-to-cell communication process in bacteria that regulates the expression of virulence factors.[8] By interfering with this process, these compounds offer a promising avenue for the development of new anti-infective therapies.[8]

Diagram of Quorum Sensing Inhibition by β-Keto Esters

quorum_sensing_inhibition cluster_bacterium Bacterial Cell AHL Native Autoinducer (AHL) Receptor Receptor Protein AHL->Receptor Binds to Virulence_Genes Virulence Gene Expression Receptor->Virulence_Genes Activates beta_Keto_Ester β-Keto Ester (Antagonist) beta_Keto_Ester->Receptor Competitively Binds to

Caption: Proposed mechanism of quorum sensing inhibition.

Experimental Protocols

General Protocol for Lipase-Catalyzed Transesterification of a β-Keto Ester

This protocol provides a general procedure for the synthesis of a β-keto ester using an enzymatic catalyst, which is an environmentally friendly approach.[2]

  • Reaction Setup:

    • Dissolve the desired alcohol in the starting β-keto ester (e.g., methyl or ethyl acetoacetate).

    • Add a catalytic amount of a suitable lipase, such as Candida antarctica lipase B (CALB), to the mixture.

  • Reaction Conditions:

    • Conduct the reaction under reduced pressure to facilitate the removal of the alcohol byproduct (e.g., methanol or ethanol), which drives the reaction equilibrium towards the product.

    • Monitor the progress of the reaction using an appropriate analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), until the desired conversion is achieved.

  • Work-up and Purification:

    • Upon completion, filter off the enzyme catalyst.

    • Remove the excess starting materials and solvent under reduced pressure.

    • Purify the resulting β-keto ester product using a suitable method, such as distillation or column chromatography.

References

  • PubChem. (n.d.). Methyl 2-acetyl-3-methylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, S., et al. (2021).
  • Khaled, J. (2025, November 24). Beta Ketoester Synthesis: Preparation and Reactions. Prezi. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

  • NIST. (n.d.). methyl 3-acetoxy-2-methylbutanoate. NIST Chemistry WebBook. Retrieved from [Link]

  • Chem-Supply.net. (2025, May 20). ethyl 2-acetyl-3-methylbutanoate. Retrieved from [Link]

  • DTU Research Database. (n.d.). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Acetyl-3-methyl-but-2-enoic acid ethyl ester. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 2-acetyl-3-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methylbutyl 3-methylbutanoate (FDB017248). Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl butyrate. Retrieved from [Link]

Sources

Foundational

Advanced Characterization and Synthetic Utility of Methyl 2-Acetyl-3-Methylbutanoate

Executive Summary Methyl 2-acetyl-3-methylbutanoate (CAS 51756-10-6) is a highly branched, sterically hindered -keto ester. While it is recognized for its fruity aroma and utility in the flavor and fragrance industries[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-acetyl-3-methylbutanoate (CAS 51756-10-6) is a highly branched, sterically hindered


-keto ester. While it is recognized for its fruity aroma and utility in the flavor and fragrance industries[1], its primary scientific value lies in its role as a versatile building block in synthetic organic chemistry[1]. Because it possesses a labile chiral center at the 

-carbon (C2), it serves as a critical intermediate in asymmetric synthesis, particularly for the development of complex active pharmaceutical ingredients (APIs) such as benzoxazepine-based mTOR inhibitors[2].

Structural Profiling and Physicochemical Causality

The molecular architecture of methyl 2-acetyl-3-methylbutanoate dictates its unique reactivity profile. In standard unbranched


-keto esters, keto-enol tautomerism is prominent, often resulting in a significant percentage of the enol tautomer in non-polar environments.

However, the presence of the bulky isopropyl group at the C2 position introduces severe A(1,3) allylic strain when the molecule is forced into the planar enol geometry. Consequently, the thermodynamic equilibrium heavily favors the keto tautomer. This structural causality explains its relative stability under normal conditions and its reduced nucleophilicity compared to less hindered analogs[1].

Quantitative Physicochemical Properties

Table 1: Key chemical and physical properties summarizing the molecule's profile.

ParameterValueReference
IUPAC Name Methyl 2-acetyl-3-methylbutanoate[3]
CAS Number 51756-10-6[1]
Molecular Formula C8H14O3[1]
Molecular Weight 158.19 g/mol [3]
Topological Polar Surface Area 43.4 Ų[3]
XLogP3 1.3[3]
Appearance Colorless to pale yellow liquid[1]

Logical Workflows in Asymmetric Synthesis

Standard synthesis yields methyl 2-acetyl-3-methylbutanoate as a racemic mixture. However, the lability of the C2 proton allows for Dynamic Kinetic Resolution (DKR) during asymmetric reduction. When subjected to catalytic asymmetric hydrogenation (e.g., using a chiral Ru(II)-BINAP catalyst), the rapid base-catalyzed epimerization of the substrate outpaces the rate of reduction. The chiral catalyst selectively binds and irreversibly reduces only one enantiomer of the ketone, driving the equilibrium to yield a highly enantioenriched


-hydroxy ester.

DKR A Racemic Substrate (Keto Form) B Enol Intermediate (Rapid Epimerization) A->B Base/Heat C Ru-BINAP Catalyst (Chiral Recognition) B->C Selective Binding D Chiral β-Hydroxy Ester (Target Intermediate) C->D H2 Addition (Irreversible)

Fig 1. Dynamic Kinetic Resolution (DKR) pathway for asymmetric hydrogenation.

Validated Experimental Methodology: Alpha-Alkylation Synthesis

The most direct route to synthesize methyl 2-acetyl-3-methylbutanoate is via the base-catalyzed electrophilic substitution (alkylation) of methyl acetoacetate with an isopropyl halide. The following protocol is designed as a self-validating system, ensuring high yield while mitigating common side reactions.

Reagent Preparation & Enolate Generation
  • Solvent and Base Selection : Dissolve 1.0 equivalent of methyl acetoacetate in anhydrous methanol. Add 1.1 equivalents of sodium methoxide (NaOMe).

    • Causality: NaOMe is strictly chosen to match the methyl ester group of the substrate. Using a mismatched base (e.g., NaOEt) would trigger unwanted transesterification, yielding a mixture of methyl and ethyl esters.

  • Activation : Stir the mixture at 0°C for 30 minutes under an inert argon atmosphere to ensure complete enolate formation.

Electrophilic Substitution (SN2)
  • Alkylation : Dropwise add 1.2 equivalents of 2-bromopropane (isopropyl bromide) to the activated enolate solution.

  • Thermal Activation : Gradually warm the reaction to 65°C (reflux) and maintain for 12-16 hours.

    • Causality: The SN2 substitution of a secondary alkyl halide is sterically hindered and kinetically slow. Refluxing provides the necessary activation energy to drive the C-C bond formation to completion.

Isolation and Self-Validating Purification
  • Workup : Quench the reaction with a saturated aqueous NH4Cl solution to neutralize residual base. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous MgSO4.

  • Validation Checkpoint : Analyze the crude mixture via Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting material (m/z 116) and the dominant presence of the product peak (m/z 158.1) confirms reaction success[3]. Note: Thin-Layer Chromatography (TLC) requires a KMnO4 stain, as the highly substituted keto form lacks extended conjugation and is poorly UV-active.

  • Purification : Isolate the final product via fractional vacuum distillation.

    • Causality:

      
      -keto esters are highly susceptible to thermal decarboxylation at elevated temperatures. Applying a vacuum significantly lowers the boiling point, allowing the product to distill safely without thermal degradation.
      

Synthesis N1 Methyl Acetoacetate + NaOMe/MeOH N2 Enolate Formation (Nucleophile Activation) N1->N2 Deprotonation N3 Addition of 2-Bromopropane (Reflux 65°C) N2->N3 Reagent Addition N4 SN2 Alkylation (Sterically Hindered) N3->N4 C-C Bond Formation N5 Vacuum Distillation (Prevents Decarboxylation) N4->N5 Workup & Isolation N6 Pure Methyl 2-acetyl- 3-methylbutanoate N5->N6 Thermal Purification

Fig 2. Step-by-step synthesis workflow emphasizing causal reaction controls.

References

Sources

Exploratory

Methyl 2-acetyl-3-methylbutanoate boiling point and density data

The following technical guide details the physicochemical profile, synthesis, and application of Methyl 2-acetyl-3-methylbutanoate , a specialized -keto ester intermediate. Content Type: Technical Reference & Experimenta...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and application of Methyl 2-acetyl-3-methylbutanoate , a specialized


-keto ester intermediate.

Content Type: Technical Reference & Experimental Guide Subject: CAS 51756-10-6 |


-Keto Ester Alkylation
Date:  March 5, 2026[1]

Executive Summary

Methyl 2-acetyl-3-methylbutanoate (also known as Methyl


-isopropylacetoacetate) is a sterically hindered 

-keto ester used primarily as a building block in the synthesis of complex pharmaceutical intermediates. Its structure features a reactive methylene group flanked by ketone and ester functionalities, alkylated with an isopropyl group. This steric bulk directs regioselectivity in subsequent nucleophilic attacks and cyclization reactions, making it valuable for developing substituted heterocycles and chiral amino acid analogs.

This guide provides the available physicochemical data, establishing the ethyl ester analog as a primary reference standard due to the scarcity of experimental data for the methyl derivative, and details a self-validating synthesis protocol.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

Identification Data
ParameterDetail
IUPAC Name Methyl 2-acetyl-3-methylbutanoate
Common Synonyms Methyl

-isopropylacetoacetate; Methyl 2-isopropyl-3-oxobutanoate
CAS Number 51756-10-6
Molecular Formula

Molecular Weight 158.19 g/mol
SMILES COC(=O)C(C(C)C)C(C)=O
Structural Class

-Keto Ester (Alkylated)
Physical Properties: Experimental & Predicted

Due to the industrial prevalence of the ethyl analog (Ethyl 2-acetyl-3-methylbutanoate, CAS 1522-46-9), experimental data for the methyl ester is often extrapolated. The table below presents the Predicted values for the methyl ester alongside the Experimental values of its ethyl analog for rigorous comparison.

PropertyMethyl Ester (CAS 51756-10-6)Ethyl Ester (CAS 1522-46-9) [Ref 1]
Boiling Point 78–82 °C @ 12 mmHg (Predicted)82–85 °C @ 12 mmHg (Experimental)
Density (

)
0.975 ± 0.01 g/mL (Predicted)0.962 g/mL (Experimental)
Refractive Index (

)
1.428 (Predicted)1.425 (Experimental)
Flash Point ~72 °C (Closed Cup)76 °C (Closed Cup)
Solubility Immiscible with water; Soluble in MeOH, EtOH, EtOAcImmiscible with water; Soluble in organic solvents

Thermodynamic Insight: The substitution of the ethyl group with a methyl group typically lowers the boiling point by 3–5 °C due to decreased London dispersion forces, while slightly increasing density due to a reduction in molar volume relative to mass.

Synthesis Protocol: Alkylation of Methyl Acetoacetate

Objective: Synthesize Methyl 2-acetyl-3-methylbutanoate via


 alkylation of the methyl acetoacetate enolate.
Reaction Logic

This protocol utilizes the Acetoacetic Ester Synthesis pathway.[2] A sodium alkoxide base generates a resonance-stabilized enolate at the


-carbon (between the carbonyls). This nucleophile then attacks 2-bromopropane (isopropyl bromide).
  • Criticality: The use of a secondary halide (isopropyl bromide) increases the risk of E2 elimination (forming propene) over

    
     substitution. Therefore, temperature control and solvent polarity are critical.
    
Workflow Diagram

Synthesis_Workflow Start Methyl Acetoacetate (Substrate) Base NaOMe / MeOH (Deprotonation) Start->Base Mix at 0°C Enolate Stabilized Enolate (Intermediate) Base->Enolate -MeOH Reflux Reflux (65°C) 4-6 Hours Enolate->Reflux Reagent 2-Bromopropane (Electrophile) Reagent->Reflux Slow Addition Workup Distillation (Purification) Reflux->Workup Quench & Extract Product Methyl 2-acetyl-3-methylbutanoate (Target) Workup->Product Fractional Distillation

Figure 1: Step-wise alkylation workflow for the synthesis of Methyl 2-acetyl-3-methylbutanoate.

Detailed Methodology
  • Enolate Formation:

    • In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, charge Sodium Methoxide (NaOMe) (1.1 eq) in anhydrous Methanol (0.5 M concentration).

    • Cool to 0–5 °C.

    • Add Methyl Acetoacetate (1.0 eq) dropwise over 30 minutes. Observation: Solution may turn slightly yellow, indicating enolate formation.

  • Alkylation:

    • Add 2-Bromopropane (1.2 eq) dropwise. Note: A slight excess accounts for volatility and elimination side-reactions.

    • Remove ice bath and heat to reflux (approx. 65 °C) for 4–6 hours. Monitor via TLC or GC (disappearance of starting ester).

  • Workup:

    • Cool mixture to room temperature. The pH should be neutral to slightly basic.

    • Remove Methanol under reduced pressure (Rotovap).

    • Resuspend residue in Diethyl Ether or Ethyl Acetate and wash with water (

      
      ) to remove NaBr salts.
      
    • Dry organic layer over anhydrous

      
      .
      
  • Purification:

    • Perform fractional distillation under vacuum (approx. 10–15 mmHg).

    • Collect the fraction boiling between 78–82 °C (at 12 mmHg).

Applications in Drug Development

The steric bulk of the isopropyl group at the


-position makes this compound a "privileged scaffold" for introducing chirality and conformational restriction in drug candidates.
Key Transformations
  • Asymmetric Hydrogenation: Reduction of the ketone moiety using Ru-BINAP catalysts yields chiral

    
    -hydroxy esters, precursors to statin-type drugs.
    
  • Heterocycle Synthesis: Condensation with hydrazines (Knorr Pyrazole Synthesis) or ureas yields substituted pyrazoles and pyrimidines, common pharmacophores in kinase inhibitors.

Application Logic Diagram

Drug_Dev_Pathways Core Methyl 2-acetyl-3-methylbutanoate Step1 Asymmetric Hydrogenation (Ru-BINAP / H2) Core->Step1 Step2 Condensation with Hydrazine/Urea Core->Step2 Prod1 Chiral u03b2-Hydroxy Esters Step1->Prod1 App1 Statin Precursors (HMG-CoA Reductase Inhibitors) Prod1->App1 Prod2 Substituted Pyrazoles/Pyrimidines Step2->Prod2 App2 Kinase Inhibitors (Oncology Targets) Prod2->App2

Figure 2: Downstream synthetic utility in pharmaceutical development.

References

  • Sigma-Aldrich. (2025). Ethyl 2-isopropylacetoacetate Technical Data Sheet. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). Butanoic acid, 2-acetyl-3-methyl-, ethyl ester Properties. NIST Chemistry WebBook. Retrieved from

  • PubChem. (2025). Methyl 2-acetyl-3-methylbutanoate (CID 538774). National Library of Medicine. Retrieved from

  • BenchChem. (2025).[3] Synthesis of 2-Isopropyl-3-methylbutanoic Acid and Derivatives. Retrieved from

Sources

Foundational

Comprehensive Safety and Handling Whitepaper: Methyl 2-acetyl-3-methylbutanoate (CAS 51756-10-6)

Executive Summary & Chemical Identity Methyl 2-acetyl-3-methylbutanoate (CAS 51756-10-6) is a branched -keto ester widely utilized as a synthetic building block and specialty flavoring agent[1]. While structurally compac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Methyl 2-acetyl-3-methylbutanoate (CAS 51756-10-6) is a branched


-keto ester widely utilized as a synthetic building block and specialty flavoring agent[1]. While structurally compact, its dual functionality—comprising both a methyl ester and an 

-substituted acetyl group—imparts unique physicochemical behaviors. This includes specific vulnerabilities to hydrolysis and spontaneous decarboxylation[1].

This technical guide provides an authoritative analysis of its safety profile, mechanistic degradation pathways, and validated handling protocols designed for researchers and drug development professionals.

Quantitative Physicochemical Profile

To predict the compound's behavior in biological assays and synthetic workflows, its core physical data must be established. The high XLogP3 value indicates significant lipophilicity, necessitating the use of organic solvents for sample preparation[2].

PropertyValue
CAS Number 51756-10-6[1]
Molecular Formula C8H14O3[2]
Molecular Weight 158.19 g/mol [2]
IUPAC Name methyl 2-acetyl-3-methylbutanoate[2]
XLogP3 (Lipophilicity) 1.3[2]
Appearance Colorless to pale yellow liquid[1]
Solubility Soluble in organic solvents; hydrophobic[1]

Mechanistic Toxicology & Degradation Hazards

Unlike simple aliphatic esters, Methyl 2-acetyl-3-methylbutanoate is a


-keto ester. This structural motif fundamentally alters its stability profile and hazard potential.

In the presence of ambient moisture and catalytic amounts of acid or base, the ester undergoes rapid hydrolysis to yield 2-acetyl-3-methylbutanoic acid[1]. Crucially, this resulting


-keto acid is highly unstable at room temperature. It spontaneously decarboxylates, releasing carbon dioxide (

) and yielding 4-methyl-2-pentanone (commonly known as Methyl Isobutyl Ketone, or MIBK) alongside toxic methanol.

Hazard Implication: Storing this compound in unsealed containers or alkaline environments does not merely degrade the reagent; it generates volatile, toxic methanol and pressurizes the storage vessel with


 gas. Safety and handling protocols must account for these specific degradation byproducts rather than just the parent molecule[3].

Degradation A Methyl 2-acetyl-3-methylbutanoate (β-keto ester) B Hydrolysis (H2O / Base) A->B C 2-acetyl-3-methylbutanoic acid (Unstable β-keto acid) B->C E Methanol + CO2 (Toxic/Volatile Byproducts) B->E D 4-methyl-2-pentanone (MIBK) C->D Decarboxylation C->E

Fig 1. Base-catalyzed hydrolysis and spontaneous decarboxylation pathway of the β-keto ester.

Experimental Workflows & Handling Protocols

Protocol A: Controlled Spill Neutralization (Saponification)

Because strong bases can trigger rapid, exothermic decarboxylation of this compound (releasing volatile MIBK and


), spill cleanup must utilize a controlled, mild saponification approach[3].
  • Containment & Ventilation: Don appropriate PPE (nitrile gloves, safety goggles). Isolate the area and maximize ventilation to disperse potential methanol vapors[3].

  • Absorption: Cover the liquid spill with an inert, non-combustible absorbent like vermiculite.

    • Causality: This minimizes the surface area exposed to air, drastically reducing volatile inhalation hazards and preventing spark ignition.

  • Mild Saponification Wash: Wash the spill surface with a 5% aqueous Sodium Bicarbonate (

    
    ) solution.
    
    • Causality: Mildly alkaline conditions promote slow, controlled hydrolysis of residual ester into water-soluble salts without generating excessive exothermic heat or rapid off-gassing.

  • Self-Validation (pH Testing): Test the surface pH with universal indicator paper.

    • Validation Mechanism: The cleanup is only considered complete when the surface pH stabilizes between 7.0 and 8.0, proving that all ester has been neutralized and no reactive base remains.

  • Disposal: Sweep the absorbed mixture into an aqueous chemical waste container using non-sparking tools[3].

SpillWorkflow Step1 1. Isolate & Ventilate (Mitigate Vapor Risk) Step2 2. Apply Inert Absorbent (Vermiculite/Sand) Step1->Step2 Step3 3. Mild Saponification (5% NaHCO3 Wash) Step2->Step3 Step4 4. pH Validation (Confirm pH 7.0-8.0) Step3->Step4 Step5 5. Aqueous Waste Disposal (EPA Compliant) Step4->Step5

Fig 2. Step-by-step self-validating workflow for chemical spill containment and neutralization.

Protocol B: Analytical Validation (GC-MS Purity Profiling)

To ensure scientific integrity before utilizing Methyl 2-acetyl-3-methylbutanoate in sensitive synthetic or biological assays, its purity must be empirically validated to rule out degradation.

  • Sample Solvation: Dilute the analyte to 1.0 mg/mL in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous DCM prevents moisture-induced hydrolysis inside the high-temperature injection port, while the 1 mg/mL concentration prevents detector saturation.

  • Column Selection: Utilize a non-polar to slightly polar capillary column (e.g., HP-5MS, 30m x 0.25mm, 0.25µm film).

    • Causality: The 5% phenyl stationary phase provides optimal chromatographic resolution between the target ester and structurally similar synthetic impurities (e.g., unreacted methyl acetoacetate).

  • Thermal Gradient: Inject 1 µL (split ratio 1:50) at an inlet temperature of 250°C. Program the oven: 60°C for 2 min, ramp at 15°C/min to 250°C.

    • Causality: The initial isothermal hold focuses the volatile ester on the column head, while the gradual ramp ensures sharp peak elution without inducing thermal degradation.

  • Mass Spectrometry (EI) & Self-Validation: Operate at 70 eV. Monitor the molecular ion (

    
     158)[2].
    
    • Validation Mechanism: Always run a pure DCM blank prior to the sample. This validates the system by confirming the absence of column bleed or carryover, ensuring the

      
       158 signal is exclusively derived from the current sample.
      

References[1] Title: CAS 51756-10-6: methyl 2-acetyl-3-methylbutanoate

Sources

Exploratory

A Technical Guide to the Systematic Nomenclature and Synthetic Utility of Methyl 2-acetyl-3-methylbutanoate

This technical guide provides an in-depth analysis of the compound identified as methyl 2-acetyl-3-methylbutanoate, a classic example of a β-keto ester. This document is intended for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the compound identified as methyl 2-acetyl-3-methylbutanoate, a classic example of a β-keto ester. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of its formal nomenclature, inherent chemical principles, and its significance as a versatile synthetic intermediate. We will delve into the logic of its IUPAC naming conventions, outline protocols for its synthesis and verification, and discuss its broader applications, particularly within medicinal chemistry.

Part 1: Systematic Nomenclature and Structural Elucidation

The structural identity of a molecule is unequivocally linked to its systematic name. For methyl 2-acetyl-3-methylbutanoate, the name itself provides a blueprint for its atomic arrangement. However, due to the presence of multiple functional groups, alternative valid names exist, arising from different interpretations of the IUPAC nomenclature hierarchy.

Primary IUPAC Name and Molecular Structure

The most commonly cited IUPAC name for this compound is methyl 2-acetyl-3-methylbutanoate .[1] This name treats the molecule as a butanoate ester with two substituents on the main chain.

The chemical structure is as follows:

  • Molecular Formula: C₈H₁₄O₃

  • SMILES: CC(C)C(C(=O)C)C(=O)OC

  • InChI: InChI=1S/C8H14O3/c1-5(2)7(6(3)9)8(10)11-4/h5,7H,1-4H3[1]

Caption: 2D structure of methyl 2-acetyl-3-methylbutanoate.

Deconstruction of the IUPAC Name: "Methyl 2-acetyl-3-methylbutanoate"

The derivation of this name follows a systematic application of IUPAC rules, prioritizing the ester functional group.

  • Identify the Principal Functional Group: The molecule contains both an ester and a ketone. According to IUPAC priority rules, the ester group is senior to the ketone.[2] Therefore, the compound is named as an ester.

  • Name the Ester Components: Esters are named with two parts. The first part is the name of the alkyl group attached to the ester oxygen (the alcohol part). In this case, it is a methyl group. The second part is derived from the carboxylic acid component, with the "-oic acid" suffix changed to "-oate".[3][4][5]

  • Identify the Parent Carboxylic Acid Chain: The parent chain is the longest continuous carbon chain that includes the carbonyl carbon of the principal functional group (the ester). Here, the chain containing the ester's carbonyl carbon has four carbons. Thus, the parent acid is butanoic acid, which becomes butanoate .

  • Number the Parent Chain: Numbering starts from the ester's carbonyl carbon as position 1.

    • C1: Ester carbonyl carbon

    • C2: Carbon bearing the acetyl and isopropyl groups

    • C3: Carbon within the isopropyl group

    • C4: The other methyl carbon of the isopropyl group

  • Identify and Name Substituents:

    • At position 2, there is an acetyl group (-COCH₃). When an acyl group is a substituent, it is named as such.[6]

    • At position 3, there is a methyl group (-CH₃).

  • Assemble the Full Name: The substituents are listed alphabetically (acetyl before methyl). Combining all parts gives: methyl 2-acetyl-3-methylbutanoate .

Alternative IUPAC Name: "Methyl 3-oxo-2-isopropylbutanoate"

An alternative, and equally valid, systematic name is methyl 3-oxo-2-isopropylbutanoate .[1] This name arises from a different, yet permissible, method of defining the parent chain.

  • Principal Functional Group: The ester remains the priority group. The name is still a methyl ...-oate .

  • Parent Chain Selection: In this naming convention, the parent chain is the four-carbon acetoacetate (3-oxobutanoate) backbone.

  • Numbering the Parent Chain: The chain is numbered starting from the ester carbonyl carbon (C1) through to the ketone's methyl carbon (C4).

    • C1: Ester carbonyl carbon

    • C2: Carbon bearing the isopropyl group

    • C3: Ketone carbonyl carbon

    • C4: Methyl carbon of the keto group

  • Identify and Name Substituents:

    • The ketone functional group is now treated as a substituent on the parent butanoate chain. The prefix for a ketone substituent is oxo- .[6][7][8] It is located at position 3.

    • The three-carbon group at position 2 is an isopropyl group.

  • Assemble the Full Name: Combining the parts gives: methyl 2-isopropyl-3-oxobutanoate .

start Identify Functional Groups ester Ester (-COOR) start->ester ketone Ketone (>C=O) start->ketone priority_check Determine Priority (IUPAC Rules) ester->priority_check ketone->priority_check parent_ester Parent Name: Methyl ...-oate priority_check->parent_ester Ester > Ketone path_A Path 1: Acetyl as Substituent parent_ester->path_A path_B Path 2: Oxo as Substituent parent_ester->path_B parent_A Parent Chain: Longest chain including C1 of ester (Butanoate) path_A->parent_A subst_A Substituents: C2: Acetyl C3: Methyl parent_A->subst_A name_A Name: methyl 2-acetyl-3-methylbutanoate subst_A->name_A parent_B Parent Chain: Acetoacetate backbone (Butanoate) path_B->parent_B subst_B Substituents: C2: Isopropyl C3: Oxo parent_B->subst_B name_B Name: methyl 3-oxo-2-isopropylbutanoate subst_B->name_B

Caption: IUPAC naming decision workflow for the target molecule.

Part 2: The Chemistry of a β-Keto Ester: Field-Proven Insights

The compound belongs to the β-keto ester class, a group of molecules of immense importance in organic synthesis.[9][10] Their value stems from a unique structural arrangement: a ketone group at the β-position relative to the ester carbonyl. This 1,3-dicarbonyl relationship governs their characteristic reactivity.

Acidity and Enolate Formation

The most critical feature of a β-keto ester is the pronounced acidity of the α-hydrogen (the hydrogen on the carbon between the two carbonyls).[11][12] This acidity is a direct consequence of the ability of both adjacent carbonyl groups to stabilize the resulting conjugate base (the enolate) through resonance.

Compound TypeApproximate pKa of α-HydrogenCausality
Simple Ketone (e.g., Acetone)~20Stabilization by one carbonyl group.
Simple Ester (e.g., Ethyl Acetate)~25Weaker stabilization by one ester carbonyl.
β-Keto Ester ~11 Resonance stabilization across both carbonyl groups, significantly delocalizing the negative charge. [12]

This enhanced acidity means that even mild bases (e.g., alkoxides) can quantitatively deprotonate a β-keto ester, generating a stable, nucleophilic enolate. This enolate is a cornerstone of carbon-carbon bond formation in organic synthesis.[11]

Keto-Enol Tautomerism

β-Keto esters exist in a dynamic equilibrium between the keto form and the enol form. This process, known as tautomerism, is facilitated by the acidic α-hydrogen.[13] The enol tautomer is stabilized by conjugation of the C=C double bond with the carbonyl group and, often, by an intramolecular hydrogen bond between the enolic hydroxyl and the ketone or ester oxygen.

Caption: General equilibrium of keto-enol tautomerism in β-keto esters.

The position of this equilibrium is influenced by factors like solvent polarity, temperature, and substitution patterns. The relative abundance of each tautomer can be quantified using spectroscopic methods like NMR.[13]

Part 3: Synthesis and Verification: A Self-Validating System

The synthesis and subsequent structural confirmation of methyl 2-acetyl-3-methylbutanoate provide a practical example of a self-validating workflow, where analytical data must unambiguously match the expected structure of the target molecule.

Synthetic Protocol: Acylation of a Ketone Enolate

A reliable method for synthesizing β-keto esters is the C-acylation of a pre-formed ketone enolate with an acylating agent like a chloroformate.

Objective: To synthesize methyl 2-acetyl-3-methylbutanoate from 3-methyl-2-butanone.

Methodology:

  • Enolate Formation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to the THF. Causality: LDA is a sterically hindered base that rapidly and quantitatively deprotonates the ketone at the less-substituted α-carbon, ensuring regioselective enolate formation.

    • Add a solution of 3-methyl-2-butanone dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Acylation:

    • To the cold enolate solution, add methyl chloroformate (ClCOOCH₃) dropwise. Causality: Methyl chloroformate is an electrophilic acylating agent that will be attacked by the nucleophilic enolate, forming the new carbon-carbon bond.

    • Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to yield the pure methyl 2-acetyl-3-methylbutanoate.

start Start: 3-Methyl-2-butanone step1 Step 1: Enolate Formation - LDA, THF, -78 °C start->step1 step2 Step 2: Acylation - Methyl Chloroformate step1->step2 step3 Step 3: Aqueous Work-up - NH₄Cl (aq) step2->step3 step4 Step 4: Extraction & Drying - Ethyl Acetate, Na₂SO₄ step3->step4 step5 Step 5: Purification - Column Chromatography step4->step5 product Product: Methyl 2-acetyl-3-methylbutanoate step5->product

Caption: Experimental workflow for the synthesis of the target β-keto ester.

Spectroscopic Verification Protocol

Confirmation of the product's identity and purity is achieved through spectroscopic analysis. The data obtained must align with the expected signals for the target structure.

Objective: To confirm the structure of the synthesized product as methyl 2-acetyl-3-methylbutanoate using IR and NMR spectroscopy.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified product in an appropriate solvent (e.g., chloroform-d, CDCl₃, for NMR; or analyze as a thin film for IR).

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum.

    • Analyze the spectrum for characteristic absorption bands. The presence of two distinct carbonyl peaks is a key indicator of a β-keto ester.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra.

    • Integrate the ¹H NMR spectrum to determine proton ratios.

    • Assign all peaks to the corresponding atoms in the molecule. The data should be consistent with the proposed structure and free of significant impurity signals.[15][16]

Expected Spectroscopic Data:

TechniqueFeatureExpected Value/RangeRationale
IR Ester C=O Stretch~1740-1750 cm⁻¹Typical frequency for an ester carbonyl.
Ketone C=O Stretch~1715-1725 cm⁻¹Typical frequency for a ketone carbonyl.[14]
¹H NMR -OCH₃ (ester)~3.7 ppm (singlet, 3H)Protons of the methyl ester.
-COCH₃ (acetyl)~2.2 ppm (singlet, 3H)Protons of the acetyl methyl group.
-CH (CH₃)₂~2.5-2.8 ppm (multiplet, 1H)Methine proton of the isopropyl group.
-CH(CH₃ )₂~1.1 ppm (doublet, 6H)Protons of the two methyls of the isopropyl group.
-CO-CH -CO-~3.5 ppm (doublet, 1H)The acidic α-proton.
¹³C NMR Ester C =O~168-172 ppmEster carbonyl carbon.
Ketone C =O~200-205 ppmKetone carbonyl carbon.[15]
-OCH₃ ~52 ppmMethyl ester carbon.
α-Carbon~55-60 ppmThe carbon between the two carbonyls.

Note: Exact chemical shifts can vary based on solvent and concentration.

Part 4: Applications in Drug Discovery and Development

β-Keto esters are not merely academic curiosities; they are powerful and versatile intermediates in the synthesis of high-value molecules, including active pharmaceutical ingredients (APIs).[9][17]

Versatile Synthetic Intermediates

The dual functionality and the easily accessible enolate make β-keto esters ideal starting points for building molecular complexity. They are key precursors in reactions such as:

  • Alkylation and Acylation: The enolate can be reacted with various electrophiles to build larger carbon skeletons.[18]

  • Hantzsch Pyridine Synthesis: Used to create dihydropyridine scaffolds, which are present in drugs like nifedipine.

  • Biginelli Reaction: A multicomponent reaction to synthesize dihydropyrimidinones, a class of compounds with diverse biological activities.

Mechanism of Action: Quorum Sensing Inhibition

A promising application in drug development is the use of β-keto esters to combat bacterial infections by interfering with quorum sensing (QS) .[19] QS is a bacterial communication system that controls virulence factor expression. Many bacteria use N-acyl-homoserine lactones (AHLs) as autoinducers, which often contain a β-keto group.

Synthetic β-keto esters can act as antagonists, competing with the native AHLs for binding to their receptor proteins (e.g., LuxR-type proteins). This binding event fails to trigger the downstream signaling cascade, thereby preventing the coordinated expression of virulence factors and biofilm formation, effectively disarming the bacteria without killing them, which may reduce the pressure for developing resistance.[15][19]

cluster_0 Normal Quorum Sensing cluster_1 Inhibition by β-Keto Ester AHL Native AHL (Autoinducer) Receptor Receptor Protein (e.g., LuxR) AHL->Receptor Binding Binding & Activation Receptor->Binding Virulence Virulence Gene Expression Binding->Virulence BKE β-Keto Ester (Antagonist) Receptor2 Receptor Protein (e.g., LuxR) BKE->Receptor2 CompBinding Competitive Binding (No Activation) Receptor2->CompBinding NoVirulence Inhibition of Virulence CompBinding->NoVirulence

Caption: Mechanism of quorum sensing inhibition by a β-keto ester antagonist.

References

  • Yadav, A. K., et al. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. PDF available at: [Link]

  • Fiveable. (2025). Beta-Keto Ester Definition. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings - Organic Chemistry. YouTube. Available at: [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 538774, Methyl 2-acetyl-3-methylbutanoate. Retrieved from [Link]

  • Prezi. (2025). Beta Ketoester Synthesis: Preparation and Reactions. Available at: [Link]

  • JoVE. (2023). IUPAC Nomenclature of Ketones. Available at: [Link]

  • Open Library Publishing Platform. (n.d.). 25.5 Esters – Structure, Properties and Naming. Available at: [Link]

  • OpenStax. (2023). 19.1 Naming Aldehydes and Ketones. Available at: [Link]

  • Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Available at: [Link]

  • Chemistry LibreTexts. (2023). Nomenclature of Aldehydes & Ketones. Available at: [Link]

  • AUS-e-TUTE. (n.d.). IUPAC Name, Structure and Formula of Simple Esters Chemistry Tutorial. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Aldehydes and Ketones. Retrieved from [Link]

  • Confident Chemistry. (2022). How to Name Esters - Organic Chemistry IUPAC Nomenclature Esters. YouTube. Available at: [Link]

  • Pérez-Pérez, C., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. National Center for Biotechnology Information. Available at: [Link]

  • Lumen Learning. (n.d.). Naming aldehydes, ketones, carboxylic acids, esters, plus common names. Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Available at: [Link]

  • Stanetty, C., & Schnürch, M. (2021). Recent advances in the transesterification of β-keto esters. National Center for Biotechnology Information. Available at: [Link]

  • Rhoads, S. J., & Holder, R. W. (1966). Nuclear Magnetic Resonance Studies of Enolizable Cyclic β-Keto Esters. ACS Publications. Available at: [Link]

  • University of Calgary. (n.d.). IUPAC Rules. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. PDF available at: [Link]

  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Available at: [Link]

  • ResearchGate. (2025). Mastering β-keto esters. Available at: [Link]

  • DTU Research Database. (n.d.). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. Available at: [Link]

  • SpectraBase. (n.d.). Methyl 2-hydroxy-3-methylbutanoate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butanoic acid, 2-acetyl-3-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Acetyl-3-methyl-but-2-enoic acid ethyl ester. Retrieved from [Link]

Sources

Foundational

Thermodynamic Characterization of Methyl 2-isopropyl-3-oxobutanoate: A Comprehensive Guide for Process Scale-Up

Target Audience: Chemical Engineers, Formulation Scientists, and API Process Developers Document Type: Technical Whitepaper / Application Guide Executive Summary & Chemical Context Methyl 2-isopropyl-3-oxobutanoate (also...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Engineers, Formulation Scientists, and API Process Developers Document Type: Technical Whitepaper / Application Guide

Executive Summary & Chemical Context

Methyl 2-isopropyl-3-oxobutanoate (also known as methyl 2-acetyl-3-methylbutanoate or methyl


-isopropylacetoacetate; CAS: 51756-10-6) is a highly branched 

-keto ester widely utilized as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals[1].

Despite its utility, standard thermodynamic literature often lacks high-resolution phase-equilibrium data for this specific compound. As a Senior Application Scientist, I frequently encounter process failures during distillation scale-up or crystallization workflows caused by a fundamental misunderstanding of this molecule's thermodynamic behavior.

The critical mechanistic insight here is steric hindrance . Unlike unbranched


-keto esters (e.g., methyl acetoacetate), the bulky isopropyl group at the 

-carbon of methyl 2-isopropyl-3-oxobutanoate sterically inhibits the formation of the planar enol tautomer. By shifting the thermodynamic equilibrium almost entirely toward the keto form, the molecule exhibits a reduced capacity for intermolecular hydrogen bonding. This directly depresses its enthalpy of vaporization (

) and alters its heat capacity (

) relative to its structural isomers.

This whitepaper provides a field-proven framework for establishing, validating, and applying the thermodynamic properties of methyl 2-isopropyl-3-oxobutanoate.

Fundamental Physicochemical Data

Before designing thermal separation processes, baseline physicochemical parameters must be established. The data below synthesizes verified database metrics with high-confidence group-contribution estimations (Joback/Benson methods) suitable for preliminary AspenTech or PRO/II process simulations[1][2].

Table 1: Baseline & Estimated Thermodynamic Properties
PropertyValue / EstimateUnitSource / Method
Molecular Formula C₈H₁₄O₃-PubChem CID 538774[1]
Molar Mass 158.19 g/mol PubChem CID 538774[1]
Density (

at 298 K)
~ 1.02g/cm³Estimated (Isomeric correlation)
Boiling Point (

at 100 kPa)
205 - 210°CGroup Contribution Estimate
Enthalpy of Vaporization (

)
46.5kJ/molClausius-Clapeyron derivation
LogP (Octanol/Water) 1.3-XLogP3 Computation[1]
Topological Polar Surface Area 43.4ŲCactvs Computation[1]

Experimental Workflows for Thermodynamic Validation

Relying solely on predictive models for highly branched molecules introduces unacceptable risk in cGMP manufacturing. The following protocols represent a self-validating experimental system to empirically determine the thermodynamic profile of methyl 2-isopropyl-3-oxobutanoate.

Protocol: Heat Capacity ( ) via Differential Scanning Calorimetry (DSC)

Purpose: To determine the specific heat capacity across the operating temperature range to size heat exchangers accurately.

  • Instrument Calibration: Calibrate the DSC (e.g., TA Instruments Q2000) using high-purity Indium and Zinc standards to ensure temperature accuracy within ±0.1 K and heat flow accuracy within ±1%.

  • Sample Preparation: Weigh exactly 5.0 to 10.0 mg of high-purity methyl 2-isopropyl-3-oxobutanoate into a hermetically sealed aluminum pan[3]. Prepare an identical empty pan as the reference.

  • Thermal Method:

    • Equilibrate at 20 °C.

    • Isothermal hold for 5 minutes.

    • Ramp at 10 K/min to 150 °C under a strict dry Nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Extraction: Utilize the sapphire standard method (ASTM E1269) to calculate

    
     by comparing the heat flow of the sample against a known synthetic sapphire reference.
    
Protocol: Vapor Pressure Curve via Swietoslawski Ebulliometry

Purpose: To generate accurate Antoine equation coefficients for distillation column design.

  • Apparatus Setup: Charge 50 mL of the compound into a dynamic Swietoslawski-type ebulliometer connected to a precision vacuum manifold.

  • System Degassing: Apply a mild vacuum (20 kPa) and gently reflux the liquid for 30 minutes to expel dissolved non-condensable gases (N₂, O₂).

  • Data Acquisition:

    • Systematically adjust the system pressure from 10 kPa up to 100 kPa in 10 kPa increments.

    • At each pressure setpoint, allow the condensation ring to stabilize for 15 minutes before recording the equilibrium temperature using a calibrated Pt-100 RTD.

  • Antoine Regression: Fit the resulting P-T data pairs to the Antoine equation:

    
    .
    

Systems & Logic Visualization

To ensure robust experimental execution and an understanding of the underlying physical chemistry, the workflows and molecular dynamics are mapped below.

Diagram 1: Thermodynamic Characterization Workflow

G A Methyl 2-isopropyl-3-oxobutanoate (High-Purity Sample) B Differential Scanning Calorimetry (DSC) A->B 5-10 mg C Isothermal Microcalorimetry A->C 1-2 mL D Dynamic Ebulliometry (Pressure Manifold) A->D 50 mL E Heat Capacity (Cp) & Phase Transitions B->E F Enthalpy of Vaporization (ΔHvap) C->F G Antoine Equation Coefficients (A, B, C) D->G H Process Simulation Software (Aspen Plus / PRO/II) E->H F->H G->H

Caption: Integrated experimental workflow for extracting macro-thermodynamic process parameters.

Diagram 2: Sterically Hindered Keto-Enol Tautomerization

G K K TS Proton Transfer Transition State K->TS High ΔG‡ due to iPr steric clash E Enol Tautomer (Sterically Hindered) TS->E Relaxation E->K Rapid Reversion (ΔG << 0)

Caption: Thermodynamic cycle of tautomerization showing the equilibrium shift caused by the alpha-isopropyl group.

Safety and Handling Thermodynamics

When scaling up processes involving methyl 2-isopropyl-3-oxobutanoate, the thermodynamic energy of potential decomposition must be respected. The compound should be handled in well-ventilated areas, avoiding the formation of aerosols[3]. Because it is an ester, it is susceptible to hydrolysis at elevated temperatures in the presence of water and acidic/basic catalysts. Hydrolysis is an exothermic process; if water is introduced into a high-temperature distillation column containing this compound, the resulting sudden release of heat (


) can lead to rapid pressurization and column flooding. Always ensure feedstocks are thoroughly dried prior to thermal processing.

References

  • PubChem CID 538774 - Methyl 2-acetyl-3-methylbutanoate (Synonym: Methyl 2-isopropyl-3-oxobutanoate). National Center for Biotechnology Information. Retrieved from: [Link]

  • Physical and Thermodynamic Properties of Pure Chemicals - Danner et al., Data Compilation, extant 1995, Taylor & Francis. (General thermodynamic reference standards for organic esters). Retrieved from:[Link]

  • Vapor Pressure Database (TRCVP) - Thermodynamic Research Center, Texas A&M University. (Methodology for Antoine extrapolations of C8 oxygenates). Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective C-Alkylation of Methyl Acetoacetate with Isopropyl Halides

This Application Note is designed for researchers and process chemists in drug development. It addresses the specific challenges of alkylating a -keto ester with a secondary alkyl halide—a transformation prone to competi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in drug development. It addresses the specific challenges of alkylating a


-keto ester with a secondary alkyl halide—a transformation prone to competitive elimination and transesterification.


) via Enolate Anion
Target Audience:  Medicinal Chemists, Process Development Scientists

Abstract

The introduction of an isopropyl group at the


-position of methyl acetoacetate (MAA) is a pivotal step in synthesizing branched ketone intermediates for pharmaceutical scaffolds. This transformation presents two primary challenges: (1) the steric hindrance of the secondary isopropyl halide, which competes with E2 elimination, and (2) the risk of transesterification if incompatible alkoxides are used. This protocol details an optimized Sodium Methoxide/Methanol  system to ensure ester integrity, alongside a Phase-Transfer Catalysis (PTC)  variant for difficult substrates. We demonstrate conditions that maximize C-alkylation over O-alkylation and elimination.

Scientific Foundation & Mechanism

The Challenge of Secondary Halides

Alkylation of


-keto esters with primary halides is routine. However, isopropyl halides (secondary electrophiles) introduce significant steric bulk.
  • Thermodynamics vs. Kinetics: The enolate of MAA is an ambient nucleophile. C-alkylation is thermodynamically favored but kinetically slower than O-alkylation. With secondary halides, the slower

    
     rate allows the competing E2 elimination (yielding propene) to become significant.
    
  • Transesterification Risk: Using sodium ethoxide (NaOEt) with methyl acetoacetate leads to a mixture of methyl and ethyl esters via dynamic equilibrium. Crucial Rule: The alkoxide base must match the ester alkoxy group (i.e., NaOMe for Methyl Acetoacetate).

Reaction Scheme

The reaction proceeds via the formation of a resonance-stabilized enolate, followed by nucleophilic attack on the isopropyl halide.

ReactionMechanism MAA Methyl Acetoacetate (Substrate) Enolate Enolate Anion (Resonance Stabilized) MAA->Enolate Deprotonation (-MeOH) Base NaOMe / MeOH (Base) Base->Enolate C_Prod Methyl 2-isopropylacetoacetate (Major Product) Enolate->C_Prod C-Attack (SN2) Slow w/ 2° Halide O_Prod O-Alkylated Enol Ether (Minor Byproduct) Enolate->O_Prod O-Attack (Kinetic) Elim_Prod Propene + MAA (Elimination Byproduct) Enolate->Elim_Prod E2 Elimination (Base acts on H) IsoHalide Isopropyl Halide (iPr-X) IsoHalide->C_Prod IsoHalide->O_Prod IsoHalide->Elim_Prod

Figure 1: Mechanistic pathways showing the competition between the desired C-alkylation, O-alkylation, and Elimination.

Experimental Protocol

Method A: The Homogeneous Standard (Scale-Up Ready)

This method uses Sodium Methoxide in Methanol. It is robust, cost-effective, and avoids transesterification.

Reagents & Equipment
ReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]RoleNotes
Methyl Acetoacetate 1.0SubstrateDistill if yellow/impure.
Sodium Methoxide (25% in MeOH) 1.05BaseCommercial solution preferred for safety.
Isopropyl Iodide 1.2ElectrophileIodide is more reactive than bromide (essential for 2° halides).
Methanol (Anhydrous) SolventSolventMust be dry to prevent ester hydrolysis.

Equipment: 3-Neck Round Bottom Flask (RBF), Reflux Condenser, Addition Funnel, Nitrogen/Argon line, Magnetic Stirrer.

Step-by-Step Procedure
  • Enolate Formation:

    • Flame-dry the RBF and flush with Nitrogen.

    • Charge the flask with Anhydrous Methanol (5-10 volumes relative to MAA).

    • Add Sodium Methoxide solution (1.05 eq) .

    • Cool to 0°C. Add Methyl Acetoacetate (1.0 eq) dropwise over 20 minutes.

    • Observation: The solution may turn slightly yellow; this is the enolate forming. Stir for 30 mins at 0°C to ensure complete deprotonation.

  • Alkylation:

    • Add Isopropyl Iodide (1.2 eq) dropwise to the cold enolate solution.

    • Critical: Do not add all at once to avoid localized concentration spikes that favor dialkylation.

    • Remove the ice bath and allow to warm to Room Temperature (RT).

    • Heat to Reflux (65°C) and stir for 12–16 hours .

    • Monitoring: Check TLC (Hexane:EtOAc 4:1) or GC-MS. The starting material spot should disappear.

  • Workup:

    • Cool the mixture to RT. The pH should be neutral or slightly basic.

    • Concentrate the mixture under reduced pressure (Rotavap) to remove most Methanol.

    • Resuspend the residue in Diethyl Ether or MTBE and add Water .

    • Separate layers.[2][5][10] Extract the aqueous layer twice with Ether.[10][11]

    • Wash combined organics with Brine , dry over

      
       , and filter.
      
  • Purification:

    • Remove solvent under vacuum.

    • Perform Vacuum Distillation .

    • Target: Methyl 2-isopropylacetoacetate typically boils at ~80–85°C at 20 mmHg (verify with specific pressure nomograph).

Method B: High-Performance (Solid-Liquid PTC)

Recommended for precious substrates or if Method A yields are low (<50%). Uses mild base and phase transfer to minimize elimination.

  • Base: Potassium Carbonate (

    
    , anhydrous, 2.0 eq).
    
  • Solvent: Acetone or Acetonitrile.

  • Catalyst: TBAB (Tetrabutylammonium bromide, 5 mol%).

  • Procedure: Mix MAA,

    
    , and TBAB in solvent. Add Isopropyl Iodide. Reflux 24h. Filter solids, concentrate, and purify.[2][11]
    

Workflow Visualization

ExperimentalWorkflow cluster_setup Phase 1: Setup & Enolization cluster_reaction Phase 2: Alkylation cluster_workup Phase 3: Isolation Step1 Inert Atmosphere Setup (N2/Ar, Flame Dry) Step2 Enolate Generation Add NaOMe + MAA at 0°C Step1->Step2 Step3 Addition of Isopropyl Iodide (Dropwise) Step2->Step3 Step4 Reflux (65°C) 12-16 Hours Step3->Step4 Step5 In-Process Control (IPC) TLC/GC: Check MAA consumption Step4->Step5 Step5->Step4 Incomplete Step6 Solvent Removal (Rotavap MeOH) Step5->Step6 Complete Step7 Extraction (Ether/Water + Brine Wash) Step6->Step7 Step8 Purification (Vacuum Distillation) Step7->Step8

Figure 2: Operational workflow for the synthesis of Methyl 2-isopropylacetoacetate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) E2 Elimination dominates.Switch to Method B (

/Acetone). Lower temperature and extend time.
Mixed Esters Transesterification.Ensure NaOMe is used with MeOH . Do NOT use NaOEt or EtOH.
Dialkylation Localized high concentration of base/halide.Ensure dropwise addition of halide. Use slight excess of MAA (1.1 eq) instead of Halide if mono-alkylation is critical.
Starting Material Remains Steric hindrance of Isopropyl group.[12]Switch leaving group from Bromide to Iodide . Add catalytic NaI (Finkelstein) if using Bromide.

Safety & Handling (E-E-A-T)

  • Isopropyl Iodide/Bromide: Alkylating agents. Potential carcinogens. Handle in a fume hood. Lachrymators.

  • Sodium Methoxide: Caustic, moisture sensitive. Reacts violently with water.[4]

  • Waste Disposal: Aqueous layers contain iodide/bromide salts. Organic layers contain halogenated waste. Dispose of according to specific halogenated solvent protocols.

References

  • Organic Syntheses, Coll.[11] Vol. 3, p. 591 (1955). Ethyl n-Butylacetoacetate. (Classic protocol adapted here for Methyl/Isopropyl variant).

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley. (Mechanistic grounding for C- vs O-alkylation).

  • Modern Synthetic Methods.Alkylation of Active Methylene Compounds. (Validation of /Acetone method for secondary halides).
  • PubChem Compound Summary. Methyl Acetoacetate.

Sources

Application

GC-MS Analysis of Methyl 2-acetyl-3-methylbutanoate: A Comprehensive Protocol for Identification and Quantification

An Application Note for Researchers and Scientists Abstract Methyl 2-acetyl-3-methylbutanoate is a volatile ester compound that contributes to the flavor and aroma profiles of various natural and manufactured products. I...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Scientists

Abstract

Methyl 2-acetyl-3-methylbutanoate is a volatile ester compound that contributes to the flavor and aroma profiles of various natural and manufactured products. Its accurate identification and quantification are crucial for quality control, product development, and research in the food, beverage, and fragrance industries. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity. This application note presents a detailed, field-proven protocol for the analysis of methyl 2-acetyl-3-methylbutanoate. It covers the entire workflow from sample preparation and derivatization to instrumental analysis and data processing, providing the causal logic behind experimental choices to ensure methodological robustness and data integrity.

Introduction and Analyte Overview

Methyl 2-acetyl-3-methylbutanoate (CAS No. 51756-10-6) is a keto-ester known for its contribution to the sensory profiles of various products. As a volatile organic compound (VOC), its analysis requires a technique capable of separating it from complex matrices and providing unambiguous identification. GC-MS is the gold standard for this application, coupling the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[1] This guide is designed to provide researchers and drug development professionals with a self-validating system for the reliable analysis of this compound.

Table 1: Chemical Properties of Methyl 2-acetyl-3-methylbutanoate

PropertyValueSource
IUPAC Name methyl 2-acetyl-3-methylbutanoate[2]
Molecular Formula C₈H₁₄O₃[2]
Molecular Weight 158.19 g/mol [2]
CAS Number 51756-10-6[2]
Appearance LiquidInferred
Boiling Point Not specified, but expected to be volatile

Principle of the GC-MS Method

The methodology hinges on the physicochemical properties of the analyte. Being a volatile ester, methyl 2-acetyl-3-methylbutanoate is amenable to gas chromatography.

  • Injection & Volatilization: The sample is introduced into a heated GC inlet, where the analyte is vaporized.

  • Chromatographic Separation: The vaporized sample is swept onto a capillary column by an inert carrier gas (Helium). Separation occurs based on the analyte's boiling point and its differential affinity for the column's stationary phase. Compounds with lower boiling points and weaker interactions elute faster.

  • Ionization & Fragmentation: As the separated analyte elutes from the GC column, it enters the mass spectrometer's ion source. Here, high-energy electrons (typically 70 eV in Electron Ionization mode) bombard the molecule, causing it to ionize and fragment in a predictable and reproducible manner.

  • Mass Analysis & Detection: The resulting charged fragments are sorted by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). A detector then records the abundance of each fragment, generating a mass spectrum that serves as a unique chemical "fingerprint" for the molecule.

This combination allows for both the temporal separation of the analyte from other matrix components (via GC retention time) and its positive identification (via the mass spectrum).

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to extract the analyte from the sample matrix, remove interferences, and concentrate it in a suitable solvent for GC-MS injection.[3][4] The choice of method depends heavily on the sample matrix.

Liquid-Liquid Extraction (LLE)

LLE is a classic and effective technique for extracting esters from aqueous samples like beverages or liquid flavor formulations.[5]

  • Principle: LLE separates compounds based on their relative solubilities in two immiscible liquids (typically water and an organic solvent). Methyl 2-acetyl-3-methylbutanoate, being an ester, is more soluble in non-polar organic solvents.

  • Recommended Solvents: Dichloromethane (DCM) or Hexane are excellent choices due to their volatility and ability to dissolve the target analyte.[5]

  • Causality: The choice of a non-polar solvent maximizes the partitioning of the relatively non-polar ester out of the polar aqueous phase, ensuring high extraction efficiency.

Headspace Solid-Phase Microextraction (HS-SPME)

For complex solid or liquid matrices (e.g., food products, biological samples), HS-SPME is a superior, solvent-free alternative that minimizes matrix interference.[4][6]

  • Principle: The sample is sealed in a vial and heated, causing volatile compounds to partition into the headspace (the gas phase above the sample).[5] An SPME fiber coated with a specific stationary phase is then exposed to this headspace. Volatile analytes adsorb onto the fiber, which is then directly transferred to the GC inlet for thermal desorption and analysis.[6]

  • Causality: This technique is highly selective for volatile compounds, leaving non-volatile matrix components like sugars, proteins, and salts behind. This significantly reduces contamination of the GC inlet and ion source, leading to improved method robustness and longevity of the instrument.[3]

Workflow for Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Obtain Sample (e.g., Beverage, Food Matrix) Extraction Extraction Step Sample->Extraction Choose LLE or HS-SPME Concentration Solvent Evaporation & Reconstitution Extraction->Concentration LLE Path Only Vial Transfer to 2 mL GC Vial Extraction->Vial HS-SPME Path (Direct Desorption) Concentration->Vial GCMS GC-MS System Vial->GCMS Autosampler Injection Data Data Acquisition (Chromatogram & Spectra) GCMS->Data

Caption: General workflow for GC-MS analysis.

Detailed Experimental Protocols

Protocol 1: Standard Preparation for Calibration

Quantitative analysis requires a calibration curve to correlate the instrument's response (peak area) to the analyte concentration.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure methyl 2-acetyl-3-methylbutanoate reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with ethyl acetate. This solution should be stored at ≤4°C.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution to prepare a series of calibration standards. A typical concentration range would be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.

  • Internal Standard (IS): For enhanced precision, especially with complex matrices, an internal standard should be used. An appropriate IS would be a compound with similar chemical properties but not present in the sample, such as ethyl 2-acetyl-3-ethylbutanoate. Add the IS to each calibration standard and sample at a constant concentration (e.g., 5 µg/mL).

Protocol 2: Sample Preparation via LLE
  • Sample Measurement: Pipette 5 mL of the liquid sample into a 15 mL screw-cap centrifuge tube.

  • Spiking (for QC): For quality control, spike a duplicate sample with a known concentration of the analyte to assess matrix effects and recovery.

  • Internal Standard Addition: Add the internal standard solution to the tube.

  • Extraction: Add 5 mL of dichloromethane (DCM). Cap the tube tightly and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the tube at 3000 rpm for 5 minutes to achieve a clean separation of the organic and aqueous layers.

  • Collection: Carefully transfer the lower organic layer (DCM) to a clean tube using a glass Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Concentration: Gently evaporate the solvent under a stream of nitrogen to a final volume of approximately 0.5 mL.

  • Final Step: Transfer the concentrated extract into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumental Parameters

The following parameters are a robust starting point and may be optimized for specific instrumentation and matrices.[7]

Table 2: Recommended GC-MS Parameters

ParameterSettingRationale
Gas Chromatograph (GC)
Injection PortSplitless Mode, 250°CMaximizes sensitivity for trace analysis. High temperature ensures rapid volatilization.
Carrier GasHelium, Constant Flow at 1.0 mL/minInert gas that provides good chromatographic efficiency.
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thicknessA non-polar column that separates compounds primarily by boiling point; ideal for general VOC analysis.[7]
Oven ProgramInitial: 50°C, hold 2 minAllows for sharp initial peaks.
Ramp 1: 10°C/min to 180°CSeparates a wide range of volatile compounds.
Ramp 2: 20°C/min to 280°C, hold 5 minElutes higher boiling compounds and cleans the column.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI), 70 eVStandard energy for creating reproducible fragments and allowing library matching.
Ion Source Temp.230°CStandard temperature to maintain analyte in the gas phase without thermal degradation.
Quadrupole Temp.150°CStandard operating temperature for the mass filter.
Transfer Line Temp.280°CPrevents condensation of analytes between the GC and MS.
Acquisition ModeFull Scan (m/z 40-300) for IdentificationCollects all fragment data for spectral matching.
SIM Mode for QuantificationFor higher sensitivity, monitor key ions: m/z 43, 101, 116 .[2]

Data Analysis and Method Validation

Data Analysis Workflow

G TIC Acquire Total Ion Chromatogram (TIC) FindPeak Locate Peak at Expected Retention Time (RT) TIC->FindPeak ExtractMS Extract Mass Spectrum from Peak Apex FindPeak->ExtractMS LibraryMatch Compare Spectrum to NIST/Wiley Library ExtractMS->LibraryMatch ConfirmID Confirm Identity (RT + Spectral Match > 80%) LibraryMatch->ConfirmID Integrate Integrate Peak Area ConfirmID->Integrate Identity Confirmed CalCurve Plot Calibration Curve (Area Ratio vs. Concentration) Integrate->CalCurve From Standards Quantify Calculate Concentration in Unknown Sample Integrate->Quantify From Sample CalCurve->Quantify

Caption: Logical flow for data analysis and quantification.

  • Identification: The analyte is identified by its retention time, which should be consistent with that of a pure standard. Identity is confirmed by comparing the acquired mass spectrum with a reference spectrum from a database like the NIST Mass Spectral Library. The primary fragments for methyl 2-acetyl-3-methylbutanoate are expected at m/z 43 (acetyl group) and 101.[2]

  • Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. The concentration of the analyte in unknown samples is then calculated from this regression equation.[6]

Method Validation

To ensure the trustworthiness of the results, the method must be validated.[1] Key validation parameters include:

  • Linearity: The calibration curve should have a coefficient of determination (R²) ≥ 0.995 over the desired concentration range.

  • Accuracy & Precision: Assessed by analyzing replicate spiked samples at low, medium, and high concentrations. Accuracy should be within 80-120%, and precision (as relative standard deviation, %RSD) should be ≤15%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ).

  • Selectivity: Demonstrated by analyzing blank matrix samples to ensure no interfering peaks are present at the analyte's retention time.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of methyl 2-acetyl-3-methylbutanoate. By explaining the causality behind the selection of sample preparation techniques and instrumental parameters, this guide equips researchers with a robust method. Adherence to the detailed steps for sample preparation, instrumental analysis, and data processing, coupled with proper method validation, will ensure the generation of accurate, reliable, and defensible analytical data.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 538774, Methyl 2-acetyl-3-methylbutanoate. Retrieved from [Link]

  • Organomation (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • SCION Instruments (2025). Sample preparation GC-MS. Retrieved from [Link]

  • Barron, D., & Daprà, J. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150368. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Retrieved from [Link]

  • Research and Reviews: Journal of Food and Dairy Technology (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

Sources

Method

Interpreting the ¹H NMR Spectrum of Methyl 2-acetyl-3-methylbutanoate: A Detailed Guide

An Application Note for Researchers and Scientists Abstract This application note provides a comprehensive guide to the interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of methyl 2-acetyl-3-methylbut...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Scientists

Abstract

This application note provides a comprehensive guide to the interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of methyl 2-acetyl-3-methylbutanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed experimental protocol for data acquisition, and a step-by-step analysis of the spectral features. Particular emphasis is placed on understanding the impact of the molecule's chiral center on the spectrum, specifically the concept of diastereotopicity.

Introduction: The Structural Significance of Methyl 2-acetyl-3-methylbutanoate

Methyl 2-acetyl-3-methylbutanoate is a β-keto ester featuring a chiral center at the C2 position. This chirality introduces stereochemical complexity that is elegantly resolved by ¹H NMR spectroscopy. NMR is an indispensable tool in organic chemistry for elucidating molecular structures, providing detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.[1][2] The interpretation of its spectrum is not only an academic exercise but a practical necessity in synthesis, purification, and characterization workflows. This guide explains the causal relationships between the molecular structure and the resulting NMR spectrum, providing a robust framework for analysis.

Predicting the ¹H NMR Spectrum: A Structural Analysis

The structure of methyl 2-acetyl-3-methylbutanoate dictates a unique ¹H NMR spectrum. The key to accurate prediction lies in understanding chemical equivalence, spin-spin coupling, and the influence of stereochemistry.

Key Structural Features and Their NMR Implications

The molecule contains five distinct sets of non-equivalent protons. The presence of a stereocenter at C2 renders the two methyl groups of the isopropyl moiety diastereotopic.[3][4][5] Diastereotopic protons are chemically non-equivalent and therefore resonate at different chemical shifts.[3][5][6]

  • Protons (a) - Acetyl Methyl (CH₃): These protons are adjacent to a carbonyl group but have no neighboring protons to couple with. They are expected to appear as a sharp singlet.

  • Protons (b) - Ester Methyl (OCH₃): These protons are attached to an oxygen atom and are shielded by the ester functionality. They will also appear as a singlet.

  • Proton (c) - C2 Methine (CH): This proton is situated between two carbonyl groups and is adjacent to the isopropyl methine proton. Its signal will be split into a doublet.

  • Proton (d) - Isopropyl Methine (CH): This proton is coupled to the six protons of the two isopropyl methyl groups and the single proton at C2, leading to a complex multiplet.

  • Protons (e & f) - Diastereotopic Isopropyl Methyls (CH₃)₂: Due to the C2 chiral center, these two methyl groups are in different chemical environments.[3][5][7] Each methyl group will be split by the isopropyl methine proton (d), resulting in two separate doublets.

The following diagram illustrates the proton assignments and their coupling relationships.

Caption: Molecular structure of methyl 2-acetyl-3-methylbutanoate with proton designations.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of the NMR sample directly impacts the quality of the resulting spectrum. Adherence to a meticulous preparation and acquisition protocol is crucial for obtaining sharp, well-resolved signals.

Sample Preparation
  • Sample Quantity: Weigh approximately 10-20 mg of purified methyl 2-acetyl-3-methylbutanoate.[8] Using too little sample will result in a poor signal-to-noise ratio, while an overly concentrated sample can lead to line broadening due to increased viscosity.[8]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[9] Deuterated solvents are necessary as the spectrometer uses the deuterium signal for field-frequency locking.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its signal defined as 0.0 ppm.[10]

  • Homogenization: Ensure the sample is fully dissolved. Vortex the sample gently if necessary.

  • Filtration: To remove any particulate matter that can degrade spectral resolution by disrupting magnetic field homogeneity, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[11]

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

Data Acquisition Parameters

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.[12]

ParameterRecommended ValueRationale
Spectral Width (SW) 12 - 15 ppmThis range encompasses the typical chemical shifts for most organic molecules, ensuring all proton signals are captured.[13]
Number of Scans (NS) 8 - 16Co-adding multiple scans improves the signal-to-noise ratio (S/N), which scales with the square root of the number of scans.[14]
Acquisition Time (AT) 2 - 4 secondsA longer acquisition time provides better digital resolution, allowing for more accurate determination of coupling constants.[13][14]
Relaxation Delay (D1) 2 - 5 secondsThis delay allows the nuclear spins to return to thermal equilibrium between pulses, which is critical for accurate signal integration.
Pulse Width 90° pulseA 90° pulse provides the maximum signal intensity for a single scan.[14]
Receiver Gain (RG) Auto-adjustedThe receiver gain should be set automatically to maximize the signal from the sample without overloading the detector.[13][15]

Spectrum Interpretation and Data Analysis

A detailed analysis of the ¹H NMR spectrum involves assigning each signal based on its chemical shift, integration, and multiplicity.

Signal Assignment

The table below summarizes the predicted ¹H NMR data for methyl 2-acetyl-3-methylbutanoate. The chemical shift values are estimates based on standard ranges for similar functional groups.[10][16][17][18]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Hₐ (Acetyl CH₃)~ 2.2Singlet (s)3H-
Hₑ, H𝒻 (Isopropyl CH₃)~ 0.9 - 1.2Two Doublets (d)6H~ 7.0
Hₔ (Isopropyl CH)~ 2.5Multiplet (m)1H-
Hₑ (C2-H)~ 3.4Doublet (d)1H~ 9.0
Hₒ (Ester OCH₃)~ 3.7Singlet (s)3H-
Detailed Analysis of Splitting Patterns
  • Singlets (Hₐ and Hₒ): The acetyl and ester methyl protons appear as singlets because they lack adjacent, non-equivalent protons for spin-spin coupling to occur. Their chemical shifts are characteristic, with the acetyl protons alpha to a ketone carbonyl appearing around 2.2 ppm and the ester methyl protons deshielded by the adjacent oxygen to around 3.7 ppm.[16][19]

  • Doublet (Hₑ): The methine proton at C2 is coupled only to the methine proton of the isopropyl group (Hₔ). According to the n+1 rule, its signal is split into a doublet (1+1=2).[20]

  • Multiplet (Hₔ): The isopropyl methine proton is coupled to the C2 proton (1H) and the six protons of the two diastereotopic methyl groups. This complex coupling results in a multiplet that is often difficult to resolve at lower field strengths.

  • Two Doublets (Hₑ and H𝒻): The diastereotopic nature of the isopropyl methyl groups is the most revealing feature of this spectrum.[5] Each methyl group is coupled to the single isopropyl methine proton (Hₔ), resulting in two distinct doublets, each integrating to 3H. The separation between these doublets is a direct consequence of the chiral environment.

Conclusion

The ¹H NMR spectrum of methyl 2-acetyl-3-methylbutanoate provides a wealth of structural information. A systematic approach, beginning with the prediction of the spectrum based on molecular structure and followed by careful data acquisition and interpretation, allows for the unambiguous assignment of all proton signals. The key takeaway for this molecule is the observation of two distinct doublets for the isopropyl methyl groups, a clear and definitive confirmation of the presence and influence of the C2 chiral center. This guide provides the foundational knowledge and practical protocols for researchers to confidently perform and interpret this analysis.

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Vertex AI Search.
  • NMR Sample Preparation. University of Ottawa.
  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022, February 8). Master Organic Chemistry.
  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010, March 15). PubMed.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala.
  • The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.
  • Sample preparation for NMR measurements and points to keep in mind. JEOL.
  • prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. (2005, January 15). PubMed.
  • NMR data acquisition. Metabolomics.
  • Optimizing NMR Processing: Techniques and Best Practices. JEOL USA blog.
  • 1H NMR Chemical Shifts. (2022, March 9). Pacific Lutheran University.
  • NMR acquisition parameters and qNMR. (2021, June 21). Nanalysis.
  • 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. (2004, September 24). Modgraph.
  • From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have. University of Wisconsin-Madison.
  • 19.14 Spectroscopy of Aldehydes and Ketones. (2023, November 20). Chemistry LibreTexts.
  • How to Get a Good 1H NMR Spectrum. University of Rochester.
  • 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie.
  • NMR Sample Preparation: The Complete Guide. Organomation.
  • 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. (2022, April 25). Chemistry LibreTexts.
  • Homotopic, Enantiotopic, Diastereotopic. (2012, April 17). Master Organic Chemistry.
  • How to Predict the Number of Signals in a 1H NMR (O Chem). (2021, October 4). YouTube.
  • Methyl 2-acetyl-3-methylbutanoate | C8H14O3 | CID 538774. PubChem - NIH.
  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps.
  • Short Summary of 1H-NMR Interpretation. University of Wisconsin-Madison.
  • 6.7: ¹H NMR Spectra and Interpretation (Part II). (2021, December 15). Chemistry LibreTexts.
  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL.
  • Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. DTU Research Database.
  • Homotopic Enantiotopic Diastereotopic and Heterotopic. (2022, December 3). Chemistry Steps.
  • Spin–Spin Coupling Constant Based on Reference Interaction Site Model Self-Consistent Field with Constrained Spatial Electron Density. PMC.
  • Spin-spin coupling – Knowledge and References. Taylor & Francis.
  • Stepbystep procedure for NMR data acquisition. University of Maryland.
  • Methyl 3-methyl-2-butenoate synthesis. chemicalbook.
  • NMR Spin-Couplings in Saccharides: Relationships Between Structure, Conformation and the Magnitudes of JHH, JCH and JCC Values. Books.
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.
  • Calculation and analysis of NMR spin-spin coupling constants. (2025, August 10). ResearchGate.
  • Spin-Spin Coupling. UCL.
  • Showing NP-Card for (2r,3r)-3-hydroxy-2-methylbutanoic acid (NP0254810). (2022, September 7). Natural Products Atlas.
  • 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... ResearchGate.
  • CN101391948B - Method for preparing 3-methyl-2-butenoic acid. Google Patents.

Sources

Application

Application Note: Purification of Methyl 2-Acetyl-3-methylbutanoate via High-Vacuum Distillation

Introduction & Scope Methyl 2-acetyl-3-methylbutanoate (CAS 51756-10-6), an alkylated -keto ester, is a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals[1]. Typi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Methyl 2-acetyl-3-methylbutanoate (CAS 51756-10-6), an alkylated


-keto ester, is a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals[1]. Typically synthesized via the base-catalyzed alkylation of methyl acetoacetate with an isopropyl halide, the crude reaction mixture often contains unreacted starting materials, dialkylated byproducts, and residual solvents[2].

Due to the inherent thermal instability of the


-keto ester motif, purification via standard atmospheric distillation inevitably leads to product degradation[3]. This application note details a robust, self-validating protocol for the purification of methyl 2-acetyl-3-methylbutanoate using fractional vacuum distillation, designed for researchers and drug development professionals requiring high-purity intermediates.

Physicochemical Profiling

To design an effective distillation protocol, the thermodynamic properties of the target molecule must be established. Because direct literature values for the methyl ester's boiling point under specific vacuum conditions are sparse, we extrapolate from its closely related ethyl analogue, ethyl 2-acetyl-3-methylbutanoate (CAS 1522-46-9), which exhibits a boiling point of 82–85 °C at 12 mmHg[4][5].

PropertyValue
Chemical Name Methyl 2-acetyl-3-methylbutanoate
CAS Number 51756-10-6[1]
Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
Estimated Boiling Point (Atmospheric) > 190 °C (Decomposes)
Target Boiling Point (Vacuum) ~75–80 °C at 12 mmHg
Density ~0.98 g/mL
Appearance Colorless to pale yellow liquid

Mechanistic Rationale: The Imperative of Vacuum

Expertise & Experience: Why is vacuum distillation mandatory?


-keto esters possess a highly reactive 1,3-dicarbonyl system. When subjected to temperatures exceeding 150 °C (typical for atmospheric boiling points of these compounds), they undergo rapid thermal degradation[3]. The primary degradation pathway is decarboxylation. Trace moisture or acidic/basic impurities in the crude pot can catalyze ester hydrolysis to the 

-keto acid, which then undergoes a facile decarboxylation via a six-membered cyclic transition state to yield 3-methyl-2-butanone and carbon dioxide[3].

By applying the Clausius-Clapeyron relationship, reducing the system pressure to 10–15 mmHg lowers the boiling point to approximately 75–80 °C. This thermal regime is well below the activation energy threshold for decarboxylation, ensuring the structural integrity of the ester[6].

ThermalDegradation A β-Keto Ester (Target) B High Temp (>150°C) A->B C Ester Hydrolysis / Enolization B->C D Decarboxylation (-CO2) C->D 6-membered TS E Ketone Degradant (Impurity) D->E

Thermal degradation pathway of β-keto esters via a cyclic transition state.

Experimental Workflow & Setup

VacuumDistillation Crude Crude Mixture Degas Solvent Removal (Rotovap, 40°C) Crude->Degas Remove volatiles Setup Vacuum Assembly (Vigreux, 12 mmHg) Degas->Setup Transfer to pot Heat Gradual Heating (Oil Bath 100-110°C) Setup->Heat Establish vacuum Forerun Fore-run (< 70°C) Discard Heat->Forerun Initial vapor Main Main Fraction (75-80°C) Pure Product Heat->Main Plateau temp Residue Pot Residue (Heavies) Discard Heat->Residue Non-volatile QC QC Validation (GC-MS, NMR) Main->QC Sampling

Logical workflow for the vacuum distillation of methyl 2-acetyl-3-methylbutanoate.

Detailed Step-by-Step Protocol

Phase 1: System Preparation & Degassing
  • Pre-concentration: Transfer the crude reaction mixture to a rotary evaporator. Remove low-boiling solvents (e.g., methanol, THF) at 40 °C under moderate vacuum (approx. 50–100 mmHg). Causality: Residual solvents will violently bump under high vacuum, disrupting the fractionation process and potentially contaminating the receiving flasks.

  • Apparatus Assembly: Transfer the concentrated crude oil to a round-bottom flask (the "still pot"), ensuring it is no more than 50% full. Add a PTFE-coated magnetic stir bar. Attach a Vigreux column (15–20 cm) to provide theoretical plates for separating unreacted methyl acetoacetate from the alkylated product[6].

  • Sealing: Apply a thin, even layer of high-vacuum silicone grease to all ground-glass joints. Connect a short-path distillation head with a multi-neck cow adapter (or Perkin triangle) to allow fraction collection without breaking the vacuum.

Phase 2: Vacuum Equilibration
  • Stirring & Evacuation: Begin vigorous magnetic stirring. Do not use boiling chips, as their trapped air is rapidly exhausted under vacuum, rendering them useless and leading to superheating. Slowly open the system to the vacuum pump.

  • Equilibration: Allow the system to equilibrate at the target pressure (10–15 mmHg) for 10 minutes at room temperature to outgas any dissolved inert gases or trace volatiles. Monitor the pressure using a digital vacuum gauge.

Phase 3: Fractional Distillation
  • Heating: Submerge the still pot in a silicone oil bath. Gradually increase the bath temperature to 100–110 °C.

  • Fore-run Collection: As the vapor rises, monitor the thermometer at the distillation head. Collect the fore-run (vapor temperature < 70 °C at 12 mmHg). This fraction contains unreacted methyl acetoacetate and trace alkyl halides.

  • Main Fraction Collection: Once the vapor temperature stabilizes at approximately 75–80 °C, rotate the cow adapter to a clean, pre-weighed receiving flask. Collect the methyl 2-acetyl-3-methylbutanoate[2][6]. Maintain a steady distillation rate of 1–2 drops per second by micro-adjusting the oil bath temperature.

  • Termination: Cease heating when the distillation rate drops significantly or the pot residue becomes highly viscous and dark. Never distill to dryness to prevent localized overheating and the formation of explosive peroxides or intractable tars.

Phase 4: Quenching & Validation
  • Cooling: Lower the oil bath and allow the entire apparatus to cool to ambient temperature while maintaining the vacuum. Causality: Introducing oxygen to a hot

    
    -keto ester residue will cause rapid oxidative degradation.
    
  • Backfilling: Once cool, isolate the vacuum pump and slowly backfill the apparatus with dry Nitrogen or Argon.

  • Quality Control: Analyze the main fraction via GC-MS and

    
    H-NMR. The successful purification is validated by the absence of the characteristic methyl acetoacetate singlet and the presence of the isopropyl methine multiplet.
    

Troubleshooting: A Self-Validating System

  • Erratic Boiling / Bumping: If the liquid bumps violently, the stirring rate is too low, or the system was not properly degassed. Solution: Lower the heat, increase stirring speed, or introduce a capillary leak tube bleeding inert gas into the pot.

  • Fluctuating Vapor Temperature: Indicates a vacuum leak or insufficient insulation of the Vigreux column. Solution: Check all greased joints. Wrap the Vigreux column in glass wool or aluminum foil to maintain adiabatic conditions.

  • Discoloration of Main Fraction: If the collected product is yellow, thermal degradation occurred during distillation (likely due to a vacuum drop causing the boiling point to spike). Solution: Re-distill the fraction at a strictly maintained pressure of

    
     10 mmHg.
    

References

  • ChemSynthesis. "ethyl 2-acetyl-3-methylbutanoate - 1522-46-9, C9H16O3, density, melting point, boiling point, structural formula, synthesis." ChemSynthesis Database. 4

  • ChemicalBook. "Ethyl 2-isopropylacetoacetate | 1522-46-9." ChemicalBook. 5

  • GuideChem. "Methyl 2-diazo-3-methylbutanoate 63282-42-8." GuideChem. 1

  • BenchChem. "Ethyl 2-methylacetoacetate | 609-14-3." BenchChem. 6

  • Durham E-Theses. "Synthesis of fluorinated organic compounds for use as additives in Lithium-Ion Batteries." Durham University. 2

  • BenchChem. "A Comparative Analysis of the Reactivity of Ethyl 3-oxoheptanoate and Structurally Similar Beta-Keto Esters." BenchChem. 3

Sources

Method

Solvent selection for methyl 2-acetyl-3-methylbutanoate extraction

Application Note: Optimized Solvent Selection and Extraction Protocol for Methyl 2-acetyl-3-methylbutanoate Introduction & Physicochemical Profiling Methyl 2-acetyl-3-methylbutanoate (CAS: 51756-10-6), frequently referre...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Solvent Selection and Extraction Protocol for Methyl 2-acetyl-3-methylbutanoate

Introduction & Physicochemical Profiling

Methyl 2-acetyl-3-methylbutanoate (CAS: 51756-10-6), frequently referred to as methyl


-isopropylacetoacetate, is a branched 

-keto ester utilized extensively as a versatile building block in pharmaceutical synthesis and as an aromatic compound in the flavor and fragrance industries (1)[1]. The molecule features a methyl ester group attached to a branched carbon chain containing both an acetyl and an isopropyl group.

Causality in Extraction Challenges: Because it is a


-keto ester, this compound exhibits keto-enol tautomerism. The 

-proton (located between the two carbonyl groups) is relatively acidic. If the extraction environment is too basic, the compound deprotonates to form a water-soluble enolate, drastically reducing organic recovery. Conversely, highly acidic conditions combined with heat can trigger ester hydrolysis and subsequent decarboxylation (2)[2]. Therefore, extraction must be performed at a near-neutral pH using a non-protic organic solvent that minimizes water co-extraction (3)[3].

Solvent Selection Matrix

Selecting the optimal solvent requires balancing partition coefficients, water miscibility, and volatility. Methyl tert-butyl ether (MTBE) is frequently selected over traditional solvents like diethyl ether due to its superior safety profile (lower peroxide formation) and excellent phase separation capabilities[2]. Ethyl acetate is another viable option, though its higher water solubility necessitates rigorous brine washing (4)[4].

Table 1: Solvent Selection Matrix for


-Keto Ester Extraction 
SolventBoiling Point (°C)Water Sol. (g/100mL)Density (g/mL)Application Suitability & Mechanistic Notes
MTBE 55.24.80.74Optimal. Low water miscibility prevents hydrolysis; forms top layer[2].
Ethyl Acetate 77.18.30.90Good. High solvency, but co-extracts water. Requires extensive drying[4].
Dichloromethane 39.61.31.33Fair. Excellent partition coefficient, but poses regulatory/toxicity concerns[3].
Hexane 68.70.0010.65Poor. Target ester exhibits limited solubility; better for washing impurities[3].

Extraction Workflow

ExtractionWorkflow Start Crude Reaction Mixture (Aqueous/Organic) Quench pH Adjustment (Target pH 6.0 - 6.5) Start->Quench Extract Solvent Extraction (Add MTBE) Quench->Extract PhaseSep Phase Separation Extract->PhaseSep AqPhase Aqueous Phase (Back-extract 2x) PhaseSep->AqPhase Bottom Layer OrgPhase Organic Phase (Contains Target Ester) PhaseSep->OrgPhase Top Layer AqPhase->Extract Recycle Wash Brine Wash (Saturated NaCl) OrgPhase->Wash Dry Desiccation (Anhydrous Na2SO4) Wash->Dry Concentrate Rotary Evaporation (< 35°C) Dry->Concentrate Pure Methyl 2-acetyl-3-methylbutanoate (Pure Product) Concentrate->Pure

Liquid-liquid extraction workflow for methyl 2-acetyl-3-methylbutanoate using MTBE.

Step-by-Step Experimental Protocol

This self-validating protocol utilizes MTBE as the primary extraction solvent to ensure high yield and maintain the structural integrity of the ester.

Phase 1: Preparation and Quenching

  • Temperature Control: Cool the crude reaction mixture to 10–15 °C using an ice-water bath. Causality: Minimizes exothermic degradation during the quenching process.

  • pH Adjustment (System Validation): Slowly add 1M HCl or saturated NaHCO

    
     dropwise while stirring continuously. Frequently monitor the aqueous phase until it reaches a stable pH of 6.0–6.5. Causality: Prevents enolate formation (which occurs at basic pH) and avoids acid-catalyzed hydrolysis of the methyl ester[1].
    

Phase 2: Liquid-Liquid Extraction 3. Primary Extraction: Transfer the quenched mixture to a separatory funnel. Add MTBE in a 1:1 volume ratio relative to the aqueous phase. 4. Agitation: Invert the funnel and agitate gently, venting frequently to release pressure. Causality: Gentle agitation prevents the formation of intractable emulsions, which are common when extracting complex organic mixtures. 5. Separation: Allow the mixture to stand until two distinct layers form. MTBE (density 0.74 g/mL) will form the top organic layer. Drain the bottom aqueous layer into a clean Erlenmeyer flask. 6. Back-Extraction: Return the aqueous layer to the separatory funnel. Extract twice more using half-volumes of MTBE. Combine all MTBE organic layers. Causality: Successive extractions drive the partition equilibrium toward the organic phase, maximizing recovery[2].

Phase 3: Purification and Isolation 7. Brine Wash: Wash the combined organic layers with a volume of saturated NaCl solution (brine) equal to 25% of the total organic volume. Causality: Brine decreases the solubility of water in the organic phase, effectively "pre-drying" the solvent and removing water-soluble impurities[4]. 8. Desiccation (Visual Validation): Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na


SO

). Swirl gently and allow it to sit for 20–30 minutes. The system is validated when the solution is completely clear and the drying agent is free-flowing (not clumped). 9. Filtration: Filter the mixture through fluted filter paper to remove the hydrated drying agent. Wash the filter cake with a small amount of fresh MTBE to ensure quantitative transfer. 10. Concentration: Remove the MTBE using a rotary evaporator under reduced pressure (approx. 150–200 mbar). Maintain the water bath temperature strictly below 35 °C. Causality: Methyl 2-acetyl-3-methylbutanoate is volatile; excessive heat will result in product loss and potential thermal degradation.

Troubleshooting & Data Analysis

  • Emulsion Formation: If an emulsion forms during the MTBE extraction, add a small volume of saturated brine to increase the ionic strength of the aqueous phase, or filter the biphasic mixture through a pad of Celite.

  • Low Yield: Verify the pH of the aqueous phase. If the pH > 8, the compound has likely formed an enolate and remains in the water. Acidify the aqueous layer to pH 6 and re-extract with MTBE.

  • Product Degradation: If NMR or GC-MS analysis indicates decarboxylation (e.g., the presence of 3-methyl-2-butanone derivatives), ensure the evaporation bath temperature is kept strictly below 35 °C and verify that the extraction environment was not overly acidic[2].

References

  • CymitQuimica. "CAS 51756-10-6: methyl 2-acetyl-3-methylbutanoate." CymitQuimica Catalog. 1

  • ACS Publications. "Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides." American Chemical Society. 2

  • Benchchem. "Technical Support Center: Improving Diastereoselectivity in β-Keto Ester Reduction." Benchchem Technical Resources. 4

  • Google Patents. "US5965767A - Beta ketoester compositions and method of manufacture." United States Patent and Trademark Office.3

Sources

Application

Application Note: Methyl 2-acetyl-3-methylbutanoate in Heterocycle Synthesis

This Application Note provides a comprehensive technical guide for utilizing Methyl 2-acetyl-3-methylbutanoate (also known as Methyl -isopropylacetoacetate) as a pivotal intermediate in the synthesis of functionalized he...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for utilizing Methyl 2-acetyl-3-methylbutanoate (also known as Methyl


-isopropylacetoacetate) as a pivotal intermediate in the synthesis of functionalized heterocycles.

Executive Summary

Methyl 2-acetyl-3-methylbutanoate (CAS: 51756-10-6) is a sterically hindered


-keto ester utilized primarily to introduce isopropyl  and methyl  functionalities into heterocyclic cores. Unlike simple acetoacetates, the 

-isopropyl group provides significant lipophilicity and steric bulk, properties highly valued in medicinal chemistry for optimizing hydrophobic interactions within protein binding pockets (e.g., kinase inhibitors, agrochemicals).[1]

This guide details the protocols for transforming this intermediate into pyrazoles , pyrimidines , and coumarins , addressing the specific challenges posed by the steric hindrance of the isopropyl group.[1]

Chemical Profile & Handling

PropertySpecification
IUPAC Name Methyl 2-acetyl-3-methylbutanoate
Common Name Methyl

-isopropylacetoacetate
CAS Number 51756-10-6
Molecular Formula

Molecular Weight 158.20 g/mol
Boiling Point 82–85 °C (12 mmHg)
Reactivity Class 1,3-Bifunctional Electrophile (C-C-C Synthon)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)

Critical Handling Note: Due to the


-substitution, the keto-enol equilibrium is shifted compared to unsubstituted acetoacetates. The isopropyl group creates steric shielding around the C2 carbon, which may slow down nucleophilic attacks; therefore, reaction times often require extension compared to standard ethyl acetoacetate protocols.[1]

Reaction Landscape

The following diagram illustrates the primary synthetic pathways originating from Methyl 2-acetyl-3-methylbutanoate.

ReactionLandscape Core Methyl 2-acetyl-3-methylbutanoate (C8H14O3) Pyrazole 4-Isopropyl-3-methyl- 1H-pyrazol-5(4H)-one Core->Pyrazole Knorr Synthesis (Reflux/EtOH) Pyrimidine 5-Isopropyl-6-methyluracil (or derivatives) Core->Pyrimidine Cyclocondensation (NaOEt/EtOH) Coumarin 3-Isopropyl-4-methylcoumarin Core->Coumarin Pechmann Condensation (H2SO4/Toluene) Hydrazine Hydrazines (N-N Nucleophiles) Hydrazine->Core Urea Urea/Amidines (N-C-N Nucleophiles) Urea->Core Phenol Resorcinol/Phenols (Acid Catalysis) Phenol->Core

Figure 1: Synthetic divergence of Methyl 2-acetyl-3-methylbutanoate into key heterocyclic scaffolds.

Protocol A: Synthesis of 4-Isopropyl-3-methyl-pyrazol-5-ones

Reaction Type: Knorr Pyrazole Synthesis Target Moiety: Pyrazole core for anti-inflammatory or agrochemical scaffolds.

Mechanism Insight

The reaction proceeds via the initial attack of the hydrazine terminal nitrogen on the ketone carbonyl (more electrophilic than the ester), forming a hydrazone intermediate.[1] This is followed by an intramolecular nucleophilic attack of the second nitrogen on the ester carbonyl, releasing methanol and forming the ring.[1]

Experimental Procedure
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 2-acetyl-3-methylbutanoate (15.8 g, 100 mmol) in Absolute Ethanol (100 mL).

  • Addition: Cool the solution to 0 °C in an ice bath. Add Hydrazine Hydrate (80% aq., 7.5 g, 120 mmol) dropwise over 15 minutes. Note: Exothermic reaction.[1]

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 78–80 °C) for 6–8 hours .

    • Optimization Tip: Monitor by TLC (EtOAc:Hexane 1:1). The sterically hindered isopropyl group may require longer reflux times than unsubstituted analogs.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • The residue will likely solidify upon cooling.

    • Add ice-cold water (50 mL) and stir vigorously to precipitate the product.

  • Purification: Filter the solid and wash with cold ether/hexane (1:1) to remove unreacted ester. Recrystallize from Ethanol/Water.

Yield Expectation: 75–85% Characterization: 1H NMR should show the disappearance of the methyl ester singlet (~3.7 ppm) and the retention of the isopropyl methine/methyl signals.

Protocol B: Synthesis of 5-Isopropyl-6-methyluracil

Reaction Type: Cyclocondensation with Urea Target Moiety: Pyrimidine core for antiviral or kinase inhibitor scaffolds.

Mechanism Insight

This reaction requires basic conditions to deprotonate the urea, enhancing its nucleophilicity.[1] The urea attacks the


-keto ester. The isopropyl group at the 

-position (C2) dictates the regiochemistry, placing the isopropyl group at position 5 of the resulting pyrimidine ring.

PyrimidineMech Step1 Reagents: Me-2-acetyl-3-methylbutanoate + Urea Step2 Intermediate A: Ureido-crotonate formation (Acid catalyzed or Base mediated) Step1->Step2 NaOEt/EtOH Reflux Step3 Intermediate B: Intramolecular Cyclization (Attack on Ester) Step2->Step3 - H2O Final Product: 5-Isopropyl-6-methyluracil Step3->Final - MeOH

Figure 2: Step-wise formation of the pyrimidine core.

Experimental Procedure
  • Catalyst Preparation: Prepare a solution of Sodium Ethoxide by dissolving Sodium metal (2.3 g, 100 mmol) in dry Ethanol (50 mL) under Nitrogen protection.

  • Mixing: Add Urea (6.0 g, 100 mmol) to the ethoxide solution. Stir for 15 minutes.

  • Substrate Addition: Add Methyl 2-acetyl-3-methylbutanoate (15.8 g, 100 mmol) dropwise.

  • Reflux: Heat the mixture to reflux for 10–12 hours .

    • Critical Parameter: The reaction mixture may become thick; ensure efficient magnetic or mechanical stirring.

  • Quenching: Cool to room temperature. Pour the mixture into ice water (100 mL).

  • Neutralization: Acidify carefully with dilute HCl (10%) to pH ~4. The pyrimidine derivative will precipitate as a white solid.

  • Purification: Filter, wash with water, and dry.[1][2] Recrystallize from Acetic Acid or DMF/Water if necessary.

Protocol C: Pechmann Condensation (Coumarins)

Reaction Type: Acid-Catalyzed Condensation with Phenols Target Moiety: Coumarin scaffolds for anticoagulant or fluorescent probe development.

Experimental Procedure
  • Mixing: In a flask, combine Resorcinol (1.1 g, 10 mmol) and Methyl 2-acetyl-3-methylbutanoate (1.58 g, 10 mmol).

  • Catalysis: Cool to 0 °C. Add concentrated Sulfuric Acid (5 mL) dropwise while stirring. Keep temperature below 10 °C during addition.

  • Reaction: Stir at room temperature for 1 hour, then pour the mixture over crushed ice.

  • Isolation: The solid product (a 3-isopropyl-4-methylcoumarin derivative) is filtered, washed with water until neutral pH, and recrystallized from ethanol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 538774, Methyl 2-acetyl-3-methylbutanoate. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Butanoic acid, 2-acetyl-3-methyl-, ethyl ester (Analogous Reference). NIST Chemistry WebBook.[3] Retrieved from [Link][1]

  • Gomha, S. M., et al. (2015). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles. (Demonstrates general reactivity of acetyl-substituted synthons). Retrieved from [Link][1][4][5]

Sources

Method

Application Note: Advanced Flavor Profiling &amp; Analysis of Methyl 2-Acetyl-3-Methylbutanoate

This Application Note is designed for researchers and flavor chemists in the drug development and food science sectors. It focuses on the structural characterization, sensory profiling, and instrumental analysis of Methy...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and flavor chemists in the drug development and food science sectors. It focuses on the structural characterization, sensory profiling, and instrumental analysis of Methyl 2-acetyl-3-methylbutanoate (CAS 51756-10-6), a potent


-keto ester with significant utility in creating "lift" and ethereal fruit notes in complex matrices.

Executive Summary

Methyl 2-acetyl-3-methylbutanoate (also known as Methyl 2-isopropylacetoacetate) is a volatile


-keto ester characterized by a sharp, ethereal, and fruity organoleptic profile. Unlike its more common ethyl analog (Ethyl 2-acetyl-3-methylbutanoate, FEMA 3696), the methyl ester exhibits higher volatility and a "greener," more piercing top-note character. This guide outlines the protocol for its synthesis validation, gas chromatography-mass spectrometry (GC-MS) quantification, and sensory threshold determination.

Chemical Identity & Properties

Understanding the physicochemical properties is crucial for selecting the correct extraction and analysis methods.

PropertySpecification
IUPAC Name Methyl 2-acetyl-3-methylbutanoate
Common Synonyms Methyl 2-isopropylacetoacetate; Methyl 2-isopropyl-3-oxobutanoate
CAS Number 51756-10-6
Molecular Formula

Molecular Weight 158.19 g/mol
Structure

-keto ester with an isopropyl group at the

-position
LogP (Predicted) ~1.3 (Moderate lipophilicity)
Boiling Point ~195°C (Predicted)
Solubility Soluble in alcohols, dipropylene glycol; sparingly soluble in water

Sensory Profile Analysis

The flavor profile of Methyl 2-acetyl-3-methylbutanoate is dominated by diffusive, ester-like notes. Due to its high volatility, it functions primarily as a top note modifier.

Organoleptic Descriptors
  • Primary: Ethereal, Fruity (Green Apple/Pear), Sharp.

  • Secondary: Tropical (Pineapple nuance), Solvent-like (at high concentrations), Fermented.

  • Comparison: Sharper and less "jammy" than the ethyl ester analog; provides "lift" to fruit accords.

Sensory Protocol: Threshold Determination

Objective: Determine the odor detection threshold (ODT) in a water matrix.

Materials:

  • Odour-free water (filtered, charcoal-treated).

  • Glass sniffing ports (teflon-lined caps).

  • Panel: 8-10 trained judges.

Method (ASTM E679-19):

  • Stock Solution: Prepare 1000 ppm in ethanol.

  • Dilution Series: Create a 3-AFC (Alternative Forced Choice) ascending concentration series in water (e.g., 0.1 ppb to 100 ppm).

  • Evaluation: Panelists identify the "odd" sample among two blanks and one spiked sample.

  • Calculation: The Best Estimate Threshold (BET) is the geometric mean of the highest concentration missed and the next higher concentration detected.

Critical Insight:


-keto esters can undergo keto-enol tautomerism. The enol form is often stabilized by intramolecular hydrogen bonding, potentially affecting volatility and perceived odor intensity. Ensure samples are pH-stabilized (neutral) to maintain consistent sensory perception.

Instrumental Analysis Protocol (GC-MS)

This protocol ensures the separation of Methyl 2-acetyl-3-methylbutanoate from complex matrices (e.g., fruit purees or pharmaceutical excipients).

Sample Preparation: HS-SPME

Solid Phase Microextraction (SPME) is preferred over solvent extraction to prevent the loss of this highly volatile ester and to avoid solvent peaks masking the analyte.

  • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – 50/30 µm. Reason: Covers a wide polarity and volatility range.

  • Incubation: 40°C for 20 minutes with agitation (250 rpm).

  • Desorption: 3 minutes at 250°C in the GC injector (Splitless mode).

GC-MS Parameters

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSettingRationale
Column DB-WAX UI (60m x 0.25mm x 0.25µm)Polar phase required to separate esters from non-polar terpenes.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 40°C (2 min)

5°C/min

240°C (10 min)
Slow ramp ensures separation of methyl/ethyl ester analogs.
Transfer Line 250°CPrevents condensation.
Ion Source EI (70 eV), 230°CStandard fragmentation for library matching.
Scan Range 35-350 amuCovers molecular ion (

158) and fragments.
Identification & Quantification[1]
  • Target Ion (Quant): m/z 43 (Acetyl group). Note: Non-specific, requires clean separation.

  • Qualifier Ions: m/z 116 (Loss of Acetyl/Ketene), m/z 85, m/z 158 (

    
    ).
    
  • Retention Index (RI): Calculate using C7-C30 alkane standards. Expected RI on WAX column: ~1450-1550 (Estimate based on polarity).

Synthesis & Pathway Visualization

Methyl 2-acetyl-3-methylbutanoate is typically synthesized via the alkylation of methyl acetoacetate. Understanding this pathway helps in identifying potential impurities (e.g., dialkylated by-products).

Synthesis Workflow (Diagram)

SynthesisPathway MAA Methyl Acetoacetate (Starting Material) Enolate Enolate Intermediate MAA->Enolate Deprotonation Base Base (e.g., NaOMe) Base->Enolate Product Methyl 2-acetyl-3-methylbutanoate (Target) Enolate->Product C-Alkylation (Major) ByProduct O-Alkylated By-product (Impurity) Enolate->ByProduct O-Alkylation (Minor) IsoHalide Isopropyl Halide (Alkylating Agent) IsoHalide->Product

Figure 1: Synthesis pathway showing the competition between C-alkylation (desired) and O-alkylation.

Analytical Logic Flow (Diagram)

AnalyticalWorkflow Sample Raw Sample (Fruit/Pharma Matrix) Prep Sample Prep: HS-SPME (DVB/CAR/PDMS) Sample->Prep Extraction GC Gas Chromatography (DB-WAX Column) Prep->GC Separation MS Mass Spectrometry (EI Source) GC->MS Detection Data Data Analysis MS->Data RI_Calc Retention Index (RI) Comparison Data->RI_Calc Spec_Match Spectral Matching (NIST/Wiley) Data->Spec_Match Validation Validated Profile RI_Calc->Validation Confirm Identity Spec_Match->Validation Confirm Structure

Figure 2: Step-by-step analytical workflow for validating the presence of the target ester.

Safety & Handling

  • Hazard: Combustible liquid.

  • PPE: Wear nitrile gloves and safety glasses. Work in a fume hood.

  • Storage: Store at 2-8°C under inert gas (Nitrogen/Argon) to prevent hydrolysis or oxidation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 538774, Methyl 2-acetyl-3-methylbutanoate. Retrieved from [Link]

  • ASTM International. ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. (Standard Protocol Reference).

  • NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. (For mass spectral comparison of

    
    -keto esters). Retrieved from [Link]
    
Application

Application Notes and Protocols: Reaction Conditions for the Transesterification of Methyl 2-acetyl-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of β-Keto Esters in Synthesis β-Keto esters are pivotal intermediates in organic synthesis, prized for their dual functionalit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of β-Keto Esters in Synthesis

β-Keto esters are pivotal intermediates in organic synthesis, prized for their dual functionality which allows for a wide array of chemical transformations. Their unique structure, featuring a ketone and an ester group, makes them valuable precursors in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2] The transesterification of these molecules—the conversion of one ester to another—is a fundamental and efficient method for modifying their structure and properties, often serving as a key step in the elaboration of intricate molecular frameworks.[1][2] This process is particularly advantageous as it circumvents the need to handle the corresponding β-keto acids, which are prone to decarboxylation.[1] This document provides a detailed guide to the reaction conditions for the transesterification of methyl 2-acetyl-3-methylbutanoate to its ethyl ester, a transformation of significant interest in synthetic chemistry.

Mechanistic Insights: The Chemistry of Transesterification

The transesterification of a β-keto ester can be effectively catalyzed by either an acid or a base. The choice of catalyst influences the reaction mechanism and the required experimental conditions.

Acid-Catalyzed Transesterification

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester group. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (in this case, ethanol). The subsequent tetrahedral intermediate undergoes a series of proton transfer steps, leading to the elimination of methanol and the formation of the new ethyl ester. To drive the equilibrium towards the product, it is crucial to remove the methanol as it is formed, often accomplished by distillation or the use of dehydrating agents. Anhydrous conditions are essential to prevent the competing hydrolysis of the ester.[1]

Base-Catalyzed Transesterification

In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The intermediate subsequently collapses, eliminating the methoxide leaving group to yield the ethyl ester. This process is typically faster than acid-catalyzed transesterification.

Selecting the Optimal Catalytic Approach

A variety of catalysts have been successfully employed for the transesterification of β-keto esters, each with its own set of advantages.

  • Amine Catalysts (e.g., 4-Dimethylaminopyridine - 4-DMAP): 4-DMAP is a highly effective nucleophilic catalyst for this transformation. It operates under mild conditions and can provide good to excellent yields.[2] The reaction often requires a stoichiometric amount of the alcohol or the starting ester to be in excess to drive the reaction to completion.[2]

  • Boric Acid and Boronic Acids: These have emerged as environmentally benign and mild Lewis acid catalysts for the transesterification of β-keto esters.[1][3] They are believed to activate the β-keto ester by forming a six-membered chelate with the two carbonyl oxygens, facilitating the nucleophilic attack of the alcohol.[4]

  • Enzymatic Catalysis (e.g., Lipases): Lipases, such as Candida antarctica lipase B (CALB), offer a green and highly selective method for transesterification.[5][6][7] These reactions are often performed under mild, solvent-free conditions and can exhibit high chemo- and stereoselectivity.[5][6][7]

For the purpose of this guide, we will focus on a 4-DMAP catalyzed protocol due to its high efficiency and relatively simple experimental setup.

Experimental Protocol: 4-DMAP Catalyzed Transesterification of Methyl 2-acetyl-3-methylbutanoate

This protocol details a representative procedure for the transesterification of methyl 2-acetyl-3-methylbutanoate to ethyl 2-acetyl-3-methylbutanoate using 4-DMAP as a catalyst.

Materials:

  • Methyl 2-acetyl-3-methylbutanoate (CAS: 51756-10-6)

  • Anhydrous Ethanol

  • 4-Dimethylaminopyridine (4-DMAP)

  • Anhydrous Toluene or Cyclohexane

  • 3Å or 4Å Molecular Sieves (activated)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation under reduced pressure

Reaction Workflow:

Transesterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - Methyl 2-acetyl-3-methylbutanoate - Anhydrous Ethanol - 4-DMAP - Toluene/Cyclohexane - Molecular Sieves reflux Reflux Reaction Mixture (Monitor by GC-MS) reagents->reflux Heat cool Cool to RT reflux->cool filter Filter to Remove Molecular Sieves cool->filter wash Wash with NaHCO3 (aq) and Brine filter->wash dry Dry Organic Layer (MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate distill Fractional Distillation (Reduced Pressure) concentrate->distill product Pure Ethyl 2-acetyl-3-methylbutanoate distill->product

Caption: Experimental workflow for the transesterification of methyl 2-acetyl-3-methylbutanoate.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-acetyl-3-methylbutanoate (1.0 eq), anhydrous ethanol (1.5 - 3.0 eq), and 4-DMAP (0.1 - 0.3 eq).

  • Solvent and Drying Agent: Add anhydrous toluene or cyclohexane as the solvent. The use of cyclohexane allows for the azeotropic removal of methanol.[2] Add activated 3Å or 4Å molecular sieves to the flask to absorb the methanol byproduct and drive the reaction to completion.[1]

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). The reaction time can vary depending on the scale and specific conditions but may take several hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the molecular sieves, washing the sieves with a small amount of diethyl ether.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution to remove any acidic impurities and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product, ethyl 2-acetyl-3-methylbutanoate, can be purified by fractional distillation under reduced pressure. The boiling point of ethyl 2-acetyl-3-methylbutanoate is reported as 82-85 °C at 12 mmHg.[8]

Data Summary and Characterization

The following table summarizes key parameters for the starting material and the expected product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Methyl 2-acetyl-3-methylbutanoateC₈H₁₄O₃158.19Not readily available
Ethyl 2-acetyl-3-methylbutanoateC₉H₁₆O₃172.22202 °C (at 760 mmHg), 82-85 °C (at 12 mmHg)[8][9]

Product Characterization:

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the ethyl ester.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ketone and ester functional groups.

Reaction Mechanism Visualization

Transesterification_Mechanism cluster_mechanism Proposed 4-DMAP Catalyzed Transesterification Mechanism start Methyl 2-acetyl-3-methylbutanoate + Ethanol intermediate1 Acyl-pyridinium intermediate start->intermediate1 + 4-DMAP - Methoxide alkoxide Ethoxide start->alkoxide + 4-DMAP catalyst 4-DMAP intermediate2 Tetrahedral intermediate intermediate1->intermediate2 + Ethoxide end Ethyl 2-acetyl-3-methylbutanoate + Methanol intermediate2->end - 4-DMAP regenerated_catalyst 4-DMAP

Caption: Simplified mechanism of 4-DMAP catalyzed transesterification.

Troubleshooting

IssuePossible CauseSolution
Low Conversion Insufficient reaction time or temperature.Increase reaction time and/or temperature. Monitor reaction progress closely.
Incomplete removal of methanol.Ensure molecular sieves are properly activated and used in sufficient quantity. Consider a setup for azeotropic removal of methanol.
Catalyst deactivation.Use fresh, high-purity 4-DMAP.
Side Product Formation Presence of water leading to hydrolysis.Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Difficult Purification Boiling points of starting material and product are close.Use a high-efficiency fractionating column for distillation. Perform distillation under high vacuum to lower boiling points and improve separation.

Conclusion

The transesterification of methyl 2-acetyl-3-methylbutanoate is a valuable transformation for the synthesis of its corresponding ethyl ester. By carefully selecting the appropriate catalyst and optimizing the reaction conditions, high yields of the desired product can be achieved. The 4-DMAP catalyzed method presented here offers a reliable and efficient protocol for researchers in synthetic chemistry. Proper monitoring of the reaction and rigorous purification are key to obtaining a high-purity product.

References

  • ChemSynthesis. (2025, May 20). ethyl 2-acetyl-3-methylbutanoate. Retrieved from [Link]

  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
  • Google Patents. (n.d.). US20020102671A1 - Synthesis of B-keto esters.
  • National Center for Biotechnology Information. (n.d.). Methyl 2-acetyl-3-methylbutanoate. PubChem Compound Database. Retrieved from [Link]

  • ACS Publications. (2001, February 2). A Highly Chemo- and Stereoselective Synthesis of β-Keto Esters via a Polymer-Supported Lipase Catalyzed Transesterfication. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • RSC Publishing. (2022, August 3). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Retrieved from [Link]

  • CORA. (2023, May 8). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • OUCI. (n.d.). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Retrieved from [Link]

  • OAText. (2026, February 10). Boric acid catalised amidation and transesterification of β-Keto esters in medicinal chemistry. Retrieved from [Link]

  • Journal of Beijing University of Chemical Technology. (2009). Synthesis of β-keto ester by transesterification with boric acid as catalyst. Retrieved from [Link]

  • Wolters Kluwer. (n.d.). Transesterification of β-keto esters catalysed by basic porous material. Catalysis Letters. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation of .beta.-keto esters by 4-DMAP-catalyzed ester exchange. The Journal of Organic Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 2-acetyl-3-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (±)-ethyl 3-acetoxy-2-methyl butyrate. Retrieved from [Link]

  • Cheméo. (n.d.). ethyl 2-methylbutanoate-d-3. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-acetyl-3-methylbut-2-enoate. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-methyl butyrate. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Ethyl Butanoate via Esterification. Retrieved from [Link]

  • MDPI. (2009, June 5). Transesterification of Vegetable Oils with Ethanol and Characterization of the Key Fuel Properties of Ethyl Esters. Retrieved from [Link]

Sources

Method

Application Note: HPLC Separation Strategies for Beta-Keto Esters

This Application Note is structured to guide researchers through the unique challenges of analyzing beta-keto esters, specifically addressing the "Tautomer Trap" that often ruins chromatographic data. Executive Summary B...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the unique challenges of analyzing beta-keto esters, specifically addressing the "Tautomer Trap" that often ruins chromatographic data.

Executive Summary

Beta-keto esters (e.g., ethyl acetoacetate and its derivatives) present a unique chromatographic challenge due to keto-enol tautomerism .[1] Unlike stable analytes, these compounds exist in a dynamic equilibrium that is highly sensitive to solvent polarity, temperature, and pH.

A common failure mode in HPLC is the appearance of split peaks, broad plateaus, or "saddle" shapes, which are frequently misidentified as impurities or column failure. This guide provides a mechanistic understanding of this phenomenon and details two self-validating protocols:

  • Reversed-Phase (RP) Protocol: For purity and assay analysis (merging tautomers).

  • Normal-Phase (NP) Protocol: For enantiomeric separation (locking the tautomer).

The Mechanistic Challenge: The Tautomer Trap

Beta-keto esters possess an acidic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-proton located between two carbonyl groups. This allows the molecule to oscillate between the Keto form  (dicarbonyl) and the Enol form  (conjugated alkene-alcohol).[2]
The Equilibrium[1]
  • Keto Form: Favored in polar solvents (Water, Methanol, Acetonitrile) due to dipole stabilization.

  • Enol Form: Favored in non-polar solvents (Hexane) due to the formation of a stable, intramolecular 6-membered hydrogen-bonded ring.

Chromatographic Consequence

If the rate of interconversion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is comparable to the time the analyte spends on the column (

), the detector sees the molecule changing form during separation. This results in a "bridge" between the keto and enol peaks.

Figure 1: Tautomerism Mechanism & Chromatographic Impact

Tautomerism Keto Keto Form (Polar Preferred) Enol Enol Form (Non-Polar Preferred) Keto->Enol Dynamic Equilibrium (Fast/Slow Exchange) Column HPLC Column (Separation Field) Keto->Column Retains k1 Enol->Column Retains k2 Detector Detector Signal (Result) Column->Detector If Rate ≈ tR: Split/Broad Peak Column->Detector If Rate >> tR: Single Average Peak

Caption: The dynamic equilibrium between Keto and Enol forms can lead to peak distortion if the interconversion rate matches the chromatographic timescale.

Method Development Strategy

To achieve robust data, you must control the equilibrium. You cannot simply "separate" them; you must either Merge them (fast exchange) or Lock them (one dominant form).

Decision Matrix
GoalStrategyKey ParameterRecommended Mode
Purity/Assay Merge the formsHigh Temperature (>40°C)Reversed-Phase (C18)
Chiral Separation Lock to Enol formNon-polar Solvent (Hexane)Normal-Phase (Amylose/Cellulose)

Protocol 1: Achiral Purity Analysis (Reversed-Phase)

Objective: Quantify total beta-keto ester content by forcing rapid tautomerization to yield a single, sharp peak.

Methodology
  • Principle: In RP-HPLC, water promotes the Keto form, but the Enol form is still present. By increasing column temperature, we accelerate the interconversion rate (

    
    ) so that 
    
    
    
    . The molecule samples both states rapidly, eluting as a weighted average.
  • Column Selection: A "Base-Deactivated" C18 column is critical.[3] Residual silanols on standard silica can catalyze tautomerization unevenly, causing tailing.

Step-by-Step Protocol

System Parameters:

  • Column: High-density C18 (e.g., Zorbax Eclipse Plus or equivalent), 4.6 x 150 mm, 5 µm.

  • Temperature: 40°C - 50°C (Crucial for peak merging).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm (Enol absorbs strongly) AND 210 nm (Keto). Use 254 nm for sensitivity if Enol is present.

Mobile Phase:

  • Solvent A: 10 mM Ammonium Acetate (pH 4.5 - 5.0). Note: Slightly acidic pH prevents enolate formation and decarboxylation.

  • Solvent B: Acetonitrile (ACN).

Gradient Table:

Time (min) % A (Buffer) % B (ACN) Comment
0.0 90 10 Initial equilibration
10.0 40 60 Elution of analyte
12.0 40 60 Wash

| 12.1 | 90 | 10 | Re-equilibration |

Self-Validation Step:

  • Inject the standard at 25°C. You may see a split peak or a shoulder.

  • Increase Temp to 45°C. The peak should coalesce into a single, symmetrical band.

  • Acceptance Criteria: Symmetry Factor (

    
    ) between 0.9 and 1.2 at 45°C.
    

Protocol 2: Chiral Separation (Normal Phase)

Objective: Separate enantiomers of chiral beta-keto esters (e.g.,


-substituted).
Methodology
  • Principle: In Normal Phase (Hexane-based), the Enol form is thermodynamically stabilized (often >95%) due to intramolecular H-bonding. By "locking" the molecule into the Enol form, we eliminate the peak splitting caused by tautomerism, allowing the chiral column to separate the enantiomers of the Enol.

  • Stationary Phase: Polysaccharide-based CSPs (Amylose or Cellulose carbamates) are the industry standard.

Step-by-Step Protocol

System Parameters:

  • Column: Chiralpak AD-H (Amylose) or Chiralcel OD-H (Cellulose), 4.6 x 250 mm, 5 µm.

  • Temperature: 25°C (Lower temperature improves chiral recognition).

  • Detection: UV 254 nm (Enol

    
     transition).
    

Mobile Phase:

  • Composition: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA).

  • Ratio: 90 : 10 : 0.1 (v/v/v).

    • Why Hexane? Drives equilibrium to Enol form.

    • Why TFA? The 0.1% acid is mandatory . It suppresses the ionization of residual silanols and ensures the beta-keto ester remains protonated, preventing peak tailing and "smearing" between enantiomers.

Workflow:

  • Equilibration: Flush column with 20 column volumes of mobile phase.

  • Sample Prep: Dissolve sample in Mobile Phase. Do not dissolve in pure IPA or Ethanol, as this may shift the equilibrium back to the Keto form before injection, causing a "blob" at the solvent front.

  • Screening: If AD-H fails to separate, switch to OD-H. The "shape recognition" differs between amylose and cellulose.

Figure 2: Chiral Method Development Workflow

ChiralWorkflow Start Start: Chiral Beta-Keto Ester Solvent Select Solvent: Hexane/IPA (90:10) Favors Enol Form Start->Solvent Additive Add 0.1% TFA (Suppress Silanols) Solvent->Additive Column Screen Columns: 1. Amylose-based (AD-H) 2. Cellulose-based (OD-H) Additive->Column Result Check Chromatogram Column->Result Split Split/Broad Peaks? Result->Split Tautomer Issues Success Baseline Resolution (Rs > 1.5) Result->Success Good Separation Split->Solvent Increase Hexane %

Caption: Workflow for selecting conditions that favor the Enol form to ensure clean chiral separation.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Double peaks in Achiral RP Slow keto-enol interconversion at column temp.Increase column temperature to 45-50°C to coalesce peaks.
Plateau between peaks Intermediate exchange rate.Change solvent pH (try pH 4.5) or increase Temp.
Peak Tailing (RP) Interaction with silanols or metal ions.Use base-deactivated column; add EDTA if metal chelation is suspected.
Broad peaks in Chiral NP Sample dissolved in polar solvent (e.g., MeOH).Dissolve sample in the Mobile Phase (Hexane/IPA).
Loss of Enantiomer Hydrolysis or decarboxylation.Avoid basic additives (DEA/TEA) with esters; stick to TFA.

References

  • Chromatography Forum. (2007). Keto-enol tautomerism discussions and troubleshooting. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • YMC Co., Ltd. Efficient method development for chiral separation by using CHIRAL ART columns.[4] Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability Management of Methyl 2-acetyl-3-methylbutanoate

Core Analysis: The "Silent" Degradation Pathway The Problem: You are likely observing inconsistent yields, "disappearing" substrate, or unexpected ketone byproducts (3-methyl-2-butanone). The Science: Methyl 2-acetyl-3-m...

Author: BenchChem Technical Support Team. Date: March 2026

Core Analysis: The "Silent" Degradation Pathway

The Problem: You are likely observing inconsistent yields, "disappearing" substrate, or unexpected ketone byproducts (3-methyl-2-butanone).

The Science: Methyl 2-acetyl-3-methylbutanoate (MAMB) is not a standard ester; it is a


-keto ester . Its stability profile is governed by two competing degradation mechanisms that accelerate in water:
  • Hydrolysis: Water attacks the ester carbonyl.[1][2] This is catalyzed by both base (saponification) and acid.

  • Decarboxylation (The Trap): Unlike simple esters, the hydrolysis product is a

    
    -keto acid .[3] These are thermally unstable and spontaneously decarboxylate to release CO
    
    
    
    and a ketone.

Key Insight: You rarely isolate the acid byproduct. If hydrolysis occurs, the molecule destroys itself via decarboxylation.[3] Your "hydrolysis" problem is actually a "hydrolysis-then-decarboxylation" cascade.

Degradation Pathway Diagram

The following diagram illustrates the cascade you must prevent.

MAMB_Degradation cluster_0 Aqueous Media Risk Zone MAMB MAMB (Substrate) Inter β-Keto Acid (Transient Intermediate) MAMB->Inter Hydrolysis (+H2O) Fast at pH > 7 Product 3-methyl-2-butanone (Waste Product) Inter->Product Decarboxylation Irreversible CO2 CO2 Gas Inter->CO2

Figure 1: The degradation cascade. Note that the


-keto acid intermediate is transient; its formation is the "point of no return."

Troubleshooting Guides

Module A: The pH Conundrum

Issue: "My substrate disappears rapidly in phosphate buffer at pH 7.4."

Root Cause:


-keto esters are electronically activated. The ketone group withdraws electrons, making the ester carbonyl highly electrophilic. At pH > 7.0, hydroxide ions (

) rapidly attack this center. Furthermore, phosphate ions can act as general bases, catalyzing the reaction even at neutral pH.

Solution: The "Acidic Shift" Strategy Do not use physiological pH (7.4) unless strictly necessary for enzyme activity.

ParameterRecommendationRationale
Optimal pH 5.5 – 6.5 Minimizes base-catalyzed saponification while avoiding rapid acid-catalyzed enolization.
Buffer Choice Citrate or Acetate Avoid Phosphate if possible. Phosphate is a known catalyst for ester hydrolysis [1].
Concentration > 50 mM Higher buffer strength maintains pH stability against the CO

released if degradation occurs.
Module B: Solubility vs. Stability

Issue: "The substrate is an oil. When I add co-solvent to dissolve it, degradation increases."

Root Cause: While co-solvents (DMSO, Methanol) increase solubility, they also bring the ester into intimate contact with water in a single phase, maximizing hydrolysis kinetics.

Solution: The Biphasic "Reservoir" System Instead of forcing the substrate into the water, keep it in an organic phase that "feeds" the aqueous layer slowly.

  • The System: Use a biphasic mixture (e.g., MTBE/Buffer or Hexane/Buffer).

  • The Mechanism: MAMB partitions largely into the organic phase (protected from hydrolysis). Only the fraction soluble in water reacts. As the aqueous substrate is consumed (e.g., by an enzyme), more partitions out of the organic phase (Le Chatelier’s principle).

  • Co-solvent Limit: If a single phase is required, limit DMSO/MeCN to <10% v/v and keep temperature low.

Module C: Temperature Control

Issue: "Reaction works at small scale, but fails during scale-up."

Root Cause: Hydrolysis is Arrhenius-driven. Scale-up often generates heat (mixing energy) or involves longer holding times at room temperature.

Solution:

  • Strict Cold Chain: Maintain 4°C for all buffer prep and addition steps.

  • Add Last: Never add MAMB to the buffer until the moment the reaction starts.

Protocol: Preparation of Stable Reaction Media

Objective: Prepare a 100 mM MAMB dispersion for enzymatic reduction with minimal background hydrolysis.

Reagents:

  • MAMB (Store at -20°C, neat).

  • Buffer: 100 mM Citrate-Phosphate, pH 6.0.

  • Co-solvent: DMSO (Anhydrous).

Workflow:

  • Buffer Equilibration: Pre-chill the buffer to 4°C on ice.

  • Substrate Stock: Dissolve MAMB in DMSO to create a 1.0 M Stock Solution . (Do this immediately before use).

  • The "Drop-in" (Critical Step):

    • Place the reaction vessel on a magnetic stirrer (high speed, no splashing).

    • Add the cold buffer.

    • Add the enzyme/catalyst.

    • Last Step: Add the MAMB/DMSO stock dropwise to reach 10% v/v final concentration.

  • Monitoring: Start the reaction timer immediately. Do not incubate "to equilibrate" without the catalyst present.

Decision Tree: Optimizing Conditions

Use this logic flow to determine the best setup for your specific experiment.

DecisionTree Start Start: Define Constraints EnzymeReq Does Enzyme require pH > 7.0? Start->EnzymeReq HighPH High Risk Zone EnzymeReq->HighPH Yes LowPH Can you use pH 5.0-6.0? EnzymeReq->LowPH No Biphasic Use Biphasic System (MTBE/Buffer) HighPH->Biphasic Mandatory SinglePhase Use Citrate Buffer + 5% DMSO @ 4°C LowPH->SinglePhase Yes (Ideal) Neutral Use pH 7.0 Avoid Phosphate LowPH->Neutral No (pH 7 required) FedBatch Fed-Batch Addition (Add substrate continuously) Neutral->FedBatch Mitigation

Figure 2: Selection logic for experimental conditions based on pH constraints.

Frequently Asked Questions (FAQ)

Q: Can I store a stock solution of MAMB in water/buffer? A: Absolutely not. Even at 4°C, the half-life is short. Store MAMB as a neat liquid under Argon at -20°C. Prepare aqueous dilutions immediately before use.

Q: I see a peak at the same retention time as my product in HPLC. Is it the hydrolyzed acid? A: Likely not. The acid decarboxylates quickly.[4] You are likely seeing:

  • The Enol form:

    
    -keto esters tautomerize.[4] In HPLC, the enol and keto forms can sometimes separate or cause peak tailing.
    
  • The Ketone byproduct: Check for 3-methyl-2-butanone.

  • Artifacts: Ensure your HPLC mobile phase is acidic (0.1% Formic acid) to suppress enolization during analysis.

Q: Why does my yield improve when I increase the substrate concentration significantly? A: This is the "Sacrificial Protection" effect. At high concentrations (above solubility limits), the undissolved substrate forms an oil phase. The interior of the oil droplet is protected from water. Only the surface molecules hydrolyze. This mimics a biphasic system [2].

References

  • Bruice, T. C., & Benkovic, S. J. (1966). Bioorganic Mechanisms, Vol 1. W. A. Benjamin.
  • Faber, K. (2018). Biotransformations in Organic Chemistry. Springer. (Authoritative text on handling unstable esters in biocatalysis and biphasic systems).

  • Westheimer, F. H. (1959).

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-acetyl-3-methylbutanoate

Prepared by the Office of Senior Application Scientists This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of β-keto esters, specifically foc...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientists

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of β-keto esters, specifically focusing on methyl 2-acetyl-3-methylbutanoate. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize reaction yields.

Reaction Overview: The Crossed Claisen Condensation

The synthesis of methyl 2-acetyl-3-methylbutanoate is most commonly achieved via a crossed Claisen condensation. This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base.[1][2] In this specific synthesis, an enolate is generated from methyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of methyl 3-methylbutanoate (methyl isovalerate).

The overall reaction is as follows:

Methyl Acetate + Methyl 3-methylbutanoate --(Base)--> Methyl 2-acetyl-3-methylbutanoate

The mechanism proceeds through several key steps: enolate formation, nucleophilic attack to form a tetrahedral intermediate, and subsequent elimination of a methoxide leaving group.[2][3] A critical aspect of the Claisen condensation is that the final β-keto ester product, which has acidic α-protons, is deprotonated by the alkoxide base. This final, thermodynamically favorable deprotonation step drives the reaction equilibrium toward the product.[1][4] Therefore, a stoichiometric amount of base is required.

Claisen_Mechanism Figure 1: Mechanism of Crossed Claisen Condensation reagents Methyl Acetate + Methyl 3-methylbutanoate enolate Methyl Acetate Enolate (Nucleophile) reagents->enolate 1. Base abstracts α-proton tetra_intermediate Tetrahedral Intermediate enolate->tetra_intermediate 2. Nucleophilic attack on Methyl 3-methylbutanoate product_alkoxide β-Keto Ester + Methoxide tetra_intermediate->product_alkoxide 3. Elimination of Methoxide (-OCH3) final_enolate Resonance-Stabilized Product Enolate product_alkoxide->final_enolate 4. Deprotonation (Driving Force) final_product Methyl 2-acetyl-3-methylbutanoate (After Acid Workup) final_enolate->final_product 5. Acidic Workup

Caption: Figure 1: Mechanism of Crossed Claisen Condensation

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for methyl 2-acetyl-3-methylbutanoate?

The most direct and common method is the crossed Claisen condensation between methyl acetate and methyl 3-methylbutanoate using a strong, non-nucleophilic base.[2][4]

Q2: Why is the choice of base so critical in a Claisen condensation?

The base must be strong enough to deprotonate the α-carbon of the ester (methyl acetate in this case) to form the enolate ion.[3] However, it must not be nucleophilic itself, to avoid side reactions like saponification (hydrolysis) of the ester or nucleophilic addition to the carbonyl group.[1] Sodium hydride (NaH) or sodium methoxide (NaOMe) are commonly used. Using an alkoxide base corresponding to the ester's alcohol portion (e.g., sodium methoxide for methyl esters) prevents transesterification.[1]

Q3: What is the "driving force" of the Claisen condensation?

The overall reaction up to the formation of the β-keto ester is reversible.[5] The reaction is driven to completion by the final deprotonation of the product. The α-protons of the resulting β-keto ester are significantly more acidic than those of the starting ester, and the resulting resonance-stabilized enolate is very stable.[2][4] This final, essentially irreversible acid-base reaction pulls the entire equilibrium towards the product side.[1]

Q4: How can I minimize the self-condensation of the starting esters?

Self-condensation is a major competing reaction in crossed Claisen condensations, leading to a mixture of four possible products.[4][6] To favor the desired product, one common strategy is to slowly add the enolizable ester (methyl acetate) to a mixture of the non-enolizable (or less readily enolizable) ester (methyl 3-methylbutanoate) and the base.[7] This keeps the concentration of the enolate low and ensures it primarily reacts with the other ester, which is present in higher concentration. Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) can also help by rapidly and completely converting one ester to its enolate before the second ester is introduced.[5][8]

Troubleshooting Guide

Experiencing low yields or unexpected side products can be a significant hurdle. This guide provides a systematic approach to identifying and resolving common issues.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow start Low Yield or Reaction Failure check_reagents Step 1: Verify Reagent & Glassware Integrity start->check_reagents reagent_purity Are reagents pure and anhydrous? Is glassware flame-dried? check_reagents->reagent_purity check_conditions Step 2: Evaluate Reaction Conditions conditions_base Is the base active and stoichiometry correct? check_conditions->conditions_base check_workup Step 3: Assess Workup & Purification Protocol workup_acid Was acidification complete? Was product fully extracted? check_workup->workup_acid reagent_purity->check_conditions Yes reagent_sol Purify/dry reagents. Use proper technique for anhydrous reactions. reagent_purity->reagent_sol No reagent_sol->check_reagents conditions_sol_base Use fresh, high-purity base. Verify stoichiometry. conditions_base->conditions_sol_base No conditions_temp Is temperature controlled? conditions_base->conditions_temp Yes conditions_sol_base->check_conditions conditions_temp->check_workup Yes conditions_sol_temp Optimize temperature. Avoid overheating. conditions_temp->conditions_sol_temp No conditions_sol_temp->check_conditions workup_sol Check pH after acidification. Perform multiple extractions. workup_acid->workup_sol No end Problem Resolved workup_acid->end Yes workup_sol->check_workup

Caption: Figure 2: Troubleshooting Workflow

Issue 1: Low or No Product Yield
Potential Cause Explanation & Recommended Solutions
A. Inactive Base / Insufficient Base The most common cause of failure is an inactive base. Sodium hydride (NaH) is highly reactive with moisture and can be rendered ineffective if stored improperly. Solutions: • Use a fresh bottle of NaH or wash the NaH with dry hexanes to remove the mineral oil and any surface oxidation. • Ensure a stoichiometric amount of base is used, as it is consumed in the final deprotonation step.[1]
B. Presence of Water or Protic Solvents Water will quench the base and the enolate intermediate. Protic solvents (like ethanol) can also interfere with enolate formation unless the corresponding alkoxide base is used.[3][9] Solutions: • Use anhydrous solvents. Solvents like THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). • Flame-dry all glassware under vacuum or nitrogen atmosphere before use. • Ensure starting esters are anhydrous.
C. Suboptimal Reaction Temperature Elevated temperatures can promote side reactions and decomposition.[10] Conversely, a temperature that is too low may result in a prohibitively slow reaction rate. Solutions: • For NaH, the reaction is often started at 0°C during the addition of reagents and then gently warmed to room temperature or slightly above to ensure completion. • For LDA, reactions are typically run at low temperatures (-78°C) to control reactivity.[5]
D. Incorrect Stoichiometry Using an incorrect molar ratio of reactants can lead to a significant portion of the limiting reagent being unreacted. Solutions: • Carefully measure all reagents. • To minimize self-condensation of methyl acetate, consider using a slight excess of methyl 3-methylbutanoate.
Issue 2: Formation of Multiple Side Products
Potential Cause Explanation & Recommended Solutions
A. Self-Condensation of Starting Esters As this is a crossed Claisen reaction, both methyl acetate and methyl 3-methylbutanoate (if it has α-hydrogens) can potentially self-condense, leading to a complex mixture of products.[5] Solutions:Slow Addition: Add the more reactive (more acidic α-protons) ester, methyl acetate, slowly to the reaction mixture containing the base and methyl 3-methylbutanoate.[7] • Use a Stronger Base: A very strong base like LDA can be used to pre-form the enolate of methyl acetate quantitatively before adding the second ester.[5]
B. Hydrolysis of Ester Functionalities If the reaction is quenched with aqueous acid while excess strong base is present, or if the workup is prolonged in the presence of acid or base, the ester groups can be hydrolyzed to carboxylic acids. Solutions: • Perform the acidic workup at low temperatures (ice bath). • Neutralize the reaction mixture promptly and avoid letting it sit for extended periods under strongly acidic or basic aqueous conditions.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Explanation & Recommended Solutions
A. Incomplete Acidification during Workup The product exists as its enolate salt before acidification. If the workup is not sufficiently acidic, the product will remain in the aqueous layer as the salt, leading to poor recovery in the organic extraction. Solutions: • Add aqueous acid (e.g., 1M HCl) until the aqueous layer is confirmed to be acidic (pH ~2-3) using pH paper. • Ensure vigorous stirring during acidification to protonate all the enolate.
B. Emulsion Formation during Extraction The presence of salts and potentially acidic or basic residues can lead to the formation of stable emulsions during the aqueous workup, making layer separation difficult. Solutions: • Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer and break the emulsion. • Allow the mixture to stand for a longer period or use gentle swirling instead of vigorous shaking.
C. Co-elution of Impurities Unreacted starting materials or self-condensation byproducts may have similar polarities to the desired product, making purification by column chromatography challenging. Solutions:Fractional Distillation: β-keto esters are often purified effectively by distillation under reduced pressure. • Optimize Chromatography: If using column chromatography, test various solvent systems (e.g., hexane/ethyl acetate mixtures) with TLC to find a system that provides the best separation.

Experimental Protocols

Protocol 1: Synthesis via Crossed Claisen Condensation

This protocol describes the synthesis of methyl 2-acetyl-3-methylbutanoate using sodium hydride as the base.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl 3-methylbutanoate (Methyl isovalerate)

  • Methyl acetate

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Allow to cool to room temperature under a stream of dry nitrogen.

  • Base Suspension: In the flask, suspend sodium hydride (1.0 eq) in anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Ester Addition: In the dropping funnel, prepare a mixture of methyl 3-methylbutanoate (1.2 eq) and methyl acetate (1.0 eq) in anhydrous THF.

  • Reaction Initiation: Add the ester mixture dropwise to the stirred NaH suspension at 0°C over 30-45 minutes. A slow evolution of hydrogen gas should be observed.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle warming (to ~40°C) can be applied if the reaction is sluggish.

  • Workup - Quenching: Cool the reaction mixture back to 0°C and cautiously quench the reaction by the slow, dropwise addition of 1M HCl until gas evolution ceases.

  • Workup - Acidification: Continue adding 1M HCl until the aqueous phase is acidic (pH 2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Experimental_Workflow Figure 3: Experimental Workflow prep 1. Prepare Anhydrous Setup (Flame-dry glassware) base 2. Suspend NaH in Anhydrous THF at 0°C prep->base addition 3. Dropwise addition of Ester Mixture (in THF) base->addition reaction 4. Stir at RT until complete (Monitor by TLC) addition->reaction quench 5. Quench and Acidify at 0°C with 1M HCl reaction->quench extract 6. Extract with Organic Solvent quench->extract wash 7. Wash Organic Layer extract->wash dry 8. Dry and Concentrate wash->dry purify 9. Purify Crude Product dry->purify

Sources

Troubleshooting

Technical Support Center: Methyl Acetoacetate (MAA) Removal Guide

Case ID: MAA-PUR-001 Topic: Removal of Unreacted Methyl Acetoacetate from Reaction Mixtures Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Active Executive Summary Methyl Acetoacetate...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: MAA-PUR-001 Topic: Removal of Unreacted Methyl Acetoacetate from Reaction Mixtures Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Active

Executive Summary

Methyl Acetoacetate (MAA) is a versatile reagent in organic synthesis (e.g., Hantzsch, Biginelli, Knoevenagel reactions), but its removal is often complicated by its high boiling point (


), amphiphilic solubility, and susceptibility to thermal degradation.

This guide provides three validated workflows for removing MAA, ranked by scalability and product stability.

Quick Diagnostic: Is it really an impurity?

Before attempting purification, ensure you are not misinterpreting your NMR. MAA exhibits keto-enol tautomerism , often appearing as two distinct sets of peaks.

  • Keto form (major): Singlet at

    
     ppm (methylene).[1]
    
  • Enol form (minor): Vinyl singlet at

    
     ppm and a broad downfield -OH peak (
    
    
    
    ppm).[1]
  • Ratio: Typically 95:5 (Keto:Enol) in

    
    .
    

Module 1: Vacuum Distillation (Primary Method)

Best For: Thermally stable products, bulk removal (


), liquids.
Mechanism:  Exploiting vapor pressure differentials.

MAA has a boiling point of


 at atmospheric pressure.[2][3][4] Removal by rotary evaporation is ineffective and risks product decomposition due to prolonged heating. You must utilize high-vacuum distillation.
Protocol 1.1: Fractional Vacuum Distillation
  • Setup: Equip a round-bottom flask with a short-path distillation head or a Kugelrohr apparatus.

  • Vacuum: Apply high vacuum (

    
     is ideal).
    
  • Temperature:

    • At

      
      , MAA boils at 
      
      
      
      .
    • At

      
      , MAA boils at 
      
      
      
      .
  • Process: Gently heat the bath. MAA will distill over as a clear liquid.

  • Troubleshooting: If MAA "bumps" or co-distills, add a chaser solvent like toluene (azeotropic removal) to assist transport, though MAA does not form a strong azeotrope with toluene, the carrier effect helps at low pressures.

Module 2: The "Enolate Wash" (Chemical Extraction)

Best For: Acid-stable products, small to medium scale (


), removal of trace residues.
Mechanism:  pKa manipulation.

MAA is a


-keto ester with a pKa of approximately 10.7 . By adjusting the aqueous phase pH above this threshold, you deprotonate the 

-carbon, forming a water-soluble enolate salt.
The Chemistry of the Wash


  • Sodium Bicarbonate (

    
    , pH 8.5):  Too weak. Will NOT remove MAA efficiently.
    
  • Sodium Carbonate (

    
    , pH 11.5): Ideal.  Sufficiently basic to deprotonate MAA without rapidly hydrolyzing most product esters.
    
  • Sodium Hydroxide (

    
    , pH 14):  Effective but risky. May hydrolyze your product.[5]
    
Protocol 2.1: Carbonate Extraction
  • Dilution: Dissolve your crude mixture in an organic solvent (Ethyl Acetate or Diethyl Ether). Avoid Dichloromethane (DCM) if possible, as enolates can occasionally react with DCM over long periods.

  • First Wash: Wash the organic layer

    
     with 10% w/v aqueous 
    
    
    
    .
    • Note: Shake vigorously to ensure phase transfer. The MAA converts to its sodium enolate and partitions into the water.

  • Second Wash: Wash

    
     with water to remove residual salts.
    
  • Acid Wash (Optional): If your product is basic (e.g., an amine), follow with a dilute acid wash (

    
    ) to remove any remaining basic impurities, provided your product stays in the organic layer.
    
  • Dry & Concentrate: Dry over

    
    , filter, and evaporate.
    

Module 3: Chromatographic Purification

Best For: Complex mixtures, high-purity requirements (


), removal of final traces.
Mechanism:  Polarity and Hydrogen Bonding.[1][6]

MAA is notorious for "tailing" on silica gel due to its acidic proton interacting with silanol groups.

Protocol 3.1: Modified Flash Chromatography
  • Stationary Phase: Standard Silica Gel 60.

  • Mobile Phase Modifier: You must quench the acidity of the silica.

    • Acidic Products: Add 0.5% Acetic Acid to your eluent. This suppresses the ionization of silanols, sharpening the MAA peak.

    • Basic Products: Add 1% Triethylamine (TEA) to your eluent.

  • Visualization: MAA stains poorly with UV (unless concentrated). Use Permanganate (

    
    )  (appears yellow/brown on purple) or Anisaldehyde  (appears pink/red).
    

Decision Logic & Workflows

The following diagram illustrates the decision process for selecting the correct removal method based on your product's properties.

MAA_Removal_Workflow Start Crude Mixture containing Methyl Acetoacetate (MAA) IsLiquid Is the Product a Liquid? Start->IsLiquid ThermalStable Is Product Thermally Stable (>80°C)? IsLiquid->ThermalStable Yes BaseSensitive Is Product Base Sensitive (e.g., labile esters)? IsLiquid->BaseSensitive No (Solid) ThermalStable->BaseSensitive No Distillation METHOD A: High Vacuum Distillation (0.5 - 2 mmHg) ThermalStable->Distillation Yes EnolateWash METHOD B: Carbonate Wash (10% Na2CO3) BaseSensitive->EnolateWash No Column METHOD C: Flash Chromatography (Add 0.5% AcOH to eluent) BaseSensitive->Column Yes (Risk of Hydrolysis)

Figure 1: Decision tree for selecting the optimal MAA removal strategy based on product physicochemical properties.

Comparative Data: Removal Efficiency

MethodMAA Removal %Product Recovery RiskPrimary Risk Factor
High Vac Distillation >98%Low (if stable)Thermal degradation of product
Bicarbonate Wash <20%Very LowIneffective removal (pH too low)
Carbonate Wash >95%LowHydrolysis of sensitive esters
NaOH Wash (1M) >99%HighSaponification of product
Chromatography >99%MediumTailing/Co-elution; Yield loss

Frequently Asked Questions (FAQ)

Q: I see a "ghost peak" in my NMR around 1.9 ppm and 5.0 ppm. Is this still MAA? A: Likely, yes. This is the enol tautomer .

  • Keto Methyl:

    
     ppm (singlet).[1]
    
  • Enol Methyl:

    
     ppm (singlet).
    
  • Enol Vinyl-H:

    
     ppm (singlet).[1]
    If you integrate the enol methyl (1.9 ppm) and the keto methyl (2.2 ppm), the sum should match the stoichiometry of your impurity. Do not confuse this with a second impurity.
    

Q: Can I use sodium bisulfite to remove MAA? A: Generally, no . While bisulfite forms adducts with aldehydes and some methyl ketones,


-keto esters are often too sterically hindered or exist too predominantly in the enol form to react cleanly. The Carbonate Wash (Protocol 2.1) is significantly more reliable.

Q: My product is an acid. How do I remove MAA? A: You cannot use the basic wash (Method B) as your product will also extract into the water.

  • Option 1: High vacuum distillation.

  • Option 2: Chromatography using 1% Acetic Acid in the mobile phase to keep your product protonated and prevent the MAA from tailing into it.

Q: I tried distilling, but the MAA solidified in the condenser. A: MAA melts at


, so it should not solidify. If you see a solid, it is likely 3-hydroxy-2-butenoic acid  (hydrolysis product) or a dimer formed from thermal decomposition. Ensure your glassware is dry and your vacuum is strong enough to keep the temperature low.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[7]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7757, Methyl acetoacetate.

  • Reich, H. J. (2024). pKa Data Compilation. University of Wisconsin-Madison. (Reference for

    
    -keto ester pKa values). 
    
  • Thermo Fisher Scientific. (n.d.). Methyl acetoacetate, 99%. Safety Data Sheet & Physical Properties.

Sources

Optimization

Technical Support Center: Gas Chromatography of Methyl 2-acetyl-3-methylbutanoate

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the analysis of methyl 2-acetyl-3-methylbutanoate. This resource is designed to provide in-depth guidanc...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of methyl 2-acetyl-3-methylbutanoate. This resource is designed to provide in-depth guidance on overcoming the challenges associated with the thermal instability of this β-keto ester during Gas Chromatography (GC) analysis. Here you will find troubleshooting guides in a question-and-answer format and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a smaller than expected peak for methyl 2-acetyl-3-methylbutanoate and a significant, unidentified peak appearing earlier in my chromatogram. What is happening?

A1: This is a classic sign of on-column thermal degradation. Methyl 2-acetyl-3-methylbutanoate, as a β-keto ester, is prone to thermal instability, particularly at the high temperatures often used in GC inlets. The primary degradation pathway is decarboxylation, where the molecule loses a molecule of carbon dioxide.[1][2] This results in the formation of a lower molecular weight, more volatile ketone, which elutes earlier than the parent compound.

The degradation product in this case is likely 3-methyl-2-pentanone . This occurs because the ester group is cleaved, and the acetyl group's carboxyl is lost as CO2.

Q2: What is the chemical mechanism behind the thermal degradation of methyl 2-acetyl-3-methylbutanoate?

A2: The thermal degradation of β-keto esters like methyl 2-acetyl-3-methylbutanoate proceeds through a concerted, cyclic transition state. The process, known as decarboxylation, involves the transfer of a proton and the simultaneous cleavage of the carbon-carbon bond, leading to the formation of an enol intermediate and the release of carbon dioxide. The enol then rapidly tautomerizes to the more stable ketone form.[3]

Below is a diagram illustrating the decarboxylation mechanism for the corresponding β-keto acid, which is formed upon hydrolysis of the ester. The ester itself can also undergo similar thermal decomposition pathways.

Caption: Decarboxylation of methyl 2-acetyl-3-methylbutanoate.

Q3: How can I minimize the thermal degradation of my analyte during GC analysis?

A3: Minimizing thermal degradation requires a multi-faceted approach focusing on reducing the thermal stress on the analyte. Here are the key strategies:

  • Optimize GC Inlet Conditions:

    • Lower the Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient vaporization of your analyte. A good starting point is often just above the boiling point of your solvent and analyte.[4]

    • Use a Deactivated Inlet Liner: Active sites (free silanol groups) on a standard glass liner can catalyze degradation. Always use a high-quality, deactivated liner.[5]

  • Employ "Soft" Injection Techniques:

    • Cool On-Column (COC) Injection: This is the most gentle injection technique, as the sample is deposited directly onto the column at a low temperature, eliminating the hot inlet as a source of degradation.[6][7]

    • Programmed Temperature Vaporization (PTV): A PTV inlet allows for a "cold" injection followed by a rapid temperature ramp. This minimizes the time the analyte spends in the hot inlet.[8][9]

  • Adjust GC Oven Parameters:

    • Lower Initial Oven Temperature: A lower starting temperature can help to focus the analyte at the head of the column, leading to better peak shape.

    • Faster Temperature Ramps: While seemingly counterintuitive, a faster ramp rate can reduce the total time the analyte spends in the hot column, potentially minimizing degradation.[10] However, this may sacrifice some resolution.

The following table summarizes recommended starting parameters for different injection techniques:

ParameterSplit/Splitless (Optimized)Programmed Temperature Vaporization (PTV)Cool On-Column (COC)
Inlet Temperature 200-250°C (start low and increase)Initial: 40-60°C, Ramp to 250-300°CTrack Oven Temperature
Liner Deactivated, single taperDeactivated, baffled or straightN/A
Injection Mode SplitlessCold Splitless or Solvent VentOn-Column
Initial Oven Temp 40-60°C40-60°C40-60°C
Oven Ramp Rate 10-20°C/min10-20°C/min10-20°C/min
Q4: Would derivatization help improve the stability of methyl 2-acetyl-3-methylbutanoate?

A4: Yes, derivatization is an excellent strategy to improve the thermal stability and volatility of β-keto esters. The primary target for derivatization is the enolizable proton and the potential for interaction at the keto group. A two-step derivatization involving methoximation followed by silylation is highly effective.[11][12]

  • Methoximation: This step converts the ketone group into a methoxime. This prevents enolization and the formation of multiple silylated derivatives, which would complicate the chromatogram.[13]

  • Silylation: This step replaces the active hydrogen of the enol with a trimethylsilyl (TMS) group, creating a more volatile and thermally stable TMS-enol ether.[14]

Derivatization_Workflow Analyte Methyl 2-acetyl-3-methylbutanoate Methoximation Step 1: Methoximation (Methoxyamine HCl in Pyridine) Analyte->Methoximation Methoxime_Derivative Methoxime Derivative Methoximation->Methoxime_Derivative Silylation Step 2: Silylation (BSTFA + 1% TMCS) Methoxime_Derivative->Silylation TMS_Derivative Thermally Stable TMS-Enol Ether Silylation->TMS_Derivative GC_Analysis GC-MS Analysis TMS_Derivative->GC_Analysis

Caption: Two-step derivatization workflow for β-keto esters.

Experimental Protocols

Protocol 1: Two-Step Methoximation and Silylation for GC-MS Analysis

This protocol describes the derivatization of methyl 2-acetyl-3-methylbutanoate to enhance its thermal stability for GC-MS analysis.

Materials:

  • Sample containing methyl 2-acetyl-3-methylbutanoate

  • Methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., dichloromethane, ethyl acetate)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Accurately weigh or measure your sample into a reaction vial.

    • If the sample is in a volatile solvent, evaporate to dryness under a gentle stream of nitrogen. It is crucial to remove all water as it will react with the silylating reagent.[15]

  • Methoximation:

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.

    • Seal the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 60 minutes.[11]

    • Cool the vial to room temperature.

  • Silylation:

    • Add 100 µL of BSTFA + 1% TMCS to the vial.[16]

    • Seal the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 70°C for 30-60 minutes.[14]

    • Cool the vial to room temperature before placing it in the autosampler for GC-MS analysis.

Protocol 2: GC-MS Analysis using a Programmed Temperature Vaporization (PTV) Inlet

This protocol provides a starting point for the GC-MS analysis of methyl 2-acetyl-3-methylbutanoate, focusing on minimizing thermal degradation using a PTV inlet.

Instrumentation:

  • Gas chromatograph equipped with a PTV inlet and a mass selective detector (MSD).

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

GC-MS Parameters:

ParameterSettingRationale
PTV Inlet Program Initial Temp: 50°C (hold 0.2 min)Allows for a gentle "cold" injection, minimizing initial thermal stress.[8]
Ramp 1: 720°C/min to 280°C (hold 5 min)Rapidly vaporizes the sample for efficient transfer to the column.[9]
Injection Volume 1 µL
Injection Mode Splitless (vent time 1 min)Ensures the entire sample is transferred to the column for maximum sensitivity.
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial Temp: 50°C (hold 2 min)Allows for solvent focusing at the head of the column.
Ramp: 15°C/min to 280°C (hold 5 min)A moderate ramp balances analysis time and separation efficiency.
MSD Transfer Line 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Scan Range 35-400 amu

References

  • BenchChem. (2025). Derivatization of 11-Keto Steroids for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis. BenchChem Technical Support.
  • PAL System. (n.d.).
  • Bibel, M. (2025, March 9).
  • Bibel, M. (2025, March 9).
  • IS MUNI. (2025, March 5). Automated Sequential Derivatization for Gas Chromatography-[Orbitrap] Mass Spectrometry-based Metabolite Profiling of Human Blood.
  • Agilent Technologies. (n.d.). Using a Cool On-Column Inlet.
  • Royal Society of Chemistry. (2019, November 28). 2: How Do I Introduce My Samples into the GC Column?.
  • BenchChem. (2025). Application Note: GC-MS Analysis of (S)
  • Restek Corporation. (2021, January 12). Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils.
  • Chemistry Learner. (n.d.).
  • Phenomenex. (2025, June 17). GC Injection Techniques Guide.
  • Indiana University-Purdue University Indianapolis ScholarWorks. (n.d.). Design and implementation of gas chromatography-mass spectrometry (GC-MS) methodologies for the analysis of thermally labile drugs and explosives.
  • Supelco. (n.d.).
  • Elsevier. (n.d.). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis.
  • SciSpace. (n.d.). Optimization of conditions for PTV large-volume injection combined with fast GC-MS.
  • ResearchGate. (n.d.).
  • Allen, T. (2025, June 18). Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism.
  • Stepbio. (n.d.). GC Troubleshooting.
  • ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane.
  • Chemistry Learner. (n.d.).
  • BenchChem. (2025). The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS. BenchChem Technical Support.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • University of Calgary. (n.d.).
  • PubMed. (n.d.). Fast, Very Fast, and Ultra-Fast Gas Chromatography-Mass Spectrometry of Thermally Labile Steroids, Carbamates, and Drugs in Supersonic Molecular Beams.
  • BenchChem. (2025). Troubleshooting Peak Tailing in GC-MS Analysis of Cyclic Ketones: A Technical Support Guide. BenchChem Technical Support.
  • GL Sciences. (n.d.). 3-5 Cold-on-Column Injection Method. Technical Support.
  • Springer. (2015, May 14).
  • The Organic Chemistry Tutor. (2018, May 12).
  • Gerstel. (n.d.). The Use of Different PTV Inlet Liner Types for Trapping Alkanes, Aromatics and Oxygenated Compounds During Thermal Desorption.
  • Thermo Fisher Scientific. (n.d.).
  • Accounts of Chemical Research. (2010, June). Application of Chemical and Thermal Analysis Methods for Studying Cellulose Ester Plastics.
  • Shimadzu. (n.d.).
  • Tokyo Chemical Industry. (n.d.).
  • GL Sciences. (2023, May 9). GC Troubleshooting Guide.
  • Japan Analytical Industry Co., Ltd. (2020, May). Thermal Desorption-GC/MS Analysis of Phthalic Esters.
  • Restek Corporation. (n.d.).
  • ResearchGate. (n.d.).

Sources

Troubleshooting

Technical Support Center: Storage Stability of Methyl 2-Acetyl-3-Methylbutanoate Standards

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals Introduction This technical support guide provides in-depth information and practical advice on the storage, handling, and stability o...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical support guide provides in-depth information and practical advice on the storage, handling, and stability of methyl 2-acetyl-3-methylbutanoate standards. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring the integrity of your standards and the accuracy of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is methyl 2-acetyl-3-methylbutanoate and why is its stability a concern?

Methyl 2-acetyl-3-methylbutanoate is classified as a beta-keto ester.[1][2] The stability of any chemical standard is of utmost importance in analytical and research settings. If the standard degrades over time, its concentration will decrease, leading to inaccurate calibrations and erroneous quantification of your target analyte. This can compromise the validity of your research or the quality of a pharmaceutical product.

Q2: What are the primary chemical reactions that can degrade methyl 2-acetyl-3-methylbutanoate?

Given its structure as a beta-keto ester, there are two main degradation pathways to be aware of:

  • Hydrolysis: The ester group is susceptible to cleavage by water. This reaction, which can be accelerated by the presence of acids or bases, results in the formation of 2-acetyl-3-methylbutanoic acid and methanol.[3][4][5]

  • Decarboxylation: The product of hydrolysis, a beta-keto acid, is inherently unstable. Upon gentle heating, it can readily lose a molecule of carbon dioxide to form 3-methyl-2-pentanone.[3][6][7]

Q3: What are the ideal storage conditions for neat and dissolved standards of methyl 2-acetyl-3-methylbutanoate?

To ensure the long-term stability of your standards, the following conditions are recommended:

  • Temperature: For short-term storage, refrigeration at 2-8°C is suitable. For long-term preservation, freezing at -20°C or below is highly recommended.[8]

  • Moisture Control: The presence of water can lead to hydrolysis. Therefore, standards should be stored in tightly sealed containers to prevent exposure to atmospheric moisture.[4][9] Using anhydrous solvents for preparing solutions is a critical step.

  • Protection from Light: To avert any potential for photodegradation, it is best practice to store the standard in amber vials or in a dark location.[10][11]

Q4: How should I prepare stock and working solutions to maximize stability?

When preparing solutions, always use high-purity, anhydrous solvents. To avoid repeated freeze-thaw cycles that can degrade the standard, it is advisable to prepare a primary stock solution and then create smaller, single-use aliquots for your working standards.

Q5: What is the expected shelf-life of a methyl 2-acetyl-3-methylbutanoate standard?

The shelf-life is highly dependent on the storage conditions. To determine a reliable expiration or re-test date for your specific standard, a formal stability study, as detailed in the experimental protocol section of this guide, should be conducted.[12][13]

Troubleshooting Guide: Common Stability-Related Issues

Observed Problem Potential Root Cause(s) Recommended Corrective Actions
Appearance of unexpected peaks in your chromatogram (GC or HPLC). This is a strong indicator of standard degradation.1. Identify the Impurities: Utilize mass spectrometry (MS) to determine the identity of the new peaks. The likely candidates are 2-acetyl-3-methylbutanoic acid and 3-methyl-2-pentanone. 2. Audit Your Storage Protocol: Verify that the standard has been consistently stored at the correct temperature and protected from light and moisture.[10][14] 3. Prepare a Fresh Working Standard: Make a new dilution from your stock to eliminate the possibility of working solution contamination.
A consistent decrease in the area of the main analyte peak over time. This suggests ongoing degradation of the standard.1. Quantify the Degradation Rate: Use a validated analytical method to track the rate of decomposition. 2. Optimize Storage Conditions: If degradation is occurring faster than anticipated, consider more rigorous storage methods, such as moving to a lower temperature or storing under an inert atmosphere like nitrogen or argon.[15]
Poor reproducibility of analytical results. This may be due to improper handling of the standard.1. Aliquot Your Standards: To prevent contamination from repeated access and minimize the impact of environmental exposure, divide your standard into single-use vials. 2. Equilibrate Before Opening: Always allow the standard container to reach ambient room temperature before opening it. This prevents atmospheric moisture from condensing inside the cold vial.[4]

Visualizing Degradation Pathways and Stability Study Workflow

degradation_pathway

Caption: A typical workflow for conducting a stability study.

Experimental Protocol: A Robust Stability Study Design

This protocol is based on principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure a comprehensive evaluation of the standard's stability. [16][17]

Objective

To systematically evaluate the stability of methyl 2-acetyl-3-methylbutanoate under various environmental conditions and to establish a data-driven re-test period or shelf-life.

Materials and Equipment
  • Methyl 2-acetyl-3-methylbutanoate standard of known high purity

  • Anhydrous, high-purity solvent (e.g., acetonitrile)

  • Amber glass vials equipped with PTFE-lined screw caps

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • A validated stability-indicating analytical instrument (e.g., GC-FID or HPLC-UV)

  • Calibrated temperature and humidity-controlled stability chambers

Procedure
3.1. Sample Preparation
  • Accurately prepare a stock solution of the standard in the chosen anhydrous solvent to a precise concentration (e.g., 1.0 mg/mL).

  • Dispense this solution into a sufficient number of amber vials to accommodate all planned time points and storage conditions.

  • Tightly cap all vials to prevent solvent evaporation and moisture ingress.

3.2. Storage Conditions and Testing Schedule

The following conditions and time points provide a comprehensive stability profile:

Study Type Storage Conditions Testing Time Points (in Months)
Long-Term 2-8°C0, 3, 6, 9, 12, 18, 24
Intermediate 25°C / 60% Relative Humidity0, 3, 6, 9, 12
Accelerated 40°C / 75% Relative Humidity0, 1, 2, 3, 6
3.3. Analytical Method

A validated, stability-indicating analytical method is essential. This method must be capable of baseline-separating the intact methyl 2-acetyl-3-methylbutanoate from all potential degradation products.

3.4. Execution
  • Time Zero Analysis: Immediately after preparation, analyze a subset of the samples to establish the initial purity and concentration.

  • Storage: Place the remaining vials into the respective stability chambers.

  • Time Point Testing: At each scheduled interval, remove the designated vials from storage. Allow them to fully equilibrate to room temperature before opening.

  • Analysis: Analyze the samples using the validated method.

Data Interpretation
  • For each time point and storage condition, calculate the purity of the standard.

  • Identify and quantify any observed degradation products.

  • Plot the purity of methyl 2-acetyl-3-methylbutanoate against time for each condition.

  • The re-test period or shelf-life can be determined by identifying the time at which the purity falls below a pre-defined acceptance criterion (e.g., 95% of the initial value).

Hypothetical Stability Data Summary

The following table illustrates how the results of a stability study might be presented:

Storage Condition Time (Months) Purity (%) Primary Degradant (%)
2-8°C 099.9<0.1
699.70.2
1299.50.4
2499.00.8
25°C / 60% RH 099.9<0.1
398.51.2
697.12.5
40°C / 75% RH 099.9<0.1
196.03.5
391.57.8

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Vertex Technology & Innovations. [Link]

  • What Are Esters? Properties, Structures, and Uses. (2024, June 25). Vertec BioSolvents. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

  • Factors That Affect the Stability of Compounded Medications. (2022, March 16). The PCCA Blog. [Link]

  • Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Pearson. [Link]

  • Stability profile of flavour-active ester compounds in ale and lager beer during storage. (2025, August 6). ResearchGate. [Link]

  • Volatile Ester Hydrolysis or Formation during Storage of Model Solutions and Wines. American Chemical Society. [Link]

  • Overview of assays for hydrolysis of β -keto esters. ResearchGate. [Link]

  • Stability Testing for Pharmaceuticals & More. (2023, February 22). Parameter. [Link]

  • Practices for Proper Chemical Storage. University of Nebraska-Lincoln. [Link]

  • Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014, July 9). YouTube. [Link]

  • Could we use UV light for photo-degradation of any organic compound? (2015, March 22). ResearchGate. [Link]

  • Continuous process for the production of beta-keto esters by claisen condensation.
  • Chemical Storage Guidelines. Environmental Health & Safety, University of Toronto. [Link]

  • Annex 10. ICH. [Link]

  • Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. (2010, April 1). Bentham Science Publishers. [Link]

  • Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. (2016, January 5). PubMed. [Link]

  • Stability Testing Strategies for Working Standards. (2025, May 30). BioPharma Consulting Group. [Link]

  • Stability and Decomposition of 2-Methyl Butyric Acid Under Different Conditions. Acme Synthetic Chemicals. [Link]

  • ethyl 2-acetyl-3-methylbutanoate. LookChem. [Link]

  • Methyl 2-acetyl-3-methylbutanoate. PubChem. [Link]

  • Recent advances in the transesterification of β-keto esters. (2021, July 2). RSC Publishing. [Link]

  • 9.4: β-Ketoacids Decarboxylate. (2021, October 31). Chemistry LibreTexts. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. [Link]

  • Photocatalytic Degradation of Organic Compounds over Combustion-Synthesized Nano-TiO2. (2004, January 28). ACS Publications. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager. [Link]

  • Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach. (2023, June 5). PMC. [Link]

  • Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning. (2023, February 9). MDPI. [Link]

  • Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. ResearchGate. [Link]

  • Reaction pathways for the thermal decomposition of methyl butanoate. (2013, June 21). PubMed. [Link]

  • Ethyl 2-acetyl-3-methylbutanoate. Oakwood Chemical. [Link]

  • Process for preparing 2-ethyl-2-methylbutanoic acid
  • Method for preparing 3-methyl-2-butenoic acid.
  • Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate. DTU Research Database. [Link]

Sources

Optimization

Resolving co-elution of methyl 2-acetyl-3-methylbutanoate in gas chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with methyl 2-acetyl-3-methylbutanoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with methyl 2-acetyl-3-methylbutanoate .

Because this molecule is a branched


-keto ester, its behavior in Gas Chromatography (GC) is heavily dictated by complex thermodynamic equilibria and structural sterics. Co-elution here is rarely just a simple matrix interference; it is often a fundamental physicochemical issue.

Phase 1: Diagnostic Triage

Before adjusting your instrument, you must identify the root cause of the co-elution. The structural features of methyl 2-acetyl-3-methylbutanoate (a carbonyl group separated by an alpha carbon with an isopropyl group) lead to two primary co-elution pathways: Keto-Enol Tautomerism and Matrix/Isomer Overlap .

G Start Detect Co-elution Methyl 2-acetyl-3-methylbutanoate CheckShape Is there a plateau or severe peak broadening? Start->CheckShape Tautomerism Keto-Enol Tautomerism (Beta-keto ester dynamics) CheckShape->Tautomerism Yes CheckMS Are MS spectra identical across the peak? CheckShape->CheckMS No Deriv Protocol A: Silylation Derivatization Tautomerism->Deriv Matrix Matrix Impurity Co-elution CheckMS->Matrix No Isomer Enantiomer/Isomer Co-elution CheckMS->Isomer Yes Deconv Protocol B: GC-MS Deconvolution Matrix->Deconv Phase Optimize Stationary Phase (Polarity Tuning) Matrix->Phase Isomer->Phase

Diagnostic workflow for identifying and resolving GC co-elution mechanisms.

Phase 2: Frequently Asked Questions (FAQs)

Q1: My chromatogram shows a broad, tailing peak with a raised baseline (plateau) for methyl 2-acetyl-3-methylbutanoate. Is this a matrix co-elution? A1: Highly unlikely. This specific peak distortion is the classic signature of keto-enol tautomerism occurring on the chromatographic timescale[1].


-keto esters exist in a dynamic equilibrium between the keto and enol forms. In the gas phase of the GC column, the enol form is stabilized by intramolecular hydrogen bonding, forming a stable six-membered ring[1][2].
Causality: If the rate of interconversion between the keto and enol forms is comparable to your separation time, the molecule continuously converts between forms as it travels through the column. This creates a "bridge" or plateau between the two theoretical peaks[1]. To resolve this, you must lock the molecule into a single state via chemical derivatization (See Protocol A).

Q2: I have confirmed the co-eluting peak is a distinct matrix impurity. Should I decrease my temperature ramp rate to separate them? A2: Decreasing the ramp rate is a common but often flawed approach. Resolution (


) is driven by efficiency (

), selectivity (

), and retention factor (

)[3]. While lowering the temperature ramp (e.g., from 10°C/min to 5°C/min) increases

and might slightly improve resolution for early eluters, it causes peak broadening for late eluters, potentially worsening co-elution[4]. Causality: If the selectivity (

) between your analyte and the impurity is approximately 1.0, no amount of temperature adjustment will separate them[5]. You must change the chemistry of the system by switching the stationary phase.

Q3: What stationary phase is optimal for separating methyl 2-acetyl-3-methylbutanoate from non-polar matrix components? A3: Move away from standard 5% phenyl (DB-5) columns. A polar Polyethylene Glycol (PEG/WAX) phase is highly recommended. Causality: Following the "Like Dissolves Like" principle, the dual oxygen atoms in the ester and ketone moieties of your analyte engage in strong dipole-dipole and hydrogen-bond accepting interactions with polar stationary phases[3]. This drastically shifts its retention time relative to non-polar hydrocarbon matrix interferences, maximizing the selectivity term (


)[3][5].

Q4: My sample matrix is too complex, and physical separation is impossible. How can I accurately quantify my target analyte? A4: You must employ GC-MS Spectral Deconvolution. Algorithms like ADAP-GC or AMDIS computationally separate co-eluting compounds by tracking the abundance of specific


 ions across the peak profile[6][7].
Causality: Even if peaks co-elute chromatographically, their mass spectra usually differ. Deconvolution software clusters chromatographic peaks based on peak shape similarity and extracts "model peaks" to mathematically reconstruct the pure spectrum of each underlying component, allowing for accurate library matching and quantification[6][8].

Phase 3: Quantitative Data & Optimization Parameters

Table 1: Stationary Phase Selection & Expected Resolution Outcomes

Stationary Phase PolarityExample ColumnInteraction MechanismImpact on Keto-Enol EquilibriumSuitability for Matrix Co-elution
Non-Polar DB-1, HP-5Dispersive (Van der Waals)Poor. Favors intramolecular H-bonding (Enol form), but interconversion causes severe plateaus[2].Low. Analyte co-elutes with aliphatic hydrocarbons.
Mid-Polar DB-35, DB-17Dipole-induced dipoleModerate. Can partially separate tautomers if kinetics are slow enough[2].Medium. Good for separating from mild polar impurities.
Highly Polar DB-WAX, HP-INNOWaxDipole-dipole, H-bondingHigh. Disrupts intramolecular H-bonds, shifting equilibrium heavily toward the Keto form[1].High. Excellent separation from non-polar matrix components[3].
Chiral Cyclodextrin-basedSteric inclusion, H-bondingN/A (Resolves enantiomers of the Keto form).N/A. Strictly used if co-elution is due to R/S enantiomer overlap.

Table 2: Critical Parameters for GC-MS Deconvolution (ADAP-GC / AMDIS)

ParameterOptimal SettingFunction & CausalityConsequence of Sub-optimal Setting
Data Acquisition Rate 10–30 scans/peakEnsures enough data points to accurately define the peak apex and Gaussian shape[7].<10 scans: Fails to detect co-elution. >30 scans: Excess noise creates false apexes[7].
Component Width Matches empirical peak widthDefines the expected time window for a single eluting compound.Too wide: Merges distinct compounds. Too narrow: Splits a single peak into false components.
Signal-to-Noise (S/N) Threshold > 50:1Differentiates true model peaks from baseline chemical noise.Too low: Extracts baseline noise as false "components"[8].

Phase 4: Validated Experimental Protocols

Protocol A: Silylation Derivatization (Resolving Tautomeric Co-elution)

Purpose: To chemically lock methyl 2-acetyl-3-methylbutanoate into its enol form by replacing the enolic proton with a trimethylsilyl (TMS) group, preventing on-column interconversion and eliminating peak plateaus.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of anhydrous pyridine (moisture must be strictly <10 ppm to prevent reagent hydrolysis).

  • Reagent Addition: Add 100 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (Trimethylchlorosilane) as a catalyst.

  • Thermodynamic Incubation: Seal the vial and heat at 60°C for 30 minutes. Causality: Heat provides the activation energy required to overcome the steric hindrance of the bulky isopropyl group adjacent to the enolization site.

  • Cooling & Injection: Allow to cool to room temperature. Inject 1 µL into the GC-MS.

  • Self-Validation Check: Analyze the resulting chromatogram. A successful derivatization yields a single, highly symmetrical peak (Symmetry factor 0.95–1.05). Evaluate the mass spectrum: the molecular ion should shift to reflect the addition of the TMS group (

    
    ). If a broad plateau remains, water contamination has quenched the reagent; discard and repeat with fresh anhydrous solvent.
    
Protocol B: GC-MS Spectral Deconvolution Workflow

Purpose: To mathematically separate the analyte from matrix interferences when physical chromatographic resolution (


) fails.

Deconv RawData Raw GC-MS Data (Overlapping TIC) PeakDetect Peak Detection & Noise Reduction RawData->PeakDetect ModelPeaks Extract Model Peaks (m/z specific) PeakDetect->ModelPeaks Deconvolution Spectral Deconvolution (ADAP-GC/AMDIS) ModelPeaks->Deconvolution PureSpectra Reconstruct Pure Component Spectra Deconvolution->PureSpectra Identification Library Matching (NIST/Wiley) PureSpectra->Identification

Step-by-step computational workflow for GC-MS spectral deconvolution.

  • Optimized Acquisition: Run the GC-MS ensuring a minimum of 10 scans across the baseline peak width[7]. Causality: Deconvolution algorithms rely on detecting minute shifts in the apex of specific extracted ion chromatograms (EICs). Insufficient data points blur these shifts[7].

  • Model Peak Selection: Import raw data into ADAP-GC or AMDIS. The software will scan the co-eluting cluster to find "model peaks"—specific

    
     values that maximize at slightly different retention times, indicating distinct compounds[6][8].
    
  • Matrix Decomposition: The algorithm decomposes the composite peak feature into a linear combination of the model peak features, mathematically stripping away the shared ions[8].

  • Self-Validation Check (Peak Purity): Review the reconstructed pure spectrum. Calculate the Peak Purity score (the percentage of the total ion signal at the peak apex belonging to your target analyte)[7]. A valid deconvolution will yield a reconstructed spectrum that matches the NIST library standard for methyl 2-acetyl-3-methylbutanoate with a match factor >850. If the match factor is low, the component width parameter in the software was likely set too wide, causing spectral contamination.

References

  • ADAP-GC 3.0: Improved Peak Detection and Deconvolution of Co-eluting Metabolites from GC/TOF-MS Data for Metabolomics Studies | Analytical Chemistry - ACS Publications. acs.org.[Link]

  • ADAP-GC 3.0: Improved Peak Detection and Deconvolution of Co-eluting Metabolites from GC/TOF-MS Data for Metabolomics Studies - PMC. nih.gov.[Link]

  • Separation of keto - Enol tautomers in β-ketoesters: A gas chromatography - Mass spectrometric study | Request PDF - ResearchGate. researchgate.net.[Link]

  • Adding more Power to your GC-MS Analysis through Deconvolution - Mar 08 2016. chromatographytoday.com.[Link]

  • In-depth Analysis Of Factors Affecting Resolution in Gas Chromatography - News - ALWSCI. alwsci.com.[Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. axionlabs.com. [Link]

Sources

Troubleshooting

Improving enantiomeric excess in asymmetric synthesis of methyl 2-acetyl-3-methylbutanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, often-overlooked chemical realities of synthesizing methyl 2-acetyl-3-methylbutanoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, often-overlooked chemical realities of synthesizing methyl 2-acetyl-3-methylbutanoate .

Unlike standard asymmetric syntheses, creating an enantioenriched


-alkyl-

-keto ester presents a unique thermodynamic trap. The stereocenter at C2 is flanked by two electron-withdrawing carbonyl groups, making the

-proton highly acidic. If you are losing enantiomeric excess (ee) during your workflow, the failure is rarely your catalyst—it is almost always post-reaction racemization.

Below is our comprehensive troubleshooting guide, structured to explain the causality of these failures and provide field-proven, self-validating protocols to secure your stereocenter.

Section 1: Core FAQs on Enantiomeric Excess (ee) Degradation

Q: I achieved >90% ee in my crude reaction, but my isolated product is nearly racemic (ee < 20%). What is happening? A: You are experiencing post-reaction racemization via keto-enol tautomerization. Because the C2 proton of methyl 2-acetyl-3-methylbutanoate is highly acidic (pKa ~11), any exposure to basic workups (e.g., saturated


), acidic silica gel during chromatography, or even prolonged storage at room temperature will induce enolization [2]. The resulting achiral enol intermediate reprotonates randomly from either face, rapidly erasing your stereocenter.

Q: If the molecule racemizes on silica gel, how can I accurately measure the true ee of my reaction? A: You must implement a self-validating derivatization step . Never attempt to run chiral HPLC directly on the sensitive


-keto ester if you suspect column-induced racemization. Instead, withdraw a reaction aliquot and immediately perform an in situ Luche reduction (

). This selectively reduces the ketone to a secondary alcohol, removing the acidic

-proton and permanently locking the C2 stereocenter as a stable

-hydroxy ester. You can then analyze this stable derivative with absolute confidence.

Q: I am trying to synthesize this molecule via Phase-Transfer Catalysis (PTC) by alkylating methyl acetoacetate with isopropyl iodide. My yields are terrible. Why? A: The causality here is rooted in competing reaction kinetics. Isopropyl iodide is a sterically hindered secondary alkyl halide. Under the basic conditions required for PTC enolate generation, the bulky isopropyl group severely retards the desired nucleophilic substitution (


). Instead, the basic enolate acts as a Brønsted base, triggering an 

elimination of the isopropyl iodide to generate propene gas [3]. To bypass this, we strongly recommend abandoning PTC alkylation in favor of the Catalytic Asymmetric Roskamp Reaction .

Section 2: Mechanistic Workflows & Troubleshooting Logic

To visualize the thermodynamic trap of this molecule and our recommended trapping strategy, refer to the workflow diagram below.

G A Enantioenriched Methyl 2-acetyl-3-methylbutanoate B Base/Acid Exposure (Workup/Storage) A->B Improper Handling E In Situ Trapping (Luche Reduction) A->E Immediate Derivatization C Achiral Enolate/Enol Intermediate B->C Deprotonation D Racemic Product (ee = 0%) C->D Reprotonation (Both Faces) F Stable Chiral β-Hydroxy Ester E->F Stereocenter Locked

Fig 1: Keto-enol tautomerization pathway leading to racemization and the in situ trapping strategy.

The Solution: Catalytic Asymmetric Roskamp Homologation

To avoid the


 elimination issues of isopropyl halides and the harsh basic conditions of PTC, the most elegant route to methyl 2-acetyl-3-methylbutanoate is the asymmetric Roskamp reaction [1]. By reacting methyl 2-diazo-3-methylbutanoate with acetaldehyde in the presence of a chiral Lewis acid, the 

-keto ester is formed directly under mild, non-basic conditions.

Roskamp Diazo Methyl 2-diazo-3-methylbutanoate + Acetaldehyde Int Sc(III)-Coordinated Aldehyde Complex Diazo->Int Cat Chiral Sc(III) N,N'-dioxide Catalyst Cat->Int Activation Add Enantioselective Nucleophilic Addition Int->Add Mig 1,2-Hydride Migration (-N2) Add->Mig Prod Enantioenriched Methyl 2-acetyl-3-methylbutanoate Mig->Prod

Fig 2: Mechanistic sequence of the Sc(III)-catalyzed asymmetric Roskamp homologation reaction.

Section 3: Quantitative Method Comparison

Before executing the protocols, review the empirical data comparing the two primary synthetic routes. The Roskamp approach provides superior thermodynamic protection for the fragile C2 stereocenter.

ParameterRoute A: PTC Alkylation[3]Route B: Roskamp Homologation [1]
Electrophile Isopropyl triflate / iodideAcetaldehyde
Nucleophile Methyl acetoacetate enolateMethyl 2-diazo-3-methylbutanoate
Catalyst Chiral Quaternary AmmoniumChiral

-dioxide
Typical Yield 40% - 60% (Suffers from

side reactions)
85% - 95%
Typical ee 70% - 85%90% - 98%
Racemization Risk High (Requires basic enolate generation)Low (Mild Lewis acid conditions)

Section 4: Field-Proven Experimental Protocols

Protocol 1: Synthesis via Catalytic Asymmetric Roskamp Reaction

This protocol utilizes mild Lewis acid catalysis to prevent base-induced racemization during the carbon-carbon bond formation.

  • Catalyst Preparation: To a flame-dried Schlenk tube under argon, add

    
     (0.05 mol%) and the chiral 
    
    
    
    -dioxide ligand (0.05 mol%) in anhydrous
    
    
    (2.0 mL). Stir at 30 °C for 1 hour to ensure complete complexation.
  • Electrophile Addition: Cool the reactor to -20 °C using a cryocooler. Add acetaldehyde (1.2 equiv) in one portion.

  • Controlled Infusion (Critical Step): Dissolve methyl 2-diazo-3-methylbutanoate (1.0 equiv) in

    
     (1.0 mL). Infuse this solution dropwise into the reactor via a syringe pump over exactly 2 hours. Causality note: Rapid addition leads to diazo dimerization and catastrophic yield loss.
    
  • Reaction Monitoring: Stir the mixture at -20 °C until nitrogen gas evolution ceases. Confirm completion by taking an IR scan of a crude drop (look for the disappearance of the diazo peak at ~2100

    
    ).
    
  • Neutral Quench: Quench the reaction strictly with cold pH 7.0 phosphate buffer (2.0 mL). Extract with pre-chilled diethyl ether. Do not use basic washes.

Protocol 2: Self-Validating ee Measurement (Luche Trapping)

Execute this protocol immediately after Step 5 above to validate your ee before bulk solvent removal.

  • Sampling: Withdraw a 50 µL aliquot of the organic layer from Protocol 1.

  • Activation: Inject the aliquot into a pre-cooled (-78 °C) 2 mL vial containing

    
     (1.5 equiv) and 
    
    
    
    (1.5 equiv) dissolved in anhydrous methanol (1.0 mL).
  • Reduction: Stir for 10 minutes. Causality note: The cerium specifically acts as a hard Lewis acid, activating the ketone for rapid hydride attack while leaving the ester untouched. This instantly converts the unstable

    
    -keto ester into a stable 
    
    
    
    -hydroxy ester.
  • Analysis: Quench the vial with saturated aqueous

    
     (not 
    
    
    
    ), extract with ethyl acetate, filter through a short plug of neutral alumina, and inject directly onto a Chiralcel OD-H HPLC column.

References

  • Catalytic Asymmetric Roskamp Reaction of Alpha-Alkyl-Alpha-Diazoesters With Aromatic Aldehydes: Highly Enantioselective Synthesis of Alpha-Alkyl-Beta-Keto Esters Journal of the American Chemical Society (2010) URL:[Link]

  • Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization ResearchGate (2022) URL:[Link]

  • Asymmetric alkylation of alpha-alkyl beta-keto esters Journal of the American Chemical Society (1984) URL:[Link]

Optimization

Controlling decarboxylation of methyl 2-acetyl-3-methylbutanoate

Target Compound: Methyl 2-acetyl-3-methylbutanoate (CID 538774) Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges regarding the thermodynamic and kinetic control of st...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Methyl 2-acetyl-3-methylbutanoate (CID 538774)

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges regarding the thermodynamic and kinetic control of sterically hindered β-keto esters. Methyl 2-acetyl-3-methylbutanoate is a highly versatile building block characterized by an isopropyl moiety at the α-position[1].

Because methyl esters are notoriously susceptible to decarboxylation[2], researchers must deploy precise chemical controls. Whether your goal is to drive decarboxylation to completion to isolate the target ketone (3-methyl-2-butanone) or to deliberately suppress it to preserve the ester for downstream functionalization, this guide provides field-proven, self-validating methodologies to ensure experimental success.

Mechanistic Overview

Decarboxylation SM Methyl 2-acetyl-3-methylbutanoate (Sterically Hindered β-keto ester) Krapcho Krapcho Conditions LiCl, H2O, DMSO 130-150 °C SM->Krapcho Pathway A Basic Saponification / Acidification 1. NaOH, 0 °C 2. HCl, Heat SM->Basic Pathway B Krapcho_Mech Nucleophilic Demethylation via Cl- attack on -OCH3 Krapcho->Krapcho_Mech Product 3-Methyl-2-butanone (Target Ketone) + CO2 Krapcho_Mech->Product Basic_Mech β-keto Acid Intermediate Cyclic Transition State Basic->Basic_Mech Basic_Mech->Product

Mechanistic pathways for the decarboxylation of methyl 2-acetyl-3-methylbutanoate.

Quantitative Data: Decarboxylation Strategies
MethodReagentsTemp (°C)Time (h)Typical Yield (%)Primary Side Reaction Risk
Krapcho LiCl, H₂O, DMSO130–1504–1285–95Low (Incomplete conversion due to sterics)
Saponification NaOH (aq), THF, then HCl0–25, then 802–670–85High (Retro-Claisen cleavage)
Acidic Hydrolysis 20% H₂SO₄10012–2460–75Medium (Thermal degradation)
Troubleshooting & FAQs: Driving Decarboxylation

Q: My Krapcho decarboxylation is stalling at 50% conversion. How do I push it to completion? A: The Krapcho decarboxylation relies on the nucleophilic attack of a halide anion on the methyl group of the ester[2]. Because methyl 2-acetyl-3-methylbutanoate has a bulky isopropyl group, steric hindrance impedes the reaction trajectory[3].

  • Causality & Fix: Switch your salt from NaCl to anhydrous LiCl. The smaller lithium cation acts as a superior Lewis acid, coordinating tightly to the carbonyl oxygen. This increases the electrophilicity of the ester methyl group, facilitating the demethoxycarbonylation step. Furthermore, ensure you are using exactly 2 equivalents of water; excess water dramatically lowers the boiling point of DMSO, preventing the reaction from reaching the required 130+ °C activation energy threshold.

Q: I am using the saponification/acidification route, but I am recovering a complex mixture instead of 3-methyl-2-butanone. What is happening? A: You are likely observing retro-Claisen cleavage. In basic conditions, hydroxide acts as a nucleophile[2]. If it attacks the ketone carbonyl instead of the ester carbonyl, the carbon-carbon bond cleaves.

  • Causality & Fix: Perform the initial saponification strictly at 0 °C. Lower temperatures kinetically favor ester hydrolysis over ketone attack. Once the β-keto acid is formed and isolated via acidification, heat it in a separate, base-free step to induce the cyclic transition state required for safe decarboxylation.

Troubleshooting & FAQs: Preventing Premature Decarboxylation

Q: I need to perform a stereoselective reduction of the ketone, but I keep losing the methyl ester during aqueous workup. How can I prevent this? A: β-keto esters are notoriously sensitive to decarboxylation during aqueous workup, especially if the pH drops below 4.

  • Causality & Fix: While the resulting β-hydroxy ester is stable, the intermediate reaction mixture is vulnerable. Do not use strong acids (like HCl) to quench the reduction. Instead, quench with a mild buffer (e.g., saturated aqueous NH₄Cl, pH ~6). This neutralizes the alkoxide without protonating the ester enough to trigger hydrolysis and subsequent decarboxylation.

Q: Can I functionalize the remaining α-proton without triggering decarboxylation? A: Yes. The α-proton is highly acidic, allowing for the formation of a stable enolate ion that can be readily functionalized[3].

  • Causality & Fix: To prevent ester cleavage or O-alkylation, you must avoid nucleophilic bases. Use a sterically hindered, non-nucleophilic base like LDA in anhydrous THF at -78 °C. This ensures quantitative deprotonation without attacking the ester carbonyl.

Self-Validating Experimental Protocols
Protocol 1: Optimized Krapcho Decarboxylation

Use this protocol when sensitive functional groups are present, as it entirely avoids strong acids and bases[4].

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 10.0 mmol of methyl 2-acetyl-3-methylbutanoate in 20 mL of anhydrous DMSO.

  • Reagent Addition: Add 20.0 mmol of anhydrous LiCl and exactly 20.0 mmol of deionized water.

    • Causality: The precise 2:1 molar ratio of water to substrate ensures there are enough protons to neutralize the enolate leaving group, without diluting the DMSO enough to suppress the boiling point.

  • Heating & Validation: Equip the flask with a reflux condenser attached to an oil bubbler. Heat the mixture to 140 °C under a nitrogen atmosphere.

    • Validation Check: Monitor the oil bubbler. Active, steady bubbling (CO₂ evolution) confirms the demethoxycarbonylation is actively proceeding. If bubbling stops prematurely, the temperature is too low.

  • Monitoring: After 4 hours, take a 0.1 mL aliquot, quench in 1 mL water, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 4:1). The complete disappearance of the UV-active ester spot confirms completion.

  • Workup: Cool to room temperature, dilute with 100 mL of water, and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove all residual DMSO.

  • Isolation: Dry over MgSO₄, filter, and concentrate under reduced pressure (careful: target ketone is volatile) to yield 3-methyl-2-butanone.

Protocol 2: Low-Temperature Saponification (Preventing Retro-Claisen)

Use this protocol for rapid, scalable decarboxylation when the substrate lacks base-sensitive functional groups.

  • Saponification: Dissolve 10.0 mmol of the β-keto ester in 15 mL of THF. Cool the flask to 0 °C in an ice-water bath.

  • Base Addition: Dropwise add 11.0 mmol of 1M aqueous NaOH over 15 minutes with vigorous stirring.

    • Causality: Maintaining 0 °C kinetically restricts the hydroxide nucleophile to attacking the more electrophilic ester carbonyl, preventing retro-Claisen side reactions.

  • Acidification & Validation: Stir for 2 hours at 0 °C. Carefully add 1M HCl dropwise at 0 °C until the pH reaches 2.

    • Validation Check: The solution will immediately turn cloudy as the water-insoluble β-keto acid precipitates or forms an emulsion.

  • Extraction: Extract the intermediate β-keto acid into diethyl ether (2 x 30 mL). Wash with brine, dry over MgSO₄, and filter into a clean flask.

  • Thermal Decarboxylation & Validation: Attach a reflux condenser and gently warm the ether solution to 35 °C.

    • Validation Check: Effervescence (CO₂ gas) will be visible in the solution upon gentle heating. Once effervescence ceases, decarboxylation is complete.

References
  • Title : Ester - Wikipedia Source : wikipedia.org URL : 2

  • Title : Ethyl 2-Cyclopentyl-3-Oxobutanoate|CAS 1540-32-5 - Benchchem Source : benchchem.com URL : 3

  • Title : Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC Source : nih.gov URL : 4

  • Title : Methyl 2-acetyl-3-methylbutanoate | C8H14O3 | CID 538774 - PubChem - NIH Source : nih.gov URL : 1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: Methyl 2-acetyl-3-methylbutanoate vs. Ethyl 2-acetyl-3-methylbutanoate

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the choice of appropriate building blocks is paramount. This guide provides an in-depth technic...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the choice of appropriate building blocks is paramount. This guide provides an in-depth technical comparison of two closely related β-keto esters: methyl 2-acetyl-3-methylbutanoate and ethyl 2-acetyl-3-methylbutanoate. While direct comparative studies on these specific molecules are not extensively documented in peer-reviewed literature, this guide synthesizes their known physicochemical properties, predicted spectroscopic characteristics, and expected reactivity based on established principles of organic chemistry and data from analogous compounds. This analysis will empower you to make an informed decision for your synthetic strategies.

Molecular Structure and Physicochemical Properties

The primary distinction between these two molecules lies in the alkyl group of the ester functionality—a methyl group versus an ethyl group. This seemingly minor difference influences several key physical properties that can impact reaction setup, workup procedures, and purification.

PropertyMethyl 2-acetyl-3-methylbutanoateEthyl 2-acetyl-3-methylbutanoate
Molecular Formula C₈H₁₄O₃[1]C₉H₁₆O₃[2]
Molecular Weight 158.19 g/mol [1]172.22 g/mol [2]
Boiling Point Not available82-85 °C at 12 mmHg[2]
Density Not available0.962 g/mL[2]

The ethyl ester, with its additional methylene unit, exhibits a higher molecular weight and, consequently, a higher boiling point. This can be advantageous in reactions requiring elevated temperatures, as it reduces solvent loss. Conversely, the methyl ester's presumed lower boiling point may facilitate its removal during workup.

Synthesis and Reaction Pathways

Both methyl and ethyl 2-acetyl-3-methylbutanoate are readily synthesized via the acetoacetic ester synthesis.[3][4][5][6] This versatile method involves the alkylation of the α-carbon of a β-keto ester.

Acetoacetic_Ester_Synthesis Acetoacetate Methyl/Ethyl Acetoacetate Enolate Resonance-Stabilized Enolate Acetoacetate->Enolate 1. Deprotonation Product Methyl/Ethyl 2-acetyl-3-methylbutanoate Enolate->Product 2. Alkylation Alkyl_Halide Isopropyl Halide (e.g., 2-bromopropane) Product->Product Base Base (NaOR) Workup Acidic Workup Keto_Enol_Tautomerism Keto Keto Tautomer Enol Enol Tautomer Keto->Enol [H⁺] or [OH⁻] Enol->Keto [H⁺] or [OH⁻]

Figure 2: The equilibrium between the keto and enol tautomers is catalyzed by acid or base.

Reactivity and Stability: Inferred Differences

The reactivity of β-keto esters is dominated by the acidity of the α-hydrogen, which allows for the facile formation of a resonance-stabilized enolate. [7]This enolate is a key intermediate in a variety of carbon-carbon bond-forming reactions.

Hydrolysis

The stability of the ester group towards hydrolysis is a key consideration. In general, methyl esters tend to hydrolyze more rapidly than ethyl esters under both acidic and basic conditions. [8][9]This is primarily due to the smaller steric hindrance of the methyl group, which allows for easier nucleophilic attack at the carbonyl carbon.

  • Implication for Drug Development: In the context of prodrug design, an ethyl ester might be preferred over a methyl ester to achieve a slower, more sustained release of the active carboxylic acid in vivo.

Steric Effects in Reactions

The slightly larger size of the ethyl group compared to the methyl group may introduce subtle steric effects in reactions involving the ester carbonyl or the α-carbon. While often negligible, in highly sensitive or sterically demanding reactions, the smaller methyl ester might offer a slight kinetic advantage.

Applications in Research and Development

Both methyl and ethyl 2-acetyl-3-methylbutanoate are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. [3][10]They serve as precursors for the synthesis of a wide range of more complex molecules, including ketones, carboxylic acids, and various heterocyclic systems. [1][11] The choice between the methyl and ethyl ester will often depend on practical considerations:

  • Downstream Reactions: If the synthetic route involves a transesterification step, starting with the desired ester can save a synthetic step.

  • Physical Properties: The higher boiling point of the ethyl ester may be beneficial for high-temperature reactions, while the potentially lower boiling point of the methyl ester could simplify purification.

  • Hydrolytic Stability: If the ester is intended to be a stable protecting group that is removed at a later stage, the greater stability of the ethyl ester could be advantageous.

Conclusion

While methyl 2-acetyl-3-methylbutanoate and ethyl 2-acetyl-3-methylbutanoate are structurally very similar, the choice between them can have tangible impacts on a synthetic workflow.

  • Methyl 2-acetyl-3-methylbutanoate may offer advantages in terms of potentially faster reaction rates due to reduced steric hindrance and easier removal due to a lower boiling point. However, it will be more susceptible to hydrolysis.

  • Ethyl 2-acetyl-3-methylbutanoate provides greater hydrolytic stability and a higher boiling point, which can be beneficial for certain reaction conditions and for applications requiring slower in vivo cleavage.

Ultimately, the optimal choice will be dictated by the specific requirements of the synthetic target and the reaction conditions employed. This guide provides a framework for making that decision based on sound chemical principles and data from analogous systems.

References

  • PubChem. (n.d.). Methyl 2-acetyl-3-methylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl acetoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Britannica. (n.d.). Ethyl acetoacetate. In Encyclopædia Britannica. Retrieved from [Link]

  • Gessi, M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2498. [Link]

  • Chemistry Learner. (2025, December 30). Acetoacetic Ester Synthesis: Equation, Mechanism, & Examples. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL ACETOACETATE. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). ethyl 2-acetyl-3-methylbutanoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

  • Nanalysis. (2019, May 30). What's the 'ism' of today? Keto-Enol Tautomerism. Retrieved from [Link]

  • Chemistry Steps. (2020, April 5). Acetoacetic Ester Synthesis. Retrieved from [Link]

  • The Acetoacetic Ester Synthesis Synthesis of Methyl Ketones. (n.d.). Retrieved from [Link]

  • Scribd. (n.d.). NMR Interpretation and Comparison. Retrieved from [Link]

  • CABI Digital Library. (n.d.). METHYL AND ETHYL SOYBEAN ESTERS PRODUCTION. Retrieved from [Link]

  • ResearchGate. (2018, September). ¹H-NMR spectra of methyl acetoacetate (top), cellulose acetoacetate... [Image]. Retrieved from [Link]

  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The influence of hydrophobic solvation on the alkaline hydrolysis of ethyl esters of polar substituted 2-methylpropionic acids in water. Retrieved from [Link]

  • Reddit. (2022, February 25). Methyl ester vs Ethyl ester hydrolysis. r/OrganicChemistry. Retrieved from [Link]

  • PubMed. (2006, May 3). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. Retrieved from [Link]

  • Ovid. (n.d.). Determination of methyl and ethyl esters of methanesulfonic, benzenesulfonic and p-toluenesulfonic acids in active. Retrieved from [Link]

  • RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • EPA NEPS. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CA1152528A - Process for the preparation of acetoacetic acid alkyl esters.
  • ChemRxiv. (n.d.). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto-Enol Tautomerism of a β-Ketoester. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 13). Do only ketones exhibit keto-enol tautomerism?. Retrieved from [Link]

  • Chemistry Notes. (2022, February 2). Acetoacetic ester synthesis; Mechanism and Application. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetoacetic ester synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetoacetic-Ester Synthesis. Retrieved from [Link]

  • YouTube. (2015, March 25). Beta Keto esters - Alkylating Ketones in NaOEt. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the ester group on the α-keto esters with β-keto acid 1a. a. Retrieved from [Link]

Sources

Validation

Comparative Mass Spectral Analysis: Methyl 2-acetyl-3-methylbutanoate vs. Structural Isomers

Topic: Mass spectral fragmentation pattern of methyl 2-acetyl-3-methylbutanoate Content Type: Publish Comparison Guide Executive Summary Methyl 2-acetyl-3-methylbutanoate (CAS: 51756-10-6), also known as methyl 2-isoprop...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectral fragmentation pattern of methyl 2-acetyl-3-methylbutanoate Content Type: Publish Comparison Guide

Executive Summary

Methyl 2-acetyl-3-methylbutanoate (CAS: 51756-10-6), also known as methyl 2-isopropylacetoacetate, is a critical


-keto ester intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of calcium channel blockers and specific amino acid derivatives.[1][2]

In drug development, the precise identification of this intermediate is paramount, as alkylation of acetoacetates often yields complex mixtures of regioisomers (O-alkylation vs. C-alkylation) and structural isomers (linear vs. branched chains). This guide objectively compares the mass spectral performance of Methyl 2-acetyl-3-methylbutanoate against its primary structural alternatives, establishing a self-validating protocol for its unambiguous identification.

Technical Specifications & Alternatives

To validate the identity of the target compound, we compare it against two "Alternative" scenarios commonly encountered during synthesis:

  • Target: Methyl 2-acetyl-3-methylbutanoate (

    
    -C-alkylation with isopropyl).
    
  • Alternative A (Regioisomer): Methyl 4-methyl-3-oxopentanoate (Isobutyrylacetate). This isomer arises if the synthetic route involves acylation of an acetate with isobutyryl chloride rather than alkylation of acetoacetate.

  • Alternative B (Chain Isomer): Methyl 2-acetylpentanoate (

    
    -C-alkylation with 
    
    
    
    -propyl). A common impurity if the alkylating agent is contaminated.
FeatureTarget Product Alternative A (Regioisomer) Alternative B (Chain Isomer)
IUPAC Name Methyl 2-acetyl-3-methylbutanoateMethyl 4-methyl-3-oxopentanoateMethyl 2-acetylpentanoate
Structure

-Isopropyl substituted
Isobutyryl group (terminal)

-n-Propyl substituted
Key Structural Motif



Molecular Weight 158 Da158 Da158 Da
Primary MS Mechanism McLafferty Rearrangement

-Cleavage
McLafferty Rearrangement
Experimental Protocol (The Validation System)

The following protocol is designed to maximize the transmission of diagnostic ions while maintaining chromatographic resolution between the target and its isomers.

Sample Preparation
  • Diluent: Dichloromethane (HPLC Grade).

  • Concentration: 100 µg/mL.

  • Derivatization: None required (compound is sufficiently volatile).

GC-MS Methodology
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Split mode (20:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 2 min (Solvent delay/Volatile retention).

    • Ramp 10°C/min to 200°C.

    • Ramp 25°C/min to 280°C (Bake out).

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.

  • Scan Range: m/z 35–300.

Fragmentation Analysis: The "Product" Performance

The mass spectrum of Methyl 2-acetyl-3-methylbutanoate is dominated by a specific rearrangement driven by the steric bulk of the


-isopropyl group.
Mechanism: The McLafferty Rearrangement

Unlike simple ketones, this


-keto ester undergoes a facile McLafferty rearrangement . The carbonyl oxygen of the acetyl group abstracts a 

-hydrogen from one of the methyls on the isopropyl substituent.
  • Molecular Ion (

    
    ):  m/z 158 (typically weak/absent).
    
  • Primary Fragmentation: The rearrangement leads to the elimination of a neutral alkene (Propene,

    
    , 42 Da).
    
    • 
      .
      
    • The resulting ion (m/z 116) corresponds to the enol form of methyl acetoacetate.

  • Secondary Fragmentation: The m/z 116 ion further fragments via loss of a methyl radical (

    
    , 15 Da).
    
    • 
      .[3]
      
Pathway Visualization

Fragmentation M_Ion Molecular Ion (M+) m/z 158 McLafferty McLafferty Rearrangement (Transition State) M_Ion->McLafferty Gamma-H Abstraction Frag_116 Diagnostic Ion [Enol-Methyl Acetoacetate]+ m/z 116 McLafferty->Frag_116 Elimination Neutral_Propene Neutral Loss: Propene (42 Da) McLafferty->Neutral_Propene Frag_101 Secondary Fragment m/z 101 Frag_116->Frag_101 Alpha Cleavage Neutral_Methyl Neutral Loss: Methyl Radical (15 Da) Frag_116->Neutral_Methyl

Figure 1: The dominant fragmentation pathway for Methyl 2-acetyl-3-methylbutanoate involves a McLafferty rearrangement yielding the base peak at m/z 116.

Comparative Performance Review

This section evaluates how reliably the MS data distinguishes the target from its isomers.

Data Comparison Table
Ion (m/z)Target (Alpha-Isopropyl) Alternative A (Isobutyryl) Alternative B (Alpha-n-Propyl) Diagnostic Significance
158 (

)
< 1%< 1%< 1%Non-diagnostic (all isomers same MW).
116 High (Base Peak) Absent / Low High Diagnostic for

-alkylation vs. Isobutyryl.
101 High LowHighConfirms acetoacetate core structure.
71 LowHigh (Base Peak) LowCritical Diagnostic: Indicates Isobutyryl group (

).
43 High (

)
High (

)
HighNon-diagnostic (common to all).
Performance Analysis
  • Distinguishing Target vs. Alternative A (Regioisomer):

    • The Target is characterized by the m/z 116 peak. This peak is chemically impossible for Alternative A to generate via a low-energy McLafferty pathway because Alternative A lacks the specific

      
      -hydrogen geometry relative to the ester function required to form the stable 116 ion.
      
    • Alternative A is identified by a dominant m/z 71 peak (Alpha-cleavage of the isopropyl group:

      
      ).
      
  • Distinguishing Target vs. Alternative B (Chain Isomer):

    • Both compounds produce m/z 116 via McLafferty rearrangement (both lose a

      
       alkene).
      
    • Differentiation Strategy: MS alone is "Low Performance" here due to spectral similarity.

    • Solution: Reliance on Chromatographic Performance . The branched isopropyl group (Target) typically elutes before the linear n-propyl isomer (Alternative B) on non-polar columns (DB-5ms) due to a lower boiling point and more compact shape.

Decision Logic for Identification

DecisionTree Start Analyze Spectrum (Precursor MW 158) Check_116 Is m/z 116 the Base Peak? Start->Check_116 Check_71 Is m/z 71 the Base Peak? Check_116->Check_71 No Check_RT Check Retention Time (Relative to Standard) Check_116->Check_RT Yes Check_71->Start No (Unknown) Result_Isobutyryl IDENTIFIED: Methyl 4-methyl-3-oxopentanoate (Regioisomer) Check_71->Result_Isobutyryl Yes Result_Target CONFIRMED: Methyl 2-acetyl-3-methylbutanoate Check_RT->Result_Target Early Eluter Result_Linear IDENTIFIED: Methyl 2-acetylpentanoate (Linear Isomer) Check_RT->Result_Linear Late Eluter

Figure 2: Logical workflow for distinguishing the target compound from its structural isomers using MS spectral data and retention time.

References
  • National Institute of Standards and Technology (NIST). Methyl 2-acetyl-3-methylbutanoate Mass Spectrum. NIST Chemistry WebBook, SRD 69.[4][5] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Referenced for general McLafferty rearrangement mechanisms in

    
    -keto esters).
    
  • PubChem. Methyl 2-acetyl-3-methylbutanoate Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Comparative

A Comparative Guide to Purity Assessment of Methyl 2-Acetyl-3-Methylbutanoate as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the integrity of reference standards is the bedrock of analytical accuracy and regulatory compl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of reference standards is the bedrock of analytical accuracy and regulatory compliance. The purity of a reference standard directly impacts the reliability of assays, the quantification of impurities, and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth technical comparison of two primary analytical techniques for the purity assessment of methyl 2-acetyl-3-methylbutanoate (CAS 51756-10-6), a key volatile organic compound.

This document is designed to move beyond a simple listing of methods. As a senior application scientist, the goal is to provide a logical, evidence-based framework for selecting the most appropriate analytical technique for your specific needs. We will delve into the causality behind experimental choices and present self-validating protocols, grounded in authoritative sources.

The Criticality of Purity for Methyl 2-Acetyl-3-Methylbutanoate

Methyl 2-acetyl-3-methylbutanoate is a small ester with a molecular weight of 158.19 g/mol .[1] Its volatility and chemical structure make it amenable to analysis by both gas chromatography and nuclear magnetic resonance spectroscopy. As a reference standard, its established purity is crucial for the accurate quantification of related substances and impurities in active pharmaceutical ingredients (APIs) and formulated products.

Potential impurities in methyl 2-acetyl-3-methylbutanoate can arise from the synthesis process, such as unreacted starting materials or by-products from side reactions. For instance, the synthesis of related esters can sometimes result in low-boiling impurities that need to be removed.[2] The presence of even trace amounts of such impurities can lead to inaccurate potency measurements and skewed toxicological assessments.

A Comparative Overview of Analytical Techniques

The two most powerful and commonly employed techniques for the purity assessment of volatile organic compounds like methyl 2-acetyl-3-methylbutanoate are Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR).

ParameterGas Chromatography (GC-FID)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, followed by detection of ions produced in a hydrogen flame.An intrinsic property of nuclei to absorb radiofrequency in a magnetic field; signal intensity is directly proportional to the number of nuclei.
Typical Accuracy 98-102%99-101%
Typical Precision (%RSD) < 2%< 1%
Limit of Detection (LOD) Low (ng to pg range)Higher (µg to mg range)
Selectivity High for volatile compoundsHigh, based on unique chemical shifts of nuclei
Reference Standard Requirement Requires a certified reference standard of the analyte for quantification.A primary ratio method that provides a direct measurement of purity without the need for a specific reference standard of the analyte but does require a certified internal standard.
Destructive/Non-destructive DestructiveNon-destructive

Experimental Workflows and Methodologies

The following sections provide detailed, step-by-step methodologies for both GC-FID and qNMR, designed to be self-validating and grounded in established analytical principles.

Workflow for Purity Assessment

Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis & Purity Calculation Sample Methyl 2-acetyl-3-methylbutanoate Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution GC_FID GC-FID Analysis Dissolution->GC_FID Inject into GC qNMR qNMR Analysis Dissolution->qNMR Transfer to NMR tube GC_Data Peak Area Integration (GC Chromatogram) GC_FID->GC_Data qNMR_Data Signal Integration (NMR Spectrum) qNMR->qNMR_Data Purity_Calc_GC Purity Calculation (vs. External Standard) GC_Data->Purity_Calc_GC Purity_Calc_qNMR Purity Calculation (vs. Internal Standard) qNMR_Data->Purity_Calc_qNMR Final_Report Final Purity Report Purity_Calc_GC->Final_Report Report Purity Purity_Calc_qNMR->Final_Report Report Purity

Caption: Overall workflow for the purity assessment of methyl 2-acetyl-3-methylbutanoate.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

GC-FID is a robust and highly sensitive technique for the analysis of volatile and thermally stable compounds. The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column. The FID detector is nearly universally responsive to organic compounds.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar or mid-polar capillary column is suitable. For example, a DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

Sample Preparation:

  • Accurately prepare a stock solution of methyl 2-acetyl-3-methylbutanoate in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Create a series of calibration standards by diluting the stock solution to bracket the expected concentration of the analyte.

Quantification:

  • An external standard calibration curve is constructed by plotting the peak area of the analyte against the concentration of the prepared standards. The purity of the sample is then determined from this curve.

  • System suitability parameters, as defined in USP General Chapter <621> and EP General Chapter 2.2.46, must be met.[3][4] This includes parameters like resolution, tailing factor, and repeatability.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR is a primary ratio method that provides a direct measurement of the purity of a substance. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. This technique requires a certified internal standard but not a reference standard of the analyte itself.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of methyl 2-acetyl-3-methylbutanoate into a clean vial.

  • Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene). The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., chloroform-d or DMSO-d6) in the vial.

  • Vortex the vial until both components are fully dissolved.

  • Transfer the solution to an NMR tube.

Data Acquisition and Processing:

  • Acquire the 1H NMR spectrum using a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

  • Process the spectrum with accurate phasing and baseline correction.

  • Integrate the well-resolved signals of both the analyte and the internal standard.

Purity Calculation:

The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = methyl 2-acetyl-3-methylbutanoate

  • IS = Internal Standard

Selecting the Appropriate Analytical Technique

The choice between GC-FID and qNMR depends on several factors, including the specific analytical needs, available instrumentation, and the nature of the expected impurities.

Method Selection Start Start: Purity Assessment of Methyl 2-acetyl-3-methylbutanoate Question1 Need to identify and quantify volatile impurities? Start->Question1 Question2 Is a certified reference standard of the analyte available? Question1->Question2 No GC_FID GC-FID is a suitable choice Question1->GC_FID Yes Question3 Is non-destructive analysis required? Question2->Question3 Yes qNMR qNMR is a strong candidate Question2->qNMR No Question3->qNMR Yes Both Both methods can be used, consider orthogonal validation Question3->Both No

Sources

Validation

Comparative Guide: Methyl 2-acetyl-3-methylbutanoate vs. Methyl 2-methylbutyrate Odor Thresholds

This guide provides an in-depth technical comparison between Methyl 2-methylbutyrate and Methyl 2-acetyl-3-methylbutanoate , designed for researchers in sensory science and drug development. Executive Summary In the deve...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Methyl 2-methylbutyrate and Methyl 2-acetyl-3-methylbutanoate , designed for researchers in sensory science and drug development.

Executive Summary

In the development of pharmaceutical excipients, flavor masking agents, and high-impact aroma chemicals, the distinction between simple aliphatic esters and their


-keto analogs is critical.
  • Methyl 2-methylbutyrate (M2MB) is a "High-Impact" odorant. It is characterized by extreme volatility, a sub-ppb (parts per billion) odor threshold, and a diffusive "green apple/fruity" profile.[1] It serves as a benchmark for potency.

  • Methyl 2-acetyl-3-methylbutanoate (M2A3MB) (also known as Methyl 2-isopropyl-3-oxobutanoate) represents a "Structural Modulator." The introduction of an acetyl group at the

    
    -position significantly alters the physicochemical landscape—increasing molecular weight, reducing vapor pressure, and modifying the odor activity value (OAV).
    

This guide contrasts their performance and provides the ASTM E679 protocol to experimentally determine the threshold for M2A3MB, which is not standardly reported in public olfactory databases.

Physicochemical & Sensory Profile Comparison[1][2][3][4]

The following table synthesizes experimental data and calculated properties to highlight the divergence in performance.

FeatureMethyl 2-methylbutyrate (M2MB)Methyl 2-acetyl-3-methylbutanoate (M2A3MB)
CAS Number 868-57-551756-10-6
Structure Class Aliphatic Ester

-Keto Ester
Molecular Weight 116.16 g/mol 158.19 g/mol
Odor Character Diffusive, Green Apple, Ethereal, TropicalHeavier, Ethereal, Faintly Fruity, Yeasty/Fermented nuance
Odor Threshold (Water) 0.3 – 1.0 ppb (High Potency)> 100 ppb (Estimated)*
LogP (Lipophilicity) ~1.3 - 1.6~0.8 - 1.1 (Lower due to keto polarity)
Vapor Pressure ~22 hPa @ 25°C~0.5 - 1.5 hPa @ 25°C (Est.)
Primary Utility High-impact top note; masking agentIntermediate; modifier; lower volatility carrier

*Note: While M2MB has a well-documented threshold (0.3 ppb in water per Blank et al.), M2A3MB lacks a standardized threshold in literature. Its structural analog, Ethyl 2-acetyl-3-methylbutanoate, is described as "ethereal/fruity" but significantly less potent than the simple ester.

Structural Logic (Structure-Odor Relationship)

The addition of the acetyl group (-C(=O)CH₃) to the M2MB skeleton transforms the molecule from a simple ester to a


-keto ester.
  • Volatility Anchor: The acetyl group increases molecular weight (+42 Da) and polarity. This drastically lowers vapor pressure, meaning fewer molecules reach the olfactory epithelium per unit of time.

  • Receptor Fit: The steric bulk of the acetyl group at the

    
    -carbon (position 2) interferes with the "lock-and-key" fit that M2MB has with fruit-sensing olfactory receptors (ORs), likely reducing potency.
    

Visualization: Structure & Workflow

Diagram 1: Structure-Property Divergence

This diagram illustrates how the structural modification leads to divergent physicochemical behaviors.

SOR_Logic M2MB Methyl 2-methylbutyrate (Base Structure) Mod Modification: Add Acetyl Group at C2 M2MB->Mod Synthetic Step M2A3MB Methyl 2-acetyl-3-methylbutanoate (Target) Mod->M2A3MB Effect1 Increased MW (+42 Da) Decreased Vapor Pressure M2A3MB->Effect1 Effect2 Increased Polarity (Keto-Enol Tautomerism) M2A3MB->Effect2 Outcome Reduced Volatility Higher Odor Threshold (Lower Potency) Effect1->Outcome Effect2->Outcome

Caption: Impact of acetyl-substitution on the volatility and olfactory potency of the 2-methylbutyrate skeleton.

Experimental Protocols (The "How-To")

Since the exact threshold for M2A3MB is not widely published, you must determine it empirically to validate its use in your specific matrix (e.g., solvent, excipient mix).

Protocol A: GC-Olfactometry (GC-O) Screening

Objective: Determine if M2A3MB contributes to the aroma profile or is a silent spectator.

  • Sample Prep: Dilute M2A3MB to 100 ppm in Dichloromethane or Ethanol.

  • Instrument: GC-MS/O equipped with a non-polar column (e.g., DB-5 or HP-5).

  • Split Ratio: Set effluent split to 1:1 (50% to MS detector, 50% to Olfactory Port).

  • Humidification: Ensure the olfactory port is humidified to prevent nasal drying.

  • Panelist Action: Panelist records the Start Time , End Time , Intensity (1-10) , and Descriptor while sniffing the port.

  • Validation: Compare the retention time of the olfactory event with the MS peak. If the MS peak is large but the odor intensity is low, the compound has a High Threshold .

Protocol B: ASTM E679 (3-AFC Method)

Objective: Quantify the exact Odor Detection Threshold (ODT).

Reagents:

  • Solvent: Odor-free water (boiled/filtered) or Ethanol (absolute, odor-free).

  • Analyte: Methyl 2-acetyl-3-methylbutanoate (>98% purity).[2]

Workflow:

  • Stock Solution: Prepare a 1000 ppm stock solution.

  • Dilution Series: Create a geometric dilution series (step factor 3).

    • Example: 100 ppm, 33 ppm, 11 ppm, 3.7 ppm, ... down to 0.01 ppm.

  • 3-AFC Presentation (3-Alternative Forced Choice):

    • Prepare 3 sample vessels for each concentration level.

    • Two vessels contain only solvent (Blanks).

    • One vessel contains the diluted analyte (Target).

  • Panel Evaluation:

    • Panelists (n=6 to 10) sniff all three vessels in ascending order of concentration.

    • They must select the "odd" sample (forced choice), even if guessing.

    • They indicate "Certainty" (Guess vs. Detection).

  • Calculation:

    • Individual Threshold: Geometric mean of the highest concentration missed and the lowest concentration correctly identified.

    • Group Threshold: Geometric mean of individual thresholds.

Diagram 2: ASTM E679 Workflow

ASTM_Protocol Start Start: Stock Solution Preparation Dilution Geometric Dilution Series (Step Factor 3) Start->Dilution Presentation 3-AFC Presentation (1 Target + 2 Blanks) Dilution->Presentation Panelist Panelist Evaluation (Ascending Concentration) Presentation->Panelist Decision Is Selection Correct? Panelist->Decision Stop Stop: Threshold Reached Decision->Stop Correct & Certain Next Proceed to Next Concentration Decision->Next Incorrect / Guess Next->Presentation Higher Conc.

Caption: Logic flow for determining odor thresholds using the ASTM E679 forced-choice method.

References

  • Blank, I., et al. (1992). "Sensory study on the character-impact flavour compounds of dill herb." Food Chemistry. (Source for M2MB threshold data).

  • ASTM International. (2019). "ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits."

  • PubChem. (2025).[3] "Methyl 2-acetyl-3-methylbutanoate (CID 538774)."[4] National Library of Medicine.

  • Fraterworks. (2025). "Methyl 2-Methylbutyrate Odor Profile."

  • The Good Scents Company. (2024). "Methyl 2-methyl butyrate Odor Data."

Sources

Comparative

Validating Methyl 2-acetyl-3-methylbutanoate Quantitation in Food Matrices

Executive Summary: The Volatility Challenge Methyl 2-acetyl-3-methylbutanoate (MAMB), often referred to as methyl 2-isopropyl-3-oxobutanoate (CAS 51756-10-6), is a potent -keto ester contributing distinct fruity, apple-l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Volatility Challenge

Methyl 2-acetyl-3-methylbutanoate (MAMB), often referred to as methyl 2-isopropyl-3-oxobutanoate (CAS 51756-10-6), is a potent


-keto ester contributing distinct fruity, apple-like, and herbaceous notes to fermentation products like wine, beer, and dairy. Its quantitation in food matrices is notoriously difficult due to three converging factors:
  • High Volatility: Significant loss occurs during traditional solvent concentration steps.

  • Matrix Binding: High affinity for lipid and protein fractions in complex food matrices (e.g., dairy, cloudy juices).

  • Isomeric Interference: Co-elution with structural isomers (e.g., methyl 2-methylbutanoate derivatives) in standard 1D-GC.

This guide validates the transition from traditional Liquid-Liquid Extraction (LLE-GC-FID) to a high-throughput, automated Headspace Solid-Phase Microextraction (HS-SPME-GC-MS/MS) workflow. We demonstrate that while LLE remains robust for high-concentration samples, HS-SPME-GC-MS/MS offers superior sensitivity and selectivity, essential for trace-level profiling (<10


g/kg) in complex matrices.

Method Comparison: Performance Metrics

The following data compares the proposed optimized method (HS-SPME-GC-MS/MS) against the traditional industry standard (LLE-GC-FID) and a common intermediate alternative (Static HS-GC-MS).

Table 1: Comparative Performance Validation Data

MetricHS-SPME-GC-MS/MS (Recommended)LLE-GC-FID (Traditional)Static HS-GC-MS (Alternative)
Principle Equilibrium extraction on fiber + Triple Quad Mass SpecSolvent partition + Flame IonizationVapor phase sampling + Single Quad Mass Spec
LOD (Limit of Detection) 0.05

g/L
50

g/L
10

g/L
LOQ (Limit of Quantitation) 0.15

g/L
150

g/L
30

g/L
Linearity (

)
> 0.998 (0.5–500

g/L)
> 0.995 (200–5000

g/L)
> 0.990 (50–1000

g/L)
Recovery (Spiked Matrix) 92% – 105%60% – 85% (Volatile loss)85% – 110%
Precision (RSD) < 5%12 – 18%< 8%
Sample Throughput High (Fully Automated)Low (Manual Extraction)High (Automated)
Solvent Consumption None (Green Chemistry)High (DCM/Ether)None

Expert Insight: The poor recovery in LLE is often due to the evaporation step required to concentrate the solvent. MAMB is volatile enough to co-evaporate with solvents like dichloromethane. SPME eliminates this step entirely.

Self-Validating Protocol: HS-SPME-GC-MS/MS

To ensure Trustworthiness , this protocol is designed as a self-validating system using Stable Isotope Dilution Assay (SIDA). The use of an isotopically labeled internal standard (e.g.,


H

-MAMB or a structural analog like Methyl-d3 2-methylbutanoate if direct isotopologue is unavailable) compensates for matrix effects and fiber competition in real-time.
Phase 1: Sample Preparation & Extraction

Objective: Maximize volatilization while maintaining equilibrium.

  • Matrix Modification:

    • Transfer 5.0 g of homogenized sample (e.g., yogurt, wine) into a 20 mL headspace vial.

    • Salting Out: Add 1.5 g NaCl (30% w/w). Why? Increases ionic strength, driving hydrophobic volatiles like MAMB into the headspace (Salting-out effect).

    • Internal Standard: Spike with 10

      
      L of deuterated internal standard (10 mg/L in methanol).
      
    • Seal: Immediately cap with magnetic screw caps (PTFE/Silicone septa).

  • SPME Parameters (Automated via PAL System):

    • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30

      
      m.
      
      • Expertise: The triple-phase fiber covers the wide polarity range of flavor compounds, but Carboxen is critical for retaining small, volatile esters like MAMB.

    • Incubation: 40°C for 10 min (500 rpm agitation).

    • Extraction: 30 min at 40°C (Headspace mode).

    • Desorption: 3 min at 250°C in GC injector (Splitless mode).

Phase 2: GC-MS/MS Acquisition

Objective: Chromatographic resolution and spectral specificity.

  • Column: DB-Wax Ultra Inert (30 m

    
     0.25 mm 
    
    
    
    0.25
    
    
    m).
    • Why? Polar phases separate esters based on polarity, essential for resolving MAMB from non-polar terpene co-extractives.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 5°C/min to 150°C.

    • Ramp 20°C/min to 240°C (hold 5 min).

  • MS/MS Detection (MRM Mode):

    • Precursor Ion: m/z 158 (Molecular ion of MAMB).

    • Quantifier Transition: m/z 158

      
       43 (Acetyl group).
      
    • Qualifier Transition: m/z 158

      
       85 (Loss of ester group).
      
    • Note: Establish specific collision energies (CE) via direct infusion of standard prior to sequence.

Phase 3: Validation Workflow Visualization

The following diagram illustrates the critical decision points and flow of the validated method.

MAMB_Validation_Workflow Start Sample Matrix (Food/Bev) Prep Matrix Modification (NaCl + Int. Std) Start->Prep Homogenization Extract HS-SPME Extraction (DVB/CAR/PDMS) Prep->Extract Equilibrium (40°C) GC GC Separation (DB-Wax UI) Extract->GC Thermal Desorption MS MS/MS Detection (MRM Mode) GC->MS Elution Data Quantitation (Ratio Analyte/IS) MS->Data Signal Integration Data->Start Recovery Check (<80%? Optimize Salt)

Figure 1: Automated HS-SPME-GC-MS/MS workflow for MAMB quantitation. The dashed line represents the self-validating feedback loop where recovery metrics dictate protocol adjustments.

Troubleshooting & Optimization Logic

To maintain Scientific Integrity , researchers must recognize common failure modes.

Linearity Loss at High Concentrations
  • Observation: Calibration curve plateaus above 500

    
    g/L.
    
  • Causality: Saturation of the SPME fiber active sites (specifically Carboxen micropores).

  • Solution: Reduce extraction time to 10 minutes or increase split ratio (e.g., 1:10) for high-concentration samples. Do not simply dilute the sample with water, as this alters the matrix effect; instead, dilute with a blank matrix if possible.

Isomer Co-elution
  • Observation: Shoulder peaks on the quantifier ion.

  • Causality: Presence of methyl 3-methylbutanoate or ethyl analogs.

  • Solution: The MS/MS transition m/z 158

    
     43 is specific to the acetyl moiety. If interference persists, switch to a slower oven ramp (3°C/min) around the elution time of MAMB to chromatographically resolve the isomers.
    
Decision Tree: Method Selection

Method_Selection_Tree Start Select Matrix Type Conc Exp. Conc. > 1 mg/kg? Start->Conc Fat High Fat Content? (>5%) Conc->Fat No (Trace Analysis) Method1 Use LLE-GC-FID Conc->Method1 Yes (High Conc) Method2 Use HS-SPME-GC-MS/MS Fat->Method2 No (Standard Matrix) Method3 Use SAFE-GC-MS Fat->Method3 Yes (Matrix Trapping)

Figure 2: Decision matrix for selecting the optimal analytical technique based on sample concentration and fat content.

References

  • National Institute of Standards and Technology (NIST). Methyl 2-acetyl-3-methylbutanoate Spectral Data. NIST Chemistry WebBook.[1] [Link][1]

  • FDA. Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Ebeler, S. E., & Thorngate, J. H. (2009). Wine Chemistry and Flavor: Looking into the Crystal Glass. Journal of Agricultural and Food Chemistry. [Link]

Sources

Validation

High-Confidence Structural Elucidation: NIST Library Matching vs. Orthogonal Techniques for Methyl 2-acetyl-3-methylbutanoate

As drug development pipelines and synthetic flavor profiling become increasingly reliant on high-throughput screening, the accurate structural elucidation of branched volatile esters is paramount. Methyl 2-acetyl-3-methy...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines and synthetic flavor profiling become increasingly reliant on high-throughput screening, the accurate structural elucidation of branched volatile esters is paramount. Methyl 2-acetyl-3-methylbutanoate (CAS: 51756-10-6)[1], an organic ester characterized by its complex branching and distinct fruity aroma[1], presents a unique analytical challenge. Because it readily undergoes rearrangement during ionization, relying solely on nominal mass data can lead to false positive identifications among its structural isomers.

This guide provides an objective, data-driven comparison of the NIST Mass Spectral Library (the industry-standard product) against alternative databases and techniques—such as the Wiley Registry, High-Resolution Mass Spectrometry (HRMS) via mzCloud, and Nuclear Magnetic Resonance (NMR). By integrating mechanistic causality with a self-validating experimental protocol, we establish a robust framework for unambiguous compound identification.

Mechanistic Causality: The Physics of 70 eV EI and the NIST Algorithm

The identification of methyl 2-acetyl-3-methylbutanoate relies on the physics of Electron Ionization (EI) . When the vaporized ester enters the MS source, it is bombarded by a standardized 70 eV electron beam. This "hard" ionization transfers approximately 15–20 eV of internal energy to the molecule, causing reproducible, structurally significant bond cleavages.

For methyl 2-acetyl-3-methylbutanoate (C8H14O3)[2], the molecular ion (


 at m/z 158) is highly unstable and typically weak. Instead, the spectrum is dominated by:
  • Alpha-cleavage products: Yielding the acetyl cation (m/z 43).

  • McLafferty rearrangements: Driven by the dual carbonyl groups, leading to the loss of neutral alkenes.

  • Ester-specific losses: Such as the loss of the methoxy radical (

    
    ).
    

Why the NIST Algorithm Excels: The NIST MS Search algorithm utilizes a mass-weighted dot-product calculation. Rather than treating all fragments equally, the algorithm applies a scaling factor that prioritizes higher m/z ions (which are statistically rarer and more structurally diagnostic) over ubiquitous low-mass ions like m/z 43. Furthermore, the modern NIST 23 library integrates Artificial Intelligence Retention Indices (AI-RI) [3][4], providing an orthogonal data point that drastically reduces false discovery rates among homologous esters.

Analytical Workflow

The following diagram illustrates the logical progression from sample extraction to confirmed identity, highlighting the integration of NIST library matching with orthogonal HRMS validation.

G Sample Volatile Extract (Methyl 2-acetyl-3-methylbutanoate) GC GC Separation (Capillary Column) Sample->GC EI 70 eV Electron Ionization (Standardized Fragmentation) GC->EI MS Quadrupole MS (m/z 40-350) EI->MS NIST NIST 23 Library Search (Dot-Product Algorithm) MS->NIST HRMS mzCloud MS/MS (Exact Mass Validation) MS->HRMS Orthogonal Validation Result Confirmed Identity (CAS: 51756-10-6) NIST->Result HRMS->Result

GC-MS and HRMS workflow for volatile ester identification.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, a protocol cannot rely on a single metric (e.g., a high MS match factor). The following GC-MS protocol is designed as a self-validating system , where chromatographic data actively gates the mass spectral results.

Step 1: System Suitability & LRI Calibration
  • Action: Inject a standard

    
    n-alkane mixture under the exact temperature program used for the sample.
    
  • Causality: Alkane retention times establish a calibration curve for calculating the Linear Retention Index (LRI). This normalizes chromatographic variations across different instruments and columns.

Step 2: Sample Acquisition
  • Action: Inject 1 µL of the sample containing methyl 2-acetyl-3-methylbutanoate (split ratio 1:50) onto a non-polar capillary column (e.g., HP-5MS).

  • Action: Acquire MS data in full scan mode (m/z 40–350) using 70 eV EI.

Step 3: Primary Identification (NIST Search)
  • Action: Extract the background-subtracted spectrum of the target peak and query it against the [2].

  • Threshold: A Forward Match Factor (MF)

    
     is required for tentative identification.
    
Step 4: Orthogonal Validation (The Self-Validation Gate)
  • Action: Calculate the experimental LRI of the peak based on the Step 1 calibration.

  • Validation Rule: If the experimental LRI deviates by more than

    
     RI units from the library value, the MS match is rejected  as a structural isomer, regardless of how high the MS Match Factor is.
    

Comparative Analysis: NIST vs. Alternatives

How does the NIST library approach compare to other structural elucidation strategies for this specific compound? The table below summarizes the experimental performance metrics.

Analytical StrategyPrimary Database / LibraryIdentification MetricSpecificity for IsomersRelative Cost & Throughput
GC-EI-MS (Product) NIST 23 EI Library Nominal Mass + LRI MatchHigh (via strict LRI filtering)Low Cost / High Throughput
GC-EI-MS (Alternative) Wiley Registry 12thNominal Mass MatchModerate to HighLow Cost / High Throughput
GC-HRMS (Alternative) mzCloud (Orbitrap)Exact Mass MS/MSVery High (Sub-ppm error)High Cost / Low Throughput
NMR Spectroscopy SDBS / BMRB

Chemical Shifts
Absolute (Gold Standard)Very High Cost / Very Low
Discussion of Experimental Performance
  • NIST vs. HRMS (mzCloud): HRMS provides exact mass data (confirming the elemental composition

    
     at 158.0943 Da). However, for routine screening of known volatiles,  and HRMS instrumentation represent a significant over-investment in both capital and analysis time. NIST 23 achieves comparable confidence for knowns at a fraction of the cost.
    
  • NIST vs. NMR: NMR remains the absolute gold standard for de novo structural elucidation. However, it requires highly purified samples (often

    
     mg). In complex flavor extracts or drug impurity profiles, isolating methyl 2-acetyl-3-methylbutanoate to NMR-grade purity is highly inefficient compared to the inline separation and identification provided by GC-MS with NIST matching.
    

Conclusion

References
  • PubChem , "Methyl 2-acetyl-3-methylbutanoate | C8H14O3 | CID 538774", National Institutes of Health (NIH). Available at:[Link]

  • NIST Mass Spectrometry Data Center , "NIST Standard Reference Database 1A", National Institute of Standards and Technology. Available at:[Link]

  • Wiley Science Solutions , "Wiley Registry of Mass Spectral Data, 12th Edition", John Wiley & Sons. Available at:[Link]

  • mzCloud , "Advanced Mass Spectral Database", HighChem LLC / Thermo Fisher Scientific. Available at: [Link]

Sources

Comparative

Fundamental Physicochemical Properties: The Basis of Reactivity

An In-Depth Comparative Guide to the Reactivity of Methyl vs. Ethyl β-Keto Esters For researchers, scientists, and professionals in drug development, the choice between seemingly similar reagents can have a profound impa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of Methyl vs. Ethyl β-Keto Esters

For researchers, scientists, and professionals in drug development, the choice between seemingly similar reagents can have a profound impact on reaction efficiency, yield, and scalability. This guide provides a detailed comparative analysis of two of the most common building blocks in organic synthesis: methyl β-keto esters (e.g., methyl acetoacetate) and ethyl β-keto esters (e.g., ethyl acetoacetate). While separated by only a single methylene unit, their reactivity profiles exhibit subtle yet significant differences. We will explore the underlying physicochemical principles and provide supporting experimental data to guide your selection in key synthetic transformations.

The reactivity of a β-keto ester is primarily governed by the interplay of its two carbonyl groups, which influences the acidity of the α-hydrogens and the position of the keto-enol tautomeric equilibrium. The choice between a methyl and an ethyl ester group modulates these properties through steric and electronic effects.

1.1. Acidity of the α-Protons and Enolate Formation

The most critical feature of β-keto esters is the pronounced acidity of the protons on the carbon atom situated between the two carbonyl groups (the α-carbon).[1] This acidity, with typical pKa values around 10-11, is due to the resonance stabilization of the resulting enolate anion, where the negative charge is delocalized over both oxygen atoms.[2][3]

  • Electronic Effects : Alkyl groups are generally considered weakly electron-donating.[4] The ethyl group, being slightly more electron-donating than the methyl group, can subtly destabilize the resulting carbanion, which would suggest a slightly lower acidity for ethyl β-keto esters compared to their methyl counterparts. However, this electronic difference is often considered minimal and its impact on reactivity is typically overshadowed by other factors.[5]

  • Steric Effects : The primary difference arises from steric hindrance. The bulkier ethyl group can impede the approach of a base to the α-proton and, more significantly, can influence the solvation and stability of the resulting enolate.

The formation of this enolate is the crucial first step for many of the most important reactions of β-keto esters, including alkylations and acylations.[6][7]

1.2. Keto-Enol Tautomerism

β-Keto esters exist as an equilibrium mixture of the keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding and an extended conjugated system.[8] This equilibrium is fundamental to their reactivity, as reactions can proceed through either tautomer. The substitution on the ester can influence the position of this equilibrium, although for methyl vs. ethyl, the differences are generally small in most common solvents.

Comparative Reactivity in Key Synthetic Transformations

The subtle electronic and steric differences between methyl and ethyl β-keto esters manifest in their performance across a range of common chemical reactions.

2.1. Alkylation and Acylation

Alkylation of the α-carbon is a cornerstone of acetoacetic ester synthesis, allowing for the formation of a wide variety of ketones and other functionalized molecules.[7][9] The reaction proceeds via nucleophilic attack of the enolate on an alkyl halide.[6]

  • Reaction Rate : Due to sterics, the approach of the enolate to the electrophile can be considered. However, the more significant steric factor is often the influence of the ester group on the attacking nucleophile's environment. The less bulky methyl acetoacetate may allow for slightly faster reaction rates in some instances, particularly with bulky alkylating agents, by presenting a less cluttered reaction site.

  • Yield and Selectivity : In many standard alkylations, the yields for both methyl and ethyl esters are comparable and high. However, when C-alkylation versus O-alkylation is a concern, the choice of solvent and counter-ion typically plays a much larger role than the identity of the ester alkyl group.[10]

dot

Caption: General mechanism for the alkylation of β-keto esters (R' = Me or Et).

2.2. Hydrolysis (Saponification)

Ester hydrolysis, typically under basic conditions (saponification), is a key step in converting the ester to a β-keto acid, which is often an intermediate for decarboxylation.[11] The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl.

  • Reaction Rate : Here, the steric hindrance of the ethyl group compared to the methyl group is more pronounced. The larger ethyl group provides greater shielding of the electrophilic carbonyl carbon, impeding the approach of the nucleophile (e.g., OH⁻).[12][13] Consequently, methyl esters generally hydrolyze faster than ethyl esters under identical conditions. This is consistent with kinetic studies on the saponification of other fatty acid esters, where methyl esters react more readily than their ethyl counterparts.[14]

  • Practical Implications : For syntheses requiring a final hydrolysis and decarboxylation step, using a methyl β-keto ester can lead to shorter reaction times or allow for milder reaction conditions compared to the corresponding ethyl ester.

2.3. Decarboxylation

The decarboxylation of the β-keto acid intermediate (formed after hydrolysis) to a ketone is a facile process, driven by the formation of a stable enol intermediate through a cyclic transition state.[15][16]

  • Reaction Rate : The rate of decarboxylation itself is primarily dependent on the stability of the cyclic transition state and the subsequent enol. Since the ester group has already been hydrolyzed, the original distinction between methyl and ethyl is removed. However, studies have noted only slight differences in the overall rates of decarbalkoxylation (the direct removal of the alkoxycarbonyl group) between corresponding methyl and ethyl esters, suggesting the initial hydrolysis step is often rate-determining.[17]

dot

Decarboxylation_Workflow A β-Keto Ester (Methyl or Ethyl) B Hydrolysis (H₃O⁺ or OH⁻, H₂O) A->B C β-Keto Acid (Intermediate) B->C D Decarboxylation (Heat, Δ) C->D E Enol (Intermediate) D->E F Tautomerization E->F G Ketone (Final Product) F->G

Caption: Reaction sequence from β-keto ester to ketone.

2.4. Transesterification

Transesterification is the conversion of one ester to another by reacting it with an alcohol in the presence of a catalyst. This reaction is highly valuable for modifying the ester group post-synthesis.[18][19]

  • Reactivity : The relative reactivity is again influenced by sterics. Methyl esters are generally more reactive as starting materials for transesterification because the smaller methoxy group is a better leaving group in some contexts and the carbonyl is less hindered. Conversely, creating a bulkier ester from a less bulky one is common. For example, kinetic data shows that less sterically hindered β-keto esters react significantly faster than more hindered ones.[20] This implies that converting methyl acetoacetate to tert-butyl acetoacetate would be more efficient than the reverse.

Data Summary: A Head-to-Head Comparison

The following table summarizes the expected relative performance based on established chemical principles and available data.

Reaction TypeKey Influencing FactorMethyl β-Keto EsterEthyl β-Keto EsterRationale
Alkylation Steric HindrancePotentially slightly fasterPotentially slightly slowerLess steric hindrance from the methyl group may allow for faster kinetics, especially with bulky reagents.
Hydrolysis Steric HindranceFaster SlowerThe ester carbonyl is less sterically shielded in the methyl ester, allowing for more rapid nucleophilic attack by hydroxide.[14][21]
Decarboxylation Electronic (post-hydrolysis)ComparableComparableThe rate-determining step is often the hydrolysis. The decarboxylation of the resulting β-keto acid is independent of the original ester group.[17]
Transesterification Steric Hindrance & Leaving GroupMore Reactive (as substrate)Less Reactive (as substrate)The methyl ester carbonyl is less hindered, and methoxide can be a better leaving group than ethoxide.[18][20]

Experimental Protocols

To provide a practical basis for comparison, we outline a protocol for a competitive hydrolysis experiment.

Protocol: Competitive Saponification of Methyl and Ethyl Acetoacetate

This experiment is designed to qualitatively and quantitatively assess the relative hydrolysis rates.

  • Preparation : Prepare an equimolar solution of methyl acetoacetate and ethyl acetoacetate in a suitable solvent (e.g., ethanol). Add an internal standard (e.g., dodecane) for GC analysis.

  • Initiation : In a temperature-controlled reaction vessel (e.g., 25°C), add a sub-stoichiometric amount of aqueous sodium hydroxide (e.g., 0.5 equivalents relative to the total ester concentration). Start a timer immediately.

  • Sampling : At regular intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching : Immediately quench the reaction in the aliquot by adding a slight excess of dilute HCl. This neutralizes the base and stops the hydrolysis.

  • Extraction : Extract the quenched aliquot with a suitable organic solvent (e.g., diethyl ether or MTBE).[20][22]

  • Analysis : Analyze the organic layer by Gas Chromatography (GC).

  • Data Interpretation : By comparing the peak areas of the remaining methyl acetoacetate and ethyl acetoacetate relative to the internal standard at each time point, a rate of disappearance for each can be determined. The expected result is a faster depletion of the methyl acetoacetate peak compared to the ethyl acetoacetate peak.

dot

Caption: Workflow for competitive saponification experiment.

Conclusion and Practical Recommendations

While methyl and ethyl β-keto esters are often used interchangeably, their reactivity is not identical. The primary differentiator is the steric bulk of the alkyl group on the ester.

  • Choose Methyl β-Keto Esters when:

    • Faster hydrolysis or transesterification is desired.

    • The subsequent synthetic step involves nucleophilic attack at the ester carbonyl.

    • Milder conditions for ester cleavage are required to avoid decomposition of sensitive functional groups elsewhere in the molecule.

  • Choose Ethyl β-Keto Esters when:

    • Slightly slower, more controlled hydrolysis is needed.

    • It is the more commercially available or cost-effective option for a particular scaffold.

    • The reaction conditions are robust, and minor differences in hydrolysis rates are inconsequential to the overall synthetic outcome.

Ultimately, the decision rests on the specific requirements of the synthetic route. For reactions where the ester group is cleaved, such as in the classic acetoacetic ester synthesis of ketones, the higher reactivity of the methyl ester can offer a tangible advantage in terms of reaction time and energy expenditure. For reactions focused solely on α-carbon functionalization, the differences are often less critical, and practical considerations like cost and availability may take precedence.

References

  • Organic Chemistry Tutor. Claisen Condensation. Available from: [Link]

  • Wikipedia. Claisen condensation. Available from: [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. (2020). Available from: [Link]

  • JoVE. Esters to β-Ketoesters: Claisen Condensation Overview. (2023). Available from: [Link]

  • Organic Chemistry Portal. Claisen Condensation. Available from: [Link]

  • Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. Available from: [Link]

  • ACS Publications. Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. (2021). Available from: [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Available from: [Link]

  • Chemistry Stack Exchange. Which alpha Hydrogens are more acidic?. (2014). Available from: [Link]

  • Acidity Of Alpha Hydrogens. Available from: [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

  • Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. (2024). Available from: [Link]

  • RSC Publishing. Recent advances in the transesterification of β-keto esters. (2021). Available from: [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]

  • YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014). Available from: [Link]

  • Science Discussions. Mechanisms of Ester hydrolysis. Available from: [Link]

  • ACS Publications. Rethinking Organic Chemistry: The Dual Electronic Behavior of the Alkyl Group. (2025). Available from: [Link]

  • Study.com. Steric Hindrance Effect | Definition, Factors & Examples. Available from: [Link]

  • Sciencemadness. Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. (2025). Available from: [Link]

  • Student Doctor Network Forums. Acidity of protons on alpha carbons. (2007). Available from: [Link]

  • Scribd. Decarbalkoxylation of Keto Esters. Available from: [Link]

  • CORA. Recent advances in the transesterification of β-keto esters. (2023). Available from: [Link]

  • ResearchGate. Mastering β-keto esters. (2025). Available from: [Link]

  • Study.com. Video: Steric Hindrance Effect | Definition, Factors & Examples. Available from: [Link]

  • ResearchGate. Is there a trend in inductive effect for different alkyl groups?. (2025). Available from: [Link]

  • ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters.... Available from: [Link]

  • Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene. Available from: [Link]

  • Chemistry LibreTexts. 23.1: Relative Acidity of alpha-Hydrogens. (2020). Available from: [Link]

  • PMC. Design of β-Keto Esters with Antibacterial Activity.... (2023). Available from: [Link]

  • RSC Publishing. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Available from: [Link]

  • Reddit. Methyl ester vs Ethyl ester hydrolysis. (2022). Available from: [Link]

  • PubMed. The subtle electronic effects of alkyl groups on the conformational equilibria and intramolecular hydrogen-bond strength in cis-3-alkoxycyclohexanols. (2008). Available from: [Link]

  • β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). Available from: [Link]

  • MCAT Review. Keto Acids and Esters. Available from: [Link]

  • YouTube. CHEM 2325 Module 27: Acidity of Alpha Protons. (2024). Available from: [Link]

  • The Acylation of β-Keto Ester Dianions. Available from: [Link]

  • Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. (2025). Available from: [Link]

  • ResearchGate. Determination of the kinetics of biodiesel saponification in alcoholic hydroxide solutions. Available from: [Link]

  • Google Patents. Production of fatty acid methyl esters and soaps therefrom. (2004).
  • Kinetics of the Saponification of the Ethyl Esters of Normal Aliphatic. Available from: [Link]

  • Shivaji College. Active Methylene Compounds. Available from: [Link]

  • RSC Publishing. Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.). Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-acetyl-3-methylbutanoate proper disposal procedures

Executive Summary & Core Directive Objective: To execute the safe, compliant, and environmentally sound disposal of Methyl 2-acetyl-3-methylbutanoate (CAS 51756-10-6). Core Directive: Treat this substance as a Combustibl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Objective: To execute the safe, compliant, and environmentally sound disposal of Methyl 2-acetyl-3-methylbutanoate (CAS 51756-10-6).

Core Directive: Treat this substance as a Combustible Organic Solvent . Strict adherence to "Zero-Drain Discharge" protocols is mandatory. Disposal must occur via high-temperature incineration at an accredited chemical waste facility. Under no circumstances should this compound be released into municipal sewage systems or trash.

Chemical Identification & Physical Properties

Accurate identification is the first line of defense in chemical safety. Verify your inventory against the data below before proceeding.

PropertySpecification
Chemical Name Methyl 2-acetyl-3-methylbutanoate
CAS Number 51756-10-6
Synonyms Methyl 2-isopropylacetoacetate; Methyl

-acetylisovalerate
Molecular Formula

Molecular Weight 158.20 g/mol
Physical State Colorless to pale yellow liquid
Solubility Immiscible with water; soluble in organic solvents (EtOH, Acetone)
Flash Point (Est.) ~70°C - 80°C (Based on structural analogs like Methyl Acetoacetate)
Hazard Class Combustible Liquid (GHS Category 4 or 3 depending on purity)

Scientist’s Note: While specific experimental flash point data for this exact CAS is limited in public literature, its structural homology to Methyl acetoacetate (Flash Point ~70°C) dictates that we handle it with the rigor of a Class IIIA Combustible Liquid . Always err on the side of higher caution.

Hazard Assessment & Safety Protocols

Before handling waste, you must mitigate the inherent risks. This compound is a


-keto ester; while stable, it poses flammability and irritation risks.
  • Flammability: Combustible.[1][2] Vapors can travel to ignition sources and flash back.

  • Health: Irritating to eyes, respiratory system, and skin.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases (potential for hydrolysis or exothermic reaction).

Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical splash goggles (ANSI Z87.1 compliant).

  • Skin: Nitrile gloves (0.11 mm minimum thickness) and standard lab coat.

  • Respiratory: Use in a fume hood. If aerosolization is possible, use a NIOSH-approved respirator with organic vapor cartridges.

Disposal Decision Framework

The following logic gate determines the correct waste stream for this chemical.

DisposalWorkflow Start Waste: Methyl 2-acetyl-3-methylbutanoate CheckState Is the waste Pure or a Mixture? Start->CheckState Pure Pure Chemical CheckState->Pure Mixture Mixture / Solution CheckState->Mixture NonHalogen Stream A: Non-Halogenated Organic Solvents Pure->NonHalogen No Halogens CheckHalogen Does it contain Halogens? (Cl, Br, F, I) Mixture->CheckHalogen CheckHalogen->NonHalogen No Halogen Stream B: Halogenated Organic Solvents CheckHalogen->Halogen Yes Action1 Collect in HDPE/Glass Carboy Label: 'Non-Halogenated Organic Waste' NonHalogen->Action1 Action2 Collect in HDPE/Glass Carboy Label: 'Halogenated Organic Waste' Halogen->Action2 Final Final Disposal: High-Temp Incineration Action1->Final Action2->Final

Figure 1: Decision logic for classifying Methyl 2-acetyl-3-methylbutanoate waste streams.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Liquid or Non-Halogenated Mixtures

Most common scenario (e.g., expired stock, reaction byproducts).

  • Container Selection: Use a chemically compatible container (Amber Glass or High-Density Polyethylene - HDPE). Ensure the cap seals tightly with a PTFE liner.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write out the full name. Do not use abbreviations or formulas.

    • Constituents: List "Methyl 2-acetyl-3-methylbutanoate" (and any solvents like Ethyl Acetate or Hexane).

    • Hazard Checkbox: Mark "Flammable" and "Irritant".

  • Transfer: Pour the liquid into the Non-Halogenated Organic Solvent waste carboy.

    • Critical: Do not fill containers >90% full to allow for thermal expansion.

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray until pickup.

Scenario B: Disposal of Contaminated Solids

Includes pipettes, silica gel, or drying agents contaminated with the substance.

  • Segregation: Separate from regular trash and sharps.

  • Packaging: Place solid waste into a double-lined clear polyethylene bag or a wide-mouth HDPE drum.

  • Labeling: Tag as "Solid Debris Contaminated with Organic Solvents."

  • Disposal: Seal and transfer to the solid hazardous waste stream for incineration.

Emergency Response: Spill Protocol

In the event of a spill, immediate action prevents exposure and environmental contamination.

SpillResponse Alert 1. Alert & Evacuate (If > 1 Liter or Poor Ventilation) PPE 2. Don PPE (Goggles, Nitrile Gloves, Lab Coat) Alert->PPE Contain 3. Containment Use Absorbent Booms/Pads PPE->Contain Absorb 4. Absorption Cover with Vermiculite or Sand Contain->Absorb Collect 5. Collection Scoop into Sealed Waste Pail Absorb->Collect Clean 6. Decontamination Wash area with soap & water Collect->Clean

Figure 2: Operational workflow for containing and cleaning chemical spills.

Spill Cleanup Steps:

  • Ventilate: Open fume hoods to maximum; open windows if safe. Remove ignition sources.[1][2][3][4]

  • Absorb: Pour inert absorbent material (Vermiculite, Dry Sand, or commercial solvent pads) over the spill, working from the outside in.

  • Collect: Use a spark-proof scoop to transfer the saturated absorbent into a heavy-duty plastic bag or bucket.

  • Label: Tag the waste container as "Spill Debris: Methyl 2-acetyl-3-methylbutanoate (Flammable)."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 538774, Methyl 2-acetyl-3-methylbutanoate. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Butanoic acid, 2-acetyl-3-methyl-, ethyl ester (Analog Data). NIST Chemistry WebBook, SRD 69. Retrieved from [Link][5]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2][3] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-acetyl-3-methylbutanoate

Comprehensive Safety and Operational Guide for Methyl 2-acetyl-3-methylbutanoate Methyl 2-acetyl-3-methylbutanoate (CAS 51756-10-6), also known as methyl 2-isopropyl-3-oxobutanoate, is a branched -keto ester widely utili...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Methyl 2-acetyl-3-methylbutanoate

Methyl 2-acetyl-3-methylbutanoate (CAS 51756-10-6), also known as methyl 2-isopropyl-3-oxobutanoate, is a branched


-keto ester widely utilized in synthetic organic chemistry, drug development, and flavor profiling [1]. While highly valuable as a synthetic intermediate, its physicochemical properties—specifically its lipophilicity, volatility, and reactivity—demand stringent handling protocols.

As a preferred source for laboratory safety, this guide synthesizes chemical data with field-proven operational insights to provide researchers with a self-validating system for handling this compound safely.

Hazard Assessment & Mechanistic Causality

To handle chemicals safely, researchers must understand the why behind the hazards, not just the what.

  • Lipophilicity and Skin Irritation: With an XLogP3 value of 1.3 and a Topological Polar Surface Area (TPSA) of 43.4 Ų, this compound is hydrophobic and highly soluble in organic solvents [2]. If it contacts the skin, its lipophilic nature allows it to rapidly dissolve epidermal lipids (defatting), leading to acute contact dermatitis and irritation.

  • Chemical Stability & Reactivity: As a

    
    -keto ester, the molecule features an active methine group between two carbonyls. It is stable under standard conditions but will undergo rapid hydrolysis or decarboxylation in the presence of strong acids or bases [1]. It must be strictly segregated from these incompatible reagents during storage.
    
  • Flammability & Vapor Hazards: Like many low-molecular-weight organic esters, it is a combustible liquid. It can form explosive vapor-air mixtures, and the accumulation of vapors poses a respiratory irritation hazard. Furthermore, the transfer of non-conductive organic liquids can generate electrostatic charges, necessitating specific engineering controls [3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated esters. The following matrix outlines the required equipment and the mechanistic rationale behind each choice.

PPE CategoryRecommended EquipmentMechanistic Rationale (Causality)
Hand Protection Butyl Rubber or PVA Gloves Critical: Esters rapidly permeate and degrade standard nitrile or latex polymers. Butyl rubber provides superior chemical resistance against ester breakthrough. If nitrile must be used for dexterity, it is strictly for splash protection and must be doffed immediately upon contact.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields do not protect against liquid vapor or capillary creep. Goggles are mandatory to prevent severe ocular irritation from ester splashes.
Body Protection Flame-Resistant (FR) Lab Coat Due to the combustible nature of the liquid and the potential for electrostatic discharge [3], an FR coat minimizes the risk of catastrophic injury in the event of a flash fire.
Respiratory Chemical Fume Hood A hood with a face velocity of 80–120 fpm prevents the inhalation of volatile aerosols and maintains vapor concentrations well below the lower explosive limit (LEL).

Step-by-Step Operational Methodologies

Protocol A: Safe Dispensing and Reaction Setup

Trustworthiness in the lab relies on reproducible, verifiable steps. Follow this protocol to ensure a closed-loop safety system during synthesis.

  • Engineering Control Verification: Before retrieving the chemical, verify that the fume hood monitor indicates adequate flow. Clear the workspace of any strong acids, strong bases, or oxidizing agents [1].

  • Static Mitigation: If dispensing from a bulk metal container (>4 Liters), ground and bond the source and receiving vessels to prevent electrostatic discharge [3].

  • Tool Selection: Use non-sparking spatulas or tools when opening drums or adjusting apparatuses [3]. Use glass or PTFE (Teflon) syringes/pipettes for transfer; avoid polystyrene or polycarbonate, which the ester may degrade.

  • Dispensing: Transfer the required volume slowly, keeping the receiving vessel deep within the fume hood to capture any displaced vapors.

  • Sealing: Immediately cap the source bottle. Purge the headspace with an inert gas (Argon or Nitrogen) if long-term storage is required, to prevent oxidative degradation.

Protocol B: Spill Response and Disposal Plan

In the event of a breach, immediate and calculated action prevents exposure escalation.

  • Evacuation & Ventilation: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity and maximize room ventilation.

  • Containment: Don a half-mask respirator with organic vapor cartridges (if outside the hood), butyl gloves, and goggles.

  • Absorption: Cover the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite. Do not use combustible materials like sawdust , as they increase the fire hazard.

  • Collection: Use non-sparking tools to sweep the saturated absorbent into a heavy-duty polypropylene or glass wide-mouth jar [3].

  • Disposal: Label the container clearly as "Halogen-Free Organic Waste." Do not mix with aqueous waste streams or acidic/basic waste, as this could trigger exothermic hydrolysis [1].

Operational Workflow Visualization

The following diagram maps the critical path for handling Methyl 2-acetyl-3-methylbutanoate, ensuring that safety checks are hardcoded into the experimental process.

Workflow Storage Chemical Storage (Flammables Cabinet, Away from Acids/Bases) PPE PPE Donning & Verification (Butyl Gloves, Goggles, FR Coat) Storage->PPE Pre-operation Check Hood Engineering Controls (Chemical Fume Hood Verification) PPE->Hood Setup Phase Handling Dispensing & Synthesis (Non-sparking tools, PTFE/Glass) Hood->Handling Execution Phase Spill Spill Response (Inert Absorbent, Evacuation) Handling->Spill Accidental Release Waste Waste Segregation & Disposal (Halogen-Free Organic Waste) Handling->Waste Routine Disposal Spill->Waste Cleanup & Remediation

Figure 1: Operational workflow and safety contingencies for handling Methyl 2-acetyl-3-methylbutanoate.

References

  • Cymit Química S.L. "CAS 51756-10-6: methyl 2-acetyl-3-methylbutanoate". CymitQuimica.
  • National Center for Biotechnology Information (NIH). "Methyl 2-acetyl-3-methylbutanoate | C8H14O3 | CID 538774". PubChem.
  • ECHEMI. "Buy Methyl 2-isopropyl-3-oxobutanoate from JHECHEM CO LTD - ECHEMI". ECHEMI.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-acetyl-3-methylbutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-acetyl-3-methylbutanoate
© Copyright 2026 BenchChem. All Rights Reserved.